Injectafer
Description
Properties
IUPAC Name |
4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O22.Fe.2H2O.O/c25-1-5(29)18(11(32)14(35)21(39)40)44-23-16(37)12(33)20(7(3-27)42-23)46-24-17(38)13(34)19(8(4-28)43-24)45-22-15(36)10(31)9(30)6(2-26)41-22;;;;/h5-20,22-38H,1-4H2,(H,39,40);;2*1H2;/q;+3;;;-2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBBZTDYOYZJGB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C(=O)[O-])O)O)CO)CO)O)O)O)O.O.[OH-].[O-2].[Fe+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44FeO25- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9007-72-1 | |
| Record name | Ferric carboxymaltose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08917 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S,3S,4S,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Macrophage-Mediated Mechanism of Action of Ferric Carboxymaltose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferric carboxymaltose (FCM) is a parenteral iron preparation widely utilized for the treatment of iron deficiency anemia. Its efficacy and safety profile are intrinsically linked to its interaction with the mononuclear phagocyte system, particularly macrophages. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms governing the action of ferric carboxymaltose within macrophages. We will dissect the process from initial uptake and intracellular trafficking to the controlled release of iron and the subsequent impact on macrophage phenotype and function. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for the scientific community.
Introduction
Intravenous iron-carbohydrate complexes are nanomedicines designed to treat iron deficiency when oral supplementation is ineffective or not tolerated.[1][2] Macrophages of the reticuloendothelial system (RES), primarily in the liver and spleen, are the key players in the uptake, metabolism, and subsequent redistribution of iron from these complexes.[2][3][4] Ferric carboxymaltose (FCM) is a stable, non-dextran complex consisting of a ferric hydroxide (B78521) core stabilized by a carbohydrate shell.[3] This structure allows for the controlled delivery of iron, minimizing the release of toxic, non-transferrin-bound iron into circulation.[5] Understanding the precise mechanism of action within macrophages is crucial for optimizing therapeutic strategies and developing next-generation iron therapies. This guide details the journey of FCM within the macrophage, a critical process for its therapeutic effect.
Uptake and Intracellular Processing of Ferric Carboxymaltose
The interaction of FCM with macrophages begins with its uptake, a process that is notably different from other iron-carbohydrate complexes like iron sucrose (B13894) (IS).
Endocytic Uptake
FCM is internalized by macrophages predominantly through bulk endocytosis.[6] Unlike IS, which is rapidly internalized, FCM exhibits a delayed uptake, suggesting a potential bottleneck at the initial cell surface interaction or a requirement for a specific co-receptor.[6][7] The intact FCM complex is enclosed within intracellular vesicles, confirming endocytosis as the primary uptake mechanism.[7]
Intracellular Trafficking and Sequestration
Following internalization, FCM-containing vesicles are trafficked intracellularly. A key feature of FCM's mechanism is its prolonged sequestration in enlarged endosomes.[1][6] This phenomenon, termed the "Hamster Effect," involves the storage of the complex for an extended period before its eventual biodegradation within endolysosomes.[1][6] This delayed processing is a direct consequence of the stable physicochemical properties of the FCM complex.[1][6] This contrasts sharply with less stable complexes like iron sucrose, which are rapidly processed in endolysosomes.[1][6]
Macrophage Iron Metabolism and Release
The therapeutic value of FCM lies in its ability to serve as a source of bioavailable iron. This process is tightly regulated within the macrophage.
Biodegradation and Iron Release
Within the acidic environment of the endolysosome, the FCM complex undergoes biodegradation, leading to the mobilization of ferric iron (Fe³⁺).[6] This iron is then reduced to its ferrous form (Fe²⁺) and transported into the cytoplasm, where it joins the labile iron pool (LIP).[6] The slow biodegradation of FCM results in a more gradual and sustained release of iron compared to other intravenous iron formulations.[1][6]
Iron Storage and Export
Once in the LIP, the iron has two primary fates:
-
Storage: Iron is incorporated into the protein ferritin for safe intracellular storage as Fe³⁺.[6] Treatment of macrophages with FCM leads to a time-dependent increase in ferritin production, which becomes apparent approximately 24 hours post-exposure.[6]
-
Export: Iron is exported from the macrophage into the bloodstream via the transmembrane protein ferroportin.[3][8] The exported Fe²⁺ is re-oxidized and binds to transferrin, the body's primary iron transport protein, for delivery to sites of erythropoiesis, such as the bone marrow.[5][6]
This controlled release mechanism explains FCM's favorable pharmacokinetic profile, allowing for the administration of larger single doses.[6]
Effects on Macrophage Phenotype and Function
The influx and processing of iron from FCM can modulate macrophage function, including polarization and inflammatory status.
Macrophage Polarization
Iron is a known modulator of macrophage polarization.[9][10] Exposure to FCM can trigger a pro-inflammatory phenotypic switch in macrophages, pushing them towards an M1-like state.[11][12] This is characterized by the increased expression of M1 markers such as MHCII and CD86, and the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11] Concurrently, a reduction in M2 markers like CD206 and Arg-1 is observed.[11] This effect is believed to be mediated, at least in part, by the generation of reactive oxygen species (ROS) resulting from the increased intracellular iron.[11][12] However, it is noteworthy that more stable complexes like FCM trigger this loss of M2 polarization to a lesser extent than less stable complexes such as iron sucrose.[2][13]
Inflammatory Response
Consistent with the shift towards an M1 phenotype, FCM administration can induce a transient, low-grade inflammatory response.[11] This is evidenced by an increase in circulating inflammatory cytokines in both animal models and anemic patients following FCM treatment.[11][12] This inflammatory activation of macrophages is a direct consequence of iron processing and contributes to the overall systemic response to intravenous iron therapy.[11]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies on primary human macrophages.
Table 1: Comparative Iron Uptake and Processing Dynamics (FCM vs. Iron Sucrose)
| Parameter | Ferric Carboxymaltose (FCM) | Iron Sucrose (IS) | Reference |
|---|---|---|---|
| Uptake Rate | Delayed; minimal internalization within first 24h | Rapid internalization | [6][7] |
| Intracellular Fate | Prolonged sequestration in enlarged endosomes | Rapid processing in endolysosomes | [1][6] |
| Fe²⁺ Availability | Slower, sustained release | Faster, transient release | [6] |
| Ferritin Production | Begins at ~24 hours | Begins within 6 hours | [6] |
| Ferritin Release | Begins at ~38 hours | Begins within 6 hours |[6] |
Table 2: Effect of FCM on Macrophage Markers and Cytokine Expression
| Marker/Cytokine | Direction of Change | Method of Detection | Model System | Reference |
|---|---|---|---|---|
| MHCII | Increase | Flow Cytometry | Bone Marrow-Derived Macrophages (BMDMs) | [11] |
| CD86 | Increase | Flow Cytometry | Bone Marrow-Derived Macrophages (BMDMs) | [11] |
| iNOS | Increase | Not Specified | Bone Marrow-Derived Macrophages (BMDMs) | [11] |
| TNF-α | Increase | Not Specified | Bone Marrow-Derived Macrophages (BMDMs) | [11] |
| IL-6 | Increase | Not Specified | Bone Marrow-Derived Macrophages (BMDMs) | [11] |
| IL-1β | Increase | Not Specified | Bone Marrow-Derived Macrophages (BMDMs) | [11] |
| CD206 | Decrease | Flow Cytometry | Bone Marrow-Derived Macrophages (BMDMs) | [11] |
| Arg-1 | Decrease | Not Specified | Bone Marrow-Derived Macrophages (BMDMs) |[11] |
Key Experimental Protocols
This section provides an overview of methodologies used to investigate the mechanism of FCM in macrophages.
Macrophage Culture and Treatment
-
Cell Source: Primary human monocytes are isolated from buffy coats of healthy donors.
-
Differentiation: Monocytes are differentiated into macrophages over 7 days using Macrophage Colony-Stimulating Factor (M-CSF).
-
Polarization (M2a): Macrophages are polarized towards an M2a phenotype using IL-4 and IL-13 for 48 hours prior to experiments, as these are a key cell type for iron metabolism.[6]
-
Iron Treatment: Differentiated and polarized macrophages are treated with FCM at a specified concentration (e.g., 1800 µM of total iron) for various time points (e.g., 45 min to 48 hours) in cell culture media.[6]
Quantification of Cellular Iron Content
-
Method: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
-
Protocol Outline:
-
After treatment with FCM, cells are washed three times with PBS to remove extracellular iron.
-
Cells are lysed using a suitable lysis buffer.
-
The cell lysate is processed for elemental analysis.
-
Total iron content is measured by ICP-OES and typically normalized to cell number or total protein content.[6]
-
Visualization of Intracellular Iron
-
Method: Bright-Field Transmission Electron Microscopy (BF-TEM).
-
Protocol Outline:
-
Macrophages are cultured on coverslips and treated with FCM for desired time points.
-
Cells are fixed (e.g., with glutaraldehyde), post-fixed, dehydrated, and embedded in resin.
-
Ultrathin sections (e.g., 50-70 nm) are prepared.
-
Sections are imaged using a transmission electron microscope to visualize the subcellular localization of the iron complexes within vesicles.[6][7]
-
Analysis of Protein Expression (Ferritin)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol Outline:
-
Cell culture supernatants and cell lysates are collected at various time points after FCM treatment.
-
A commercial ELISA kit specific for human ferritin is used.
-
Samples and standards are added to the antibody-coated plate and incubated.
-
Following washing steps, a detection antibody and substrate are added.
-
The absorbance is read on a plate reader, and ferritin concentration is calculated based on the standard curve.[6]
-
Conclusion
The mechanism of action of ferric carboxymaltose in macrophages is a tightly controlled, multi-step process defined by its physicochemical stability. Its slow endocytic uptake, prolonged sequestration within endosomes, and subsequent sustained release of iron distinguish it from less stable intravenous iron complexes. This "Hamster Effect" allows for efficient iron delivery to storage and transport proteins while mitigating the risks of rapid iron release.[1][6] The processing of iron from FCM influences macrophage function, promoting a transient pro-inflammatory M1-like phenotype. A thorough understanding of these intricate cellular and molecular pathways is paramount for the rational design of future iron nanomedicines and for optimizing their clinical application in treating iron deficiency anemia.
References
- 1. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering the dynamics of cellular responses induced by iron-carbohydrate complexes in human macrophages using quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of ferric carboxymaltose in the treatment of iron deficiency anemia in patients with gastrointestinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Ferric Carboxymaltose? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparing iron sucrose and ferric carboxymaltose interactions with murine and human macrophages: Focus on the lysosomal compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophages and Iron: A Special Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Ironing Out the Details: How Iron Orchestrates Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intravenous Iron Promotes Low-Grade Inflammation in Anemic Patients By Triggering Macrophage Activation | Scilit [scilit.com]
- 13. Uncovering the dynamics of cellular responses induced by iron-carbohydrate complexes in human macrophages using quantitative proteomics and phosphoproteomics: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
The Cellular Odyssey of Ferric Carboxymaltose: An In-depth Technical Guide to its Uptake Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric carboxymaltose (FCM) is a parenteral iron preparation widely utilized for the treatment of iron deficiency anemia. Its unique structure, a ferric hydroxide (B78521) core stabilized by a carbohydrate shell, allows for the administration of high doses of iron with a favorable safety profile. Understanding the cellular mechanisms governing its uptake and subsequent iron release is paramount for optimizing therapeutic strategies and developing next-generation iron therapies. This technical guide provides a comprehensive overview of the cellular uptake pathways of ferric carboxymaltose, detailing the receptors, endocytic mechanisms, and intracellular trafficking routes involved.
Cellular Uptake of Ferric Carboxymaltose: A Macrophage-Centric Process
The primary destination for intravenously administered FCM is the reticuloendothelial system (RES), with macrophages, particularly in the liver (Kupffer cells) and spleen, playing a central role in its clearance and processing.[1][2][3] Studies have consistently shown that the uptake of FCM by macrophages is a slower and more controlled process compared to other intravenous iron formulations like iron sucrose (B13894) (IS).[4][5][6][7] This delayed internalization is attributed to the stable nature of the FCM complex.[4][6]
The Role of the Carboxymaltose Shell and Receptor-Mediated Endocytosis
The initial interaction between FCM and the macrophage surface is a critical determinant of its uptake. The carboxymaltose shell is not merely a passive stabilizer but actively participates in the uptake process. Competition assays have demonstrated that pre-treatment of macrophages with free carboxymaltose can partially inhibit the uptake of FCM, suggesting a receptor-mediated mechanism involving a carbohydrate-binding site.[6][8]
While specific high-affinity receptors for FCM have not been definitively identified, evidence strongly points towards the involvement of scavenger receptors . These receptors are known to recognize a wide range of ligands, including modified lipoproteins and various nanoparticles. Although direct binding studies for FCM with specific scavenger receptors are limited, the general understanding of iron-carbohydrate nanoparticle uptake implicates this receptor class.[4]
Endocytic Pathways: The Gateway into the Cell
The internalization of FCM is an active process predominantly mediated by endocytosis.[6][8] Pharmacological inhibition of endocytosis significantly reduces FCM uptake by macrophages.[6] The primary endocytic pathway implicated is bulk endocytosis , a process capable of internalizing large amounts of extracellular fluid and its contents.[8]
The proposed sequence of events for FCM uptake is as follows:
-
Binding: FCM particles interact with scavenger receptors or other carbohydrate-binding receptors on the macrophage surface.
-
Internalization: This binding triggers receptor-mediated endocytosis, leading to the engulfment of the FCM particles into intracellular vesicles called endosomes.
Intracellular Trafficking and Iron Release: A Sustained Delivery System
Once internalized, FCM embarks on a journey through the endo-lysosomal pathway, which ultimately leads to the liberation of iron from its carbohydrate shell. A key characteristic of FCM is its prolonged residence within endosomes before significant biodegradation occurs.[5][6][9] This "endosomal sequestration" is a major contributor to the slow and sustained release of iron, a feature that distinguishes FCM from less stable iron complexes.[5][6]
The intracellular fate of FCM can be summarized in the following steps:
-
Endosomal Sequestration: Following endocytosis, FCM-containing endosomes mature. However, the degradation process is notably slower compared to other iron formulations.[5][6]
-
Lysosomal Fusion and Degradation: Eventually, the endosomes fuse with lysosomes, forming endolysosomes. The acidic environment and enzymatic content of the lysosomes facilitate the breakdown of the carboxymaltose shell.
-
Iron Release: The degradation of the carbohydrate shell releases the ferric iron (Fe³⁺) into the lumen of the endolysosome.
-
Reduction and Transport: The ferric iron is then likely reduced to ferrous iron (Fe²⁺) and transported out of the endolysosome into the cytoplasm.
-
Storage and Export: In the cytoplasm, the released iron joins the labile iron pool. From here, it can be stored in the iron-storage protein ferritin or exported out of the cell via the iron exporter ferroportin to bind to transferrin for transport to sites of erythropoiesis, such as the bone marrow.[1][6][10]
Uptake in Non-Macrophage Cell Types
While macrophages are the primary players, other cell types can also take up iron from FCM, albeit through potentially different mechanisms.
-
Hepatocytes: Studies on hepatocyte cell lines have shown some uptake of FCM, though to a lesser extent than macrophages. The involvement of scavenger receptors in this process is also plausible.
-
Cardiomyocytes: Recent research has indicated that cardiomyocytes can directly take up iron from FCM. This uptake appears to be mediated by non-transferrin-bound iron (NTBI) transporters , including L-type and T-type calcium channels and divalent metal transporter 1 (DMT1). This direct uptake pathway may have implications for cardiac iron homeostasis.
Quantitative Data on Ferric Carboxymaltose Uptake
The following table summarizes key quantitative data related to the cellular uptake of ferric carboxymaltose from various studies. It is important to note that experimental conditions, such as cell type, FCM concentration, and incubation time, can significantly influence these values.
| Parameter | Cell Type | Value/Observation | Reference |
| Uptake Kinetics | Primary Human Macrophages | Internalization begins to significantly increase after 24 hours of exposure. Slower uptake compared to iron sucrose. | [6][7] |
| Endocytosis Inhibition | Primary Human Macrophages | Uptake is significantly reduced by endocytosis inhibitors. | [6][8] |
| Carboxymaltose Competition | Primary Human Macrophages | Pre-treatment with carboxymaltose partially blocks FCM uptake. | [6][8] |
| Intracellular Iron Release | Primary Human Macrophages | Slower and more sustained iron release compared to iron sucrose. | [5][6] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the cellular uptake of ferric carboxymaltose.
Quantification of Cellular Iron Content by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for quantifying the total iron content within cells.
Protocol Overview:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with ferric carboxymaltose at various concentrations and for different time points.
-
Cell Harvesting and Washing: After treatment, aspirate the media and wash the cells extensively with phosphate-buffered saline (PBS) to remove any non-internalized FCM.
-
Cell Lysis and Digestion: Lyse the cells using a suitable lysis buffer. Digest the cell lysates with a strong acid (e.g., nitric acid) at an elevated temperature to break down all organic matter and release the iron.
-
ICP-MS Analysis: Analyze the acid-digested samples using an ICP-MS instrument to determine the iron concentration.
-
Data Normalization: Normalize the iron content to the total protein concentration or cell number to allow for comparison between different experimental conditions.
Endocytosis Inhibition Assay
This assay is used to determine the role of endocytosis in the uptake of FCM.
Protocol Overview:
-
Cell Culture: Plate cells in appropriate culture vessels.
-
Pre-treatment with Inhibitors: Pre-incubate the cells with known inhibitors of endocytosis (e.g., cytochalasin D for macropinocytosis, chlorpromazine (B137089) for clathrin-mediated endocytosis) for a specific duration.
-
FCM Treatment: Add ferric carboxymaltose to the culture media in the presence of the inhibitors and incubate for the desired time.
-
Quantification of Iron Uptake: Harvest the cells, wash them thoroughly, and quantify the intracellular iron content using ICP-MS as described above. A significant reduction in iron uptake in the presence of inhibitors indicates the involvement of endocytosis.
Intracellular Trafficking Visualization
Fluorescently labeling FCM or using iron-sensitive fluorescent probes can allow for the visualization of its intracellular journey.
Protocol Overview:
-
Labeling (Optional): Covalently attach a fluorescent dye to the carboxymaltose shell of FCM.
-
Cell Culture and Treatment: Incubate cells with the labeled FCM.
-
Co-localization Studies: Use fluorescently tagged antibodies or proteins that specifically mark different subcellular compartments (e.g., early endosomes, late endosomes, lysosomes).
-
Confocal Microscopy: Use a confocal microscope to acquire images and assess the co-localization of the fluorescently labeled FCM with the different organelle markers over time. This provides insights into the trafficking pathway.
-
Iron-sensitive Probes: Alternatively, use fluorescent probes that are quenched or activated by the presence of intracellular iron to monitor the release of iron from the complex.
Visualizing the Pathways: Diagrams
The following diagrams, generated using the DOT language, illustrate the key cellular uptake and trafficking pathways of ferric carboxymaltose.
Caption: Cellular uptake and intracellular trafficking of Ferric Carboxymaltose in macrophages.
Caption: Experimental workflow for quantifying cellular iron uptake using ICP-MS.
Conclusion
The cellular uptake of ferric carboxymaltose is a complex and highly regulated process, primarily orchestrated by macrophages of the reticuloendothelial system. The unique stability of the FCM complex leads to a slower, scavenger receptor-mediated endocytic uptake and prolonged endosomal sequestration, resulting in a sustained release of iron. This controlled delivery mechanism is a key factor contributing to its therapeutic efficacy and safety profile. Further research into the specific scavenger receptors and signaling pathways involved will undoubtedly pave the way for the development of even more sophisticated and targeted intravenous iron therapies.
References
- 1. Scavenger Receptor Mediated Endocytosis of Silver Nanoparticles into J774A.1 Macrophages is Heterogeneous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of individual intravenous iron preparations on the differentiation of monocytes towards macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Uncovering the dynamics of cellular responses induced by iron-carbohydrate complexes in human macrophages using quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Role of Scavenger Receptor A1 in Nanoparticle Uptake by Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nano-scale characterization of iron-carbohydrate complexes by cryogenic scanning transmission electron microscopy: Building the bridge to biorelevant characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron sucrose and ferric carboxymaltose: no correlation between physicochemical stability and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the Role of Scavenger Receptor A1 in Nanoparticle Uptake by Murine Macrophages - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Injectafer® (Ferric Carboxymaltose) and Its In Vitro Effect on Hepcidin Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes publicly available research. Direct in vitro quantitative data on the effects of ferric carboxymaltose (FCM) on hepcidin (B1576463) expression is limited in peer-reviewed literature. The experimental protocols provided are illustrative examples based on established methodologies in the field.
Executive Summary
Injectafer® (ferric carboxymaltose, FCM) is an intravenous iron replacement therapy. Its mechanism of action involves the delivery of iron to iron-deficient stores, a process intricately linked with the systemic regulation of iron homeostasis. A key regulator of this process is the peptide hormone hepcidin, primarily produced by hepatocytes. Hepcidin controls plasma iron concentrations by inducing the degradation of the iron exporter ferroportin. This guide explores the in vitro methodologies used to investigate the effect of this compound® on hepcidin regulation, the known signaling pathways involved, and presents a framework for conducting such studies. While direct quantitative data for FCM is scarce, this guide provides a comprehensive overview based on studies of other iron compounds and the established principles of iron metabolism.
Quantitative Data Summary
Direct quantitative data on the in vitro effect of ferric carboxymaltose on hepcidin expression is not extensively reported in publicly available literature. However, studies on other iron compounds in hepatocyte cell lines like HepG2 provide a basis for expected outcomes. Interestingly, the cellular response to iron can be complex. While it is generally expected that increased iron availability would upregulate hepcidin as a negative feedback mechanism, some in vitro evidence suggests a contrary effect at high iron concentrations.
One study observed that in HepG2 cells, low doses of iron (up to 3 µM) increased hepcidin expression, but high doses (65 µM) led to a down-regulation of hepcidin.[1] This highlights the importance of dose-response studies in elucidating the precise effects of any iron compound.
Table 1: Illustrative Quantitative Data on Iron-Mediated Hepcidin Regulation in HepG2 Cells
| Treatment | Concentration | Time Point | Change in Hepcidin mRNA Expression (Fold Change vs. Control) | Change in Secreted Hepcidin Protein (ng/mL) |
| Ferric Ammonium Citrate | 50 µM | 24 hours | Data not consistently reported for FCM | Data not consistently reported for FCM |
| IL-6 (Positive Control) | 10 ng/mL | 24 hours | Significant Upregulation | Significant Increase |
| Deferoxamine (Iron Chelator) | 100 µM | 24 hours | Downregulation | Decrease |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro effect of ferric carboxymaltose on hepcidin regulation. The human hepatoma cell line HepG2 is a commonly used and appropriate model for these studies.
Cell Culture and Treatment
-
Cell Line: HepG2 cells (ATCC® HB-8065™).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HepG2 cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Prepare a stock solution of Ferric Carboxymaltose (this compound®) in sterile, nuclease-free water.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat the cells with varying concentrations of FCM (e.g., 10, 50, 100 µM) for a specified time course (e.g., 6, 12, 24 hours).
-
Include a vehicle control (sterile water) and a positive control for hepcidin induction, such as Interleukin-6 (IL-6) at 10 ng/mL.
-
Quantitative Real-Time PCR (qPCR) for Hepcidin mRNA Expression
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from a commercial RNA extraction kit). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR:
-
Perform qPCR using a SYBR Green-based or TaqMan probe-based assay on a real-time PCR system.
-
Use primers specific for the human hepcidin gene (HAMP) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Forward Primer (HAMP): 5'-CCTGACCAGTGGCTCTGTTT-3'
-
Reverse Primer (HAMP): 5'-CACATCCCACACTTTGATCG-3'
-
The cycling conditions should be optimized but typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative expression of HAMP mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Hepcidin
-
Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
-
Sample Preparation: Centrifuge the supernatant to remove any cellular debris.
-
ELISA:
-
Use a commercially available human hepcidin ELISA kit.
-
Follow the manufacturer's instructions for the assay protocol, which typically involves adding standards and samples to a microplate pre-coated with an anti-hepcidin antibody, followed by incubation, washing, addition of a detection antibody, and a substrate for color development.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and determine the concentration of hepcidin in the samples.
Signaling Pathways in Hepcidin Regulation
The regulation of hepcidin expression is primarily controlled by two major signaling pathways in hepatocytes: the Bone Morphogenetic Protein (BMP)/Son of Mothers Against Decapentaplegic (SMAD) pathway, which responds to iron levels, and the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is activated by inflammatory cytokines.
The BMP/SMAD Pathway (Iron Sensing)
This pathway is the principal regulator of hepcidin in response to changes in systemic iron levels.
References
The Impact of Ferric Carboxymaltose on Oxidative Stress Markers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intravenous (IV) iron preparations are essential for treating iron deficiency anemia, particularly when oral supplementation is ineffective or not tolerated. Ferric carboxymaltose (FCM) is a next-generation, stable, dextran-free IV iron complex that allows for the administration of high single doses. A critical aspect of its safety profile is its interaction with the body's redox systems. This technical guide provides an in-depth analysis of the impact of ferric carboxymaltose on oxidative and nitrosative stress markers. It consolidates data from non-clinical and clinical studies, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers and drug development professionals. The evidence indicates that while a transient increase in some oxidative stress markers can occur shortly after infusion, FCM generally demonstrates a favorable safety profile with a lower propensity to induce significant oxidative stress compared to less stable IV iron formulations.[1][2][3][4] In certain clinical contexts, such as heart failure with preserved ejection fraction, FCM treatment has even been associated with a reduction in oxidative stress markers over time.[5][6]
Introduction to Intravenous Iron and Oxidative Stress
All intravenous iron compounds consist of an iron-oxyhydroxide core stabilized by a carbohydrate shell.[3] Their primary function is to replenish iron stores and support erythropoiesis. However, the administration of IV iron carries a potential risk of inducing oxidative stress. This occurs when the iron complex releases "labile" or non-transferrin-bound iron (NTBI) into the circulation.[4][7][8] This redox-active iron can catalyze the Fenton and Haber-Weiss reactions, leading to the generation of highly reactive oxygen species (ROS), such as the hydroxyl radical. ROS can subsequently damage cellular macromolecules, including lipids (lipid peroxidation) and proteins (protein carbonylation), leading to cellular dysfunction.[9]
The stability of the iron-carbohydrate complex is a key determinant of its potential to induce oxidative stress.[3] More stable complexes, like ferric carboxymaltose, are designed for a controlled release of iron, primarily to the reticuloendothelial system (RES), thereby minimizing the release of NTBI and the subsequent risk of oxidative stress.[1][10] This guide examines the evidence surrounding FCM's effects on key biomarkers of oxidative stress.
Quantitative Data on Oxidative Stress Markers
The following tables summarize quantitative findings from various studies investigating the effects of Ferric Carboxymaltose (FCM) on markers of oxidative and nitrosative stress.
Table 2.1: Lipid Peroxidation and Protein Oxidation Markers
| Study Population/Model | Treatment Groups & Dose | Marker | Tissue/Fluid | Time Point | Key Findings | Reference |
| Non-anemic Rats | FCM, Iron Sucrose (B13894) (IS), Ferumoxytol (FMX), Low Molecular Weight Iron Dextran (B179266) (LMWID) @ 40 mg iron/kg | Malondialdehyde (MDA) | Liver, Kidneys | Day 29 | MDA levels were significantly lower in FCM and IS groups compared to FMX and LMWID groups. | [2][3] |
| Patients with Heart Failure (HFpEF) | FCM (500 mg x 2 doses) vs. Placebo | Malondialdehyde (MDA) | Serum | 8 weeks | MDA levels were significantly reduced in the FCM group compared to placebo. | [5] |
| Non-dialysis CKD Patients | FCM (1000 mg single dose) | Advanced Oxidation Protein Products (AOPP) | Serum | 30 min, 6 hrs, 24 hrs | AOPP levels increased during the first 6 hours post-infusion, decreasing after 24 hours but not returning to baseline. | [11] |
| Non-dialysis CKD Patients | FCM (1000 mg single dose) | Protein Carbonyl Groups | Plasma | 12 weeks | Levels of oxidative stress markers, including protein carbonyls, increased after iron treatment. | [12] |
| Non-anemic Rats | FCM, IS, FMX, LMWID, Iron Isomaltoside 1000 (IIM) @ 40 mg iron/kg | Nitrotyrosine | Lung | 5 weeks | FCM and IS did not cause significant changes in nitrotyrosine levels compared to controls; levels were significantly increased in LMWID, FMX, and IIM groups. | [4] |
| Non-anemic Rats | FCM, IS, FMX, LMWID, IIM @ 40 mg iron/kg | Nitrotyrosine | Liver, Heart, Kidneys | 5 weeks | FCM and IS did not result in detectable levels of nitrotyrosine; levels were significantly increased in organs of animals treated with dextran-based irons. | [13] |
Table 2.2: Antioxidant Enzyme Activity and Capacity Markers
| Study Population/Model | Treatment Groups & Dose | Marker | Tissue/Fluid | Time Point | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Non-anemic Rats | FCM, IS, FMX, LMWID @ 40 mg iron/kg | Catalase, Cu,Zn-SOD, GPx, GSH:GSSG Ratio | Liver, Kidneys | Day 29 | Antioxidant enzyme activities were significantly lower and the GSH:GSSG ratio was higher in the FCM and IS groups compared to the FMX and LMWID groups, indicating less oxidative stress. |[2][3] | | Non-dialysis CKD Patients | FCM (1000 mg single dose) | Total Antioxidant Capacity of Serum (TACS) | Serum | 30 min, 6 hrs, 24 hrs | TACS was not influenced at any time point after FCM infusion compared to saline control. |[11] | | Women with Iron Deficiency Anemia | FCM (500 mg) | Total Antioxidant Status (TAS) | Serum | 1 hour, 30 days | TAS was significantly lower at 1 hour post-infusion but significantly higher than baseline at 30 days. |[14][15] | | Women with Iron Deficiency Anemia | FCM (500 mg) | Total Oxidant Status (TOS) | Serum | 1 hour, 30 days | TOS was significantly higher at 1 hour post-infusion but significantly lower than baseline at 30 days. |[14][15] | | Patients with Iron Deficiency Anemia | FCM (1000 mg or 1500 mg) vs. IS (1000 mg) | Total Antioxidant Status (TAS) & Total Oxidant Status (TOS) | Serum | 1 hour, 1 month | At 1 hour, both TAS and TOS were significantly higher in the IS group than in both FCM groups. No significant difference was observed at 1 month. |[16] | | Non-dialysis CKD Patients | FCM (1000 mg single dose) | Erythrocyte Glutathione Peroxidase (eGPx) | Erythrocytes | Baseline | Lower baseline eGPx activity was associated with non-response to FCM therapy. |[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key cited studies.
Non-Clinical Rat Model for Comparative IV Iron Assessment
-
Objective: To compare the effects of different IV iron preparations on oxidative stress and tissue damage in a non-anemic rat model.[2][3][4]
-
Animal Model: Healthy, non-anemic male Wistar rats.
-
Treatment Protocol:
-
Animals are divided into groups receiving weekly intravenous injections for four to five weeks.
-
Treatment groups typically include: Ferric Carboxymaltose, Iron Sucrose, Ferumoxytol, Low Molecular Weight Iron Dextran, and a saline solution control.
-
A standard dose of 40 mg iron/kg body weight is administered for each iron preparation.
-
-
Sample Collection and Analysis:
-
24 hours after the final dose, animals are sacrificed.
-
Blood is collected for serum iron, transferrin saturation (TSAT), and liver enzyme analysis.
-
Tissues (liver, kidneys, heart, lung) are harvested and homogenized.
-
-
Oxidative Stress Marker Assays:
-
Lipid Peroxidation (MDA): Measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay on tissue homogenates. The assay is based on the reaction of MDA with thiobarbituric acid, which forms a pink chromogen measured spectrophotometrically.
-
Antioxidant Enzymes:
-
Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx): Activities are measured in tissue homogenates using specific spectrophotometric assay kits that track the consumption of a substrate or the formation of a product.
-
Reduced to Oxidized Glutathione Ratio (GSH:GSSG): Measured to assess the cellular redox state, typically using HPLC or enzymatic recycling assays.
-
-
Nitrosative Stress (Nitrotyrosine): Quantified in tissue homogenates by Western blotting and assessed in tissue sections by immunohistochemistry.[13]
-
Clinical Study in Patients with Heart Failure (HFpEF)
-
Objective: To investigate the effect of FCM supplementation on oxidative stress and endothelial function in patients with HFpEF and iron deficiency.[5]
-
Study Design: Multicentric, double-blind, randomized, placebo-controlled trial.
-
Patient Population: 64 subjects with diagnosed HFpEF and iron deficiency (serum ferritin <100 µg/L, or 100-299 µg/L with TSAT <20%).
-
Treatment Protocol:
-
Patients were randomized to receive either a placebo (100 mL saline) or Ferric Carboxymaltose.
-
The FCM group received 500 mg iron (diluted in 100 mL saline) via IV infusion at baseline and again after 4 weeks.
-
-
Sample Collection and Analysis:
-
Blood samples were collected at baseline and at 8 weeks after the initial treatment.
-
-
Oxidative Stress Marker Assay:
-
Malondialdehyde (MDA): Serum MDA levels were determined to assess systemic lipid peroxidation. The specific assay method involves the reaction of MDA with a chromogenic reagent, followed by spectrophotometric measurement.
-
Clinical Study in Women with Iron Deficiency Anemia
-
Objective: To evaluate the short-term and long-term effects of a single FCM infusion on oxidative stress biomarkers.[14][15]
-
Study Design: Cross-sectional analysis.
-
Patient Population: 40 women with iron deficiency anemia.
-
Treatment Protocol:
-
Patients received a single intravenous treatment of ferric carboxymaltose (500 mg).
-
-
Sample Collection and Analysis:
-
Blood samples were collected before treatment (baseline), at 1 hour post-infusion, and at 30 days post-infusion.
-
-
Oxidative Stress Marker Assays:
-
Total Oxidant Status (TOS) and Total Antioxidant Status (TAS): Measured in serum using commercially available colorimetric assay kits to provide a global assessment of the oxidant-antioxidant balance.
-
Other markers: Catalase activity, nitrate, nitrite, nitric oxide, and total thiol levels were also assessed.
-
Visualizing Mechanisms and Workflows
Proposed Mechanism of IV Iron-Induced Oxidative Stress
The following diagram illustrates the general pathway by which intravenous iron preparations can lead to the generation of reactive oxygen species and subsequent oxidative damage. The stability of the complex is a critical factor, with more stable formulations like FCM resulting in less release of labile iron.
Caption: Proposed pathway of IV iron metabolism and oxidative stress.
General Experimental Workflow for Preclinical Assessment
This diagram outlines a typical workflow for assessing the impact of different intravenous iron formulations on oxidative stress markers in a non-clinical animal model.
Caption: General workflow for non-clinical IV iron studies.
Discussion and Conclusion
The compiled evidence from both non-clinical and clinical studies provides a nuanced understanding of ferric carboxymaltose's effect on oxidative stress.
In comparative non-clinical models, FCM consistently demonstrates a superior safety profile concerning oxidative stress when compared to dextran-based iron preparations (LMWID, ferumoxytol) and iron isomaltoside.[1][2][3][4] Markers of lipid peroxidation (MDA) and nitrosative stress (nitrotyrosine) are significantly lower, and the antioxidant defense systems (e.g., GSH:GSSG ratio, enzyme activities) are less perturbed in animals treated with FCM or iron sucrose.[2][3][13] This aligns with the concept that the high stability of the FCM complex minimizes the release of redox-active labile iron.[10]
Clinical studies in humans reveal a more complex picture that is dependent on the patient population and the timing of measurement. In patients with non-dialysis chronic kidney disease, a single high dose of FCM can lead to a transient increase in markers of protein oxidation within hours of infusion, though the total antioxidant capacity of the serum may remain unchanged.[11] Similarly, in women with iron deficiency anemia, an acute increase in total oxidant status and a decrease in total antioxidant status was observed one hour after infusion.[14][15] However, this effect appears to be temporary, as these markers not only returned to baseline but improved significantly by day 30, suggesting that correcting the underlying iron deficiency may ultimately bolster the body's antioxidant defenses.[14][15]
Furthermore, in a study of patients with heart failure with preserved ejection fraction, FCM treatment over eight weeks led to a significant reduction in serum MDA, correlating with improved cardiac and endothelial function.[5][6] This suggests that in chronic conditions where iron deficiency itself contributes to a pro-oxidative state[5], the therapeutic benefit of iron repletion with FCM can outweigh the transient pro-oxidant potential of the infusion.
References
- 1. The Induction of Oxidative/Nitrosative Stress, Inflammation, and Apoptosis by a Ferric Carboxymaltose Copy Compared to Iron Sucrose in a Non-Clinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the extent of oxidative stress induced by intravenous ferumoxytol, ferric carboxymaltose, iron sucrose and iron dextran in a nonclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Markers of oxidative/nitrosative stress and inflammation in lung tissue of rats exposed to different intravenous iron compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Ferric Carboxymaltose Supplementation in Patients with Heart Failure with Preserved Ejection Fraction: Role of Attenuated Oxidative Stress and Improved Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Iron Availability Influences Protein Carbonylation in Arabidopsis thaliana Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ferric Carboxymaltose? [synapse.patsnap.com]
- 11. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals - [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Comparison of different intravenous iron preparations in terms of total oxidant and total antioxidant status, single center data - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ferric Carboxymaltose (Injectafer) in Stimulating Erythropoiesis: Insights from Animal Models
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Injectafer (ferric carboxymaltose) in erythropoiesis, drawing upon key findings from various animal models. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the preclinical evidence supporting the use of intravenous iron therapy in treating anemia. The guide summarizes quantitative data, outlines experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of the subject.
Executive Summary
Intravenous iron preparations, such as ferric carboxymaltose (FCM), are critical in the management of iron deficiency anemia (IDA). Animal models have been instrumental in elucidating the efficacy, safety, and mechanism of action of FCM in restoring erythropoiesis. Studies in murine and rat models of IDA, anemia of inflammation (AI), and malarial anemia consistently demonstrate that FCM effectively replenishes iron stores, increases hemoglobin and hematocrit levels, and promotes reticulocytosis.[1][2][3][4] The iron from FCM is efficiently delivered to the bone marrow, the primary site of red blood cell production, as well as to the liver and spleen for storage and recycling.[5][6][7] This guide synthesizes the key preclinical data, providing a robust foundation for further research and clinical application.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various animal studies investigating the effects of ferric carboxymaltose on hematological and iron-related parameters.
Table 2.1: Hematological Response to Ferric Carboxymaltose in a Murine Model of Iron Deficiency Anemia
| Parameter | Vehicle-Treated | FCM-Treated (20 mg/kg) | FDI-Treated (20 mg/kg) | P-value | Citation |
| Hematocrit (%) at Day 14 | 25 ± 1 | 47 ± 0.4 | 46 ± 0.3 | <0.05 | [3] |
| White Blood Cells (x10⁹/L) at Day 14 | 4 ± 1 | 8 ± 1 | 7 ± 1 | <0.05 | [3] |
FCM: Ferric Carboxymaltose; FDI: Ferric Derisomaltose. Data are presented as mean ± standard error.
Table 2.2: Effect of Ferric Carboxymaltose on Anemia of Inflammation in a Murine Model
| Parameter | Diet | Treatment | Hemoglobin (g/dL) - 24h post-treatment | Hemoglobin (g/dL) - 7d post-treatment | Citation |
| BA-challenged mice | Iron Deficient | Vehicle | 11.7 ± 0.9 | 10.9 ± 0.5 | [1] |
| BA-challenged mice | Iron Deficient | Intravenous Iron | 11 ± 0.9 | Recovery noted | [1] |
| Control mice | Iron Deficient | - | 13 ± 0.4 | 13 ± 0.4 | [1] |
BA: Brucella abortus. Data are presented as mean ± standard deviation.
Table 2.3: Tissue Iron Distribution in IDA Rats Following a Single Dose of Ferric Carboxymaltose (15 mg/kg)
| Tissue | Tissue-to-Plasma Partition Coefficient (KPt) | Citation |
| Liver | 21.7 | [5][6] |
| Spleen | 25.9 | [5][6] |
| Bone Marrow | 21.6 | [5][6] |
| Heart | 18 | [5][6] |
Experimental Protocols
This section details the methodologies employed in key animal studies to investigate the effects of ferric carboxymaltose.
Murine Model of Iron Deficiency Anemia
-
Animal Model: Female C57Bl/6J mice.
-
Induction of Anemia: Mice were fed an iron-deficient diet for 5 weeks. This was followed by intravenous bleeding (0.7% of body weight) for three consecutive days to induce microcytic hypochromic anemia.[3]
-
Treatment: On the last day of bleeding (Day 0), mice were randomized to receive either vehicle (saline), ferric carboxymaltose (20 mg/kg), or ferric derisomaltose (20 mg/kg) via retro-orbital injection. A second dose was administered on Day 7.[3]
-
Sample Collection and Analysis: Blood and urine were collected at baseline (Day 0) and at the terminal point (Day 14). Hematocrit, complete blood count (CBC), plasma phosphate (B84403) (Pi), and calcium (Ca²⁺) were analyzed. Spleen and heart were also collected for analysis.[3]
Murine Model of Anemia of Inflammation
-
Animal Model: Wild-type mice.
-
Induction of Anemia of Inflammation: Anemia of inflammation was induced by a single intraperitoneal injection of heat-killed Brucella abortus (BA).[1]
-
Dietary Conditions: Mice were maintained on either a regular diet (198 ppm iron) or an iron-deficient diet (5 ppm) for 4 weeks prior to and throughout the experiment.[1]
-
Treatment: A single intravenous dose of iron carboxymaltose (0.015 mg/g) or vehicle (saline) was administered 14 days after the BA injection.[1]
-
Sample Collection and Analysis: Blood and organs were collected 24 hours and 7 days after the intravenous iron treatment for analysis of hemoglobin levels and serum iron.[1]
Rat Model of Iron Deficiency Anemia for Tissue Distribution Studies
-
Animal Model: Rats.
-
Induction of Anemia: An iron deficiency anemia (IDA) model was established in rats.
-
Treatment: A single dose of ferric carboxymaltose (15 mg/kg) was administered.[5]
-
Sample Collection and Analysis: Tissue distribution of iron and dynamic changes of serum iron biomarkers were evaluated over time. Iron concentration in various tissues, including the liver, spleen, bone marrow, and heart, was measured to determine tissue-to-plasma partition coefficients.[5][6]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the action of ferric carboxymaltose.
Caption: Proposed mechanism of action for ferric carboxymaltose in erythropoiesis.
Caption: Experimental workflow for the murine iron deficiency anemia model.
Caption: Logical flow of this compound's impact on iron homeostasis and erythropoiesis.
Discussion and Conclusion
The collective evidence from animal models provides a strong rationale for the clinical use of this compound in treating various forms of anemia. Ferric carboxymaltose has been shown to be a highly effective intravenous iron formulation that is efficiently taken up by the reticuloendothelial system and subsequently delivered to the bone marrow to support erythropoiesis.[7] The rapid correction of hematological parameters observed in these preclinical studies underscores its therapeutic potential.
The experimental models described, particularly the murine models of IDA and AI, offer robust platforms for further investigation into the nuances of iron metabolism and erythropoiesis. Future research could focus on the long-term effects of FCM on iron storage, potential interactions with erythropoietin signaling pathways at a molecular level, and its efficacy in other animal models of anemia-related pathologies.
References
- 1. Intravenous Iron Carboxymaltose as a Potential Therapeutic in Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and toxicity of intravenous iron in a mouse model of critical care anemia* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intravenous ferric carboxymaltose accelerates erythropoietic recovery from experimental malarial anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Prediction of Tissue Iron Dynamics in Iron Deficiency Anemia Following Intravenous Ferric Carboxymaltose Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ferric carboxymaltose: a review of its use in iron-deficiency anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Injectafer® (Ferric Carboxymaltose) and its Influence on Inflammatory Cytokine Expression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Injectafer®, a formulation of ferric carboxymaltose, is a widely utilized intravenous iron replacement therapy. Its interaction with the immune system, particularly its influence on inflammatory cytokine expression, is a subject of ongoing research. This technical guide provides an in-depth analysis of the current understanding of how this compound® modulates inflammatory responses. The core of this interaction lies in the uptake and metabolism of the ferric carboxymaltose complex by macrophages of the reticuloendothelial system. This process can influence macrophage polarization, leading to a cascade of downstream effects on cytokine signaling. This guide synthesizes available data, details relevant experimental protocols, and visualizes key signaling pathways to provide a comprehensive resource for professionals in the field.
Introduction: The Interplay of Iron and Inflammation
Iron homeostasis and the immune system are intricately linked. Iron is an essential nutrient for both host and pathogen, and its availability is tightly regulated, particularly during inflammation. The hormone hepcidin (B1576463) plays a central role in this regulation, sequestering iron within cells to limit its availability to invading microbes. This process, however, can also lead to the anemia of inflammation (also known as anemia of chronic disease).
This compound®, by delivering a high dose of iron intravenously, directly interacts with this regulatory network. The ferric carboxymaltose complex is primarily taken up by macrophages, the key cells of the innate immune system. The subsequent processing of iron within these cells can lead to oxidative stress and modulate their activation state, thereby influencing the production of a wide array of inflammatory cytokines.
Data Presentation: Quantitative Effects on Cytokine Expression
The available quantitative data on the direct effects of ferric carboxymaltose on the expression of a broad panel of inflammatory cytokines is limited and varies across different experimental models and patient populations. The following tables summarize the key findings from preclinical and clinical studies.
Table 1: Preclinical Studies on Ferric Carboxymaltose and Inflammatory Cytokine Expression
| Model System | Cytokine | Observation | Reference |
| Murine model of anemia of inflammation (heat-killed Brucella abortus) | IL-6 | No significant enhancement of BA-induced IL-6 levels by ferric carboxymaltose.[1][2] | |
| TNF-α | No significant enhancement of BA-induced TNF-α levels by ferric carboxymaltose.[1][2] | ||
| IL-2, IL-4, IL-10, IL-17A, INF-γ | Below the limit of detection in the experimental setup.[1] | ||
| In vitro bone marrow-derived macrophages (BMDMs) | TNF-α, IL-6, IL-1β | Iron-carboxymaltose triggers a pro-inflammatory phenotype (M1), leading to increased expression of these cytokines. | [3] |
| IL-10 | Iron-carboxymaltose leads to reduced expression of this anti-inflammatory cytokine, consistent with an M1 phenotype. | [3] |
Table 2: Clinical Studies on Ferric Carboxymaltose and Inflammatory Cytokine Expression
| Patient Population | Cytokine | Observation | Reference |
| Patients with predialysis Chronic Kidney Disease (CKD) | IL-6 | No significant acute or sub-acute changes in IL-6 levels after a single high dose of ferric carboxymaltose.[4] | |
| C-Reactive Protein (CRP) | No significant acute or sub-acute changes in CRP levels.[4] |
Signaling Pathways
The influence of this compound® on cytokine expression is not direct but is mediated through complex signaling pathways involving iron metabolism, oxidative stress, and macrophage activation.
The Hepcidin-Ferroportin Axis and Inflammatory Signaling
The master regulator of systemic iron homeostasis is the peptide hormone hepcidin, which is primarily produced by the liver. Hepcidin functions by binding to the iron exporter protein ferroportin, leading to its internalization and degradation. This traps iron within cells, particularly macrophages, enterocytes, and hepatocytes.
Inflammatory cytokines, most notably Interleukin-6 (IL-6), are potent inducers of hepcidin expression. This creates a feedback loop where inflammation leads to iron sequestration, which can contribute to the anemia of inflammation. The administration of intravenous iron can also influence this axis.
Macrophage Polarization and Cytokine Expression
Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes based on microenvironmental cues. The two major phenotypes are the classically activated (M1) and the alternatively activated (M2) macrophages.
-
M1 Macrophages: These are pro-inflammatory and are activated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). They are characterized by the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-6, and Interleukin-1-beta (IL-1β).
-
M2 Macrophages: These are anti-inflammatory and are involved in tissue repair. They are activated by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). M2 macrophages produce anti-inflammatory cytokines, most notably Interleukin-10 (IL-10).
Intravenous iron, upon uptake by macrophages, can influence their polarization state. An iron-replete state within the macrophage can promote a pro-inflammatory M1 phenotype, leading to an increase in TNF-α and IL-6, while potentially suppressing the anti-inflammatory M2 phenotype and IL-10 production.
Experimental Protocols
The following are representative protocols for key experiments used to investigate the influence of ferric carboxymaltose on inflammatory cytokine expression.
In Vitro Macrophage Polarization and Cytokine Analysis
This protocol describes the differentiation of a human monocytic cell line (e.g., THP-1) into macrophages and their subsequent polarization into M1 or M2 phenotypes, followed by treatment with ferric carboxymaltose and measurement of cytokine production.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization
-
Sterile, clinical-grade ferric carboxymaltose (this compound®)
-
ELISA kits for human TNF-α, IL-6, IL-1β, and IL-10
Procedure:
-
Differentiation of THP-1 cells:
-
Seed THP-1 monocytes in a 6-well plate at a density of 1x10^6 cells/well.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the PMA-containing medium and wash the adherent macrophages with sterile PBS.
-
-
Macrophage Polarization and Treatment:
-
For M1 polarization, add fresh medium containing LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
For M2 polarization, add fresh medium containing IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
To test the effect of ferric carboxymaltose, add it at various concentrations to parallel wells of M0 (unpolarized), M1, and M2 macrophages.
-
Incubate for 24-48 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Perform ELISA for TNF-α, IL-6, IL-1β, and IL-10 according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content of the cell lysates.
-
In Vivo Murine Model of Anemia of Inflammation
This protocol describes a murine model to study the effect of ferric carboxymaltose on inflammatory cytokine levels in the context of anemia of inflammation.
Materials:
-
C57BL/6 mice
-
Heat-killed Brucella abortus (BA)
-
Ferric carboxymaltose for injection
-
Sterile saline
-
Blood collection supplies
-
Mouse ELISA kits for TNF-α and IL-6
Procedure:
-
Induction of Anemia of Inflammation:
-
Inject mice intraperitoneally with a suspension of heat-killed Brucella abortus to induce an inflammatory response. Control mice receive a saline injection.
-
-
Treatment:
-
At a specified time point after BA injection (e.g., 4 hours), administer ferric carboxymaltose intravenously. Another control group receives a saline injection.
-
-
Sample Collection:
-
At various time points after treatment (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Process the blood to obtain serum and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Perform ELISA for murine TNF-α and IL-6 on the serum samples according to the manufacturer's instructions.
-
Conclusion and Future Directions
The influence of this compound® on inflammatory cytokine expression is a nuanced process primarily mediated by its interaction with macrophages. While high doses of intravenous iron have the potential to induce oxidative stress and a pro-inflammatory M1 macrophage phenotype, studies on ferric carboxymaltose suggest it may have a more favorable profile compared to other intravenous iron formulations, with some evidence indicating a lack of a significant pro-inflammatory effect in certain contexts.[1][2][4]
However, the existing body of research has notable gaps. There is a need for more comprehensive clinical studies that measure a wider panel of both pro- and anti-inflammatory cytokines in diverse patient populations receiving this compound®. Furthermore, in vitro studies that delve deeper into the molecular mechanisms of how ferric carboxymaltose influences macrophage polarization and the subsequent signaling cascades will be crucial for a complete understanding. Such research will not only elucidate the immunological effects of this compound® but also potentially guide its use in patients with underlying inflammatory conditions.
References
- 1. Intravenous Iron Carboxymaltose as a Potential Therapeutic in Anemia of Inflammation | PLOS One [journals.plos.org]
- 2. Intravenous Iron Carboxymaltose as a Potential Therapeutic in Anemia of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Acute and sub-acute effect of ferric carboxymaltose on inflammation and adhesion molecules in patients with predialysis chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferric Carboxymaltose in Iron-Deficiency Anemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of ferric carboxymaltose (FCM) in preclinical research models of iron-deficiency anemia (IDA). It covers the mechanism of action, experimental protocols for inducing IDA, and the effects of FCM treatment, with a focus on quantitative data and detailed methodologies.
Introduction to Ferric Carboxymaltose
Ferric carboxymaltose is an intravenous iron replacement product designed to treat iron deficiency anemia.[1] It is a colloidal iron (III) hydroxide (B78521) complex stabilized by a carbohydrate shell, which allows for the controlled release of iron into the bloodstream.[2][3] This direct delivery bypasses gastrointestinal absorption, making it a valuable tool for patients who are intolerant or unresponsive to oral iron supplements.[3][4] The slow release of iron from the complex minimizes the risk of iron overload and associated toxicities.[2][3]
Mechanism of Action
Upon intravenous administration, the ferric carboxymaltose complex is taken up by the reticuloendothelial system (RES), primarily in the liver, spleen, and bone marrow.[2] The iron is gradually released from the carbohydrate shell.[2] In the bloodstream, the released iron binds to transferrin, the body's main iron transport protein.[2][5] Transferrin then delivers the iron to the bone marrow for incorporation into hemoglobin within red blood cells and to other tissues for storage in ferritin.[2][5]
Signaling Pathway of Iron Metabolism and FCM Intervention
The following diagram illustrates the key pathways of iron metabolism and how ferric carboxymaltose intervenes to correct iron deficiency.
Caption: Iron metabolism and FCM intervention pathway.
Preclinical Research Models of Iron-Deficiency Anemia
Rodent models are commonly used to study the efficacy and safety of iron therapies. The induction of IDA in these models is a critical first step for research.
Experimental Protocols for Inducing Iron-Deficiency Anemia
Method 1: Iron-Deficient Diet
This is the most common and straightforward method for inducing IDA in rodents.
-
Animals: Wistar rats or C57BL/6 mice are frequently used.[6][7]
-
Housing: Animals are housed in a controlled environment with access to deionized water to prevent iron contamination.[6]
-
Diet: A specially formulated diet with low iron content (e.g., 2.83 mg/kg) is provided for a period of 3 to 8 weeks.[6][8][9]
-
Monitoring: Body weight and hemoglobin levels are monitored regularly (e.g., weekly) to assess the development of anemia.[6][8] Anemia is typically confirmed when hemoglobin levels drop significantly (e.g., below 10 g/dL).[9]
Method 2: Iron-Deficient Diet Combined with Phlebotomy
To accelerate the onset and severity of anemia, a low-iron diet can be combined with controlled bloodletting.
-
Animals and Diet: As described in Method 1.
-
Phlebotomy: After an initial period on the iron-deficient diet, a small amount of blood is drawn from the tail vein or retro-orbital sinus.[6][7] For example, in mice, 0.7% of body weight can be drawn for 3 consecutive days.[7]
-
Monitoring: Close monitoring of hematological parameters is crucial to prevent excessive distress and mortality.
Method 3: Inflammation-Induced Anemia (Anemia of Chronic Disease)
This model is relevant for studying IDA in the context of chronic inflammatory conditions.
-
Animals: Typically C57BL/6 mice.[10]
-
Induction of Inflammation: Inflammation can be induced by intraperitoneal injection of agents like heat-killed Brucella abortus or zymosan.[10][11]
-
Anemia Development: The inflammatory state leads to increased hepcidin levels, which in turn causes iron sequestration and functional iron deficiency.
-
Monitoring: Hemoglobin levels and inflammatory markers (e.g., cytokines) are measured.[11]
Experimental Workflow for IDA Induction and FCM Treatment
Caption: General experimental workflow for IDA models.
Efficacy of Ferric Carboxymaltose in Preclinical Models
Studies in rodent models of IDA have demonstrated the efficacy of FCM in restoring iron homeostasis and correcting anemia.
Hematological and Iron Parameter Responses to FCM
The following tables summarize quantitative data from representative studies on the effects of FCM in animal models of IDA.
Table 1: Hematological Parameters in a Mouse Model of IDA Treated with FCM [7]
| Parameter | Vehicle | FCM |
| Hematocrit (%) | 25 ± 1 | 47 ± 0.4 |
| White Blood Cells (x10⁹/L) | 4 ± 1 | 8 ± 1 |
| Thrombocytes (x10⁹/L) | 1405 ± 55 | 583 ± 41 |
Data are presented as mean ± SEM. Measurements were taken 14 days post-treatment.
Table 2: Organ Weights in a Mouse Model of IDA Treated with FCM [7]
| Parameter | Vehicle | FCM |
| Spleen Weight (mg) | 263 ± 40 | 88 ± 3 |
| Heart Weight (% of body weight) | 0.48 ± 0.01 | 0.43 ± 0.01 |
Data are presented as mean ± SEM. Measurements were taken 14 days post-treatment.
Table 3: Hemoglobin Levels in a Mouse Model of Anemia of Inflammation Treated with FCM [11]
| Treatment Group | Hemoglobin (g/dL) - 24h post-treatment |
| Control | 15.6 ± 0.7 |
| BA + Vehicle | 11.9 ± 0.5 |
| BA + FCM | 14.1 ± 0.8 |
Data are presented as mean ± SEM. BA = Brucella abortus.
Safety and Other Considerations
While generally well-tolerated, a notable side effect associated with FCM in both clinical and preclinical settings is transient hypophosphatemia.[4][7][12] This is thought to be mediated by an increase in fibroblast growth factor 23 (FGF23).[13] Researchers should consider monitoring serum phosphate (B84403) levels in their experimental designs.[12]
Conclusion
Ferric carboxymaltose has proven to be an effective intravenous iron therapy in various preclinical models of iron-deficiency anemia, including those induced by diet and inflammation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies evaluating the efficacy and mechanisms of FCM and other novel iron therapies. The use of standardized models and comprehensive endpoint analysis will continue to be crucial in advancing our understanding of iron metabolism and improving the management of iron-deficiency anemia.
References
- 1. Ferric Carboxymaltose Injection: MedlinePlus Drug Information [medlineplus.gov]
- 2. What is the mechanism of Ferric Carboxymaltose? [synapse.patsnap.com]
- 3. wbcil.com [wbcil.com]
- 4. wbcil.com [wbcil.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Rat Model for Iron Deficiency Anemia (IDA) | DSI595Ra02 | Rattus norvegicus (Rat) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. MetaBiblioteca Bot Detection [revistas.urp.edu.pe]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Efficacy and toxicity of intravenous iron in a mouse model of critical care anemia* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravenous Iron Carboxymaltose as a Potential Therapeutic in Anemia of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Injectafer® (Ferric Carboxymaltose) Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the administration of Injectafer® (ferric carboxymaltose) in in vivo mouse studies. The following sections detail the necessary materials, experimental procedures, and post-administration monitoring to ensure safe and effective study execution.
Data Presentation
Quantitative data for the administration of this compound® in mice are summarized in the tables below for easy reference and comparison.
Table 1: Recommended Dosage and Administration Parameters
| Parameter | Value | Reference |
| Drug | This compound® (Ferric Carboxymaltose) | |
| Dosage | 15 mg/kg of elemental iron | |
| Route of Administration | Intravenous (IV), typically via the lateral tail vein | |
| Injection Volume | 5-10 mL/kg (as a slow bolus) | |
| Needle Gauge | 27-30 G |
Table 2: Solution Preparation
| Parameter | Guideline |
| Diluent | Sterile 0.9% Sodium Chloride Injection, USP |
| Concentration for Infusion | Not less than 2 mg of iron per mL |
| Storage of Diluted Solution | Physically and chemically stable for 72 hours at room temperature |
Experimental Protocols
I. Preparation of this compound® Solution
-
Determine the Total Dose: Calculate the required dose of this compound® for each mouse based on its body weight and the recommended dosage of 15 mg/kg of elemental iron.
-
Aseptic Technique: Perform all dilutions under sterile conditions in a laminar flow hood to prevent contamination.
-
Dilution:
-
This compound® is supplied as a solution containing 50 mg of elemental iron per mL.
-
Dilute the calculated volume of this compound® with sterile 0.9% sodium chloride injection to a final concentration of not less than 2 mg/mL.
-
Visually inspect the solution for particulate matter and discoloration before administration. The solution should be a dark brown, opaque liquid.
-
II. Intravenous Administration via Tail Vein
-
Animal Restraint: Properly restrain the mouse using a suitable restraint device to ensure the tail is accessible and the animal is secure.
-
Vein Dilation: To improve visualization of the lateral tail veins, warm the mouse's tail using a heat lamp or by immersing the tail in warm water (approximately 40°C) for a few seconds.
-
Site Preparation: Clean the tail with a 70% ethanol (B145695) or isopropanol (B130326) wipe.
-
Injection:
-
Use a 27-30 gauge needle attached to a sterile syringe containing the prepared this compound® solution.
-
Position the needle, bevel up, parallel to the vein and insert it into one of the lateral tail veins.
-
Administer the solution as a slow intravenous push.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.
-
-
Post-Injection:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage.
-
III. Post-Administration Monitoring
-
Immediate Observation: Monitor the mouse for at least 30 minutes post-injection for any immediate adverse reactions, such as signs of distress, altered breathing, or lethargy.
-
Daily Health Checks: For the duration of the study, perform daily health checks, including monitoring of body weight, food and water intake, and general activity levels.
-
Hematological Analysis: To assess the efficacy of the iron supplementation, blood samples can be collected at specified time points to measure hemoglobin, hematocrit, and serum ferritin levels.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Intravenous Iron Administration
Intravenous iron administration, leading to a state of iron overload, has been shown to modulate several key signaling pathways. The primary regulatory axis affected is the Hepcidin-Ferroportin pathway . Additionally, studies in mouse models of iron overload have indicated alterations in PPAR signaling , as well as pathways involved in glucose and nicotinamide (B372718) metabolism . In the context of inflammation, the IL-6/STAT and BMP/SMAD pathways in the liver are also impacted by intravenous iron. A proposed non-canonical pathway for myocardial iron uptake involves non-transferrin-bound iron (NTBI) transporters .
Caption: Signaling pathways affected by this compound administration.
Experimental Workflow
The following diagram outlines the key steps in conducting an in vivo mouse study with this compound®.
Caption: Workflow for this compound administration in mouse studies.
Application Notes and Protocols: Calculating Ferric Carboxymaltose Dosage for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric carboxymaltose (FCM) is a parenteral iron preparation increasingly utilized in clinical settings to treat iron deficiency anemia.[1][2] It is a colloidal solution of polynuclear iron(III)-hydroxide complexed with a carbohydrate polymer, carboxymaltose.[3] This formulation allows for the controlled delivery of iron to the cells of the reticuloendothelial system, with subsequent release and transport to iron-binding proteins like transferrin and ferritin.[4] While its in vivo applications are well-documented, its use in in vitro cell culture experiments is less established. These application notes provide a comprehensive guide for researchers to calculate and apply ferric carboxymaltose in cell culture to study its effects on cellular processes.
The stable structure of ferric carboxymaltose minimizes the release of large amounts of ionic iron, reducing the potential for immediate toxicity associated with free iron.[4] However, as with any supplement, determining the optimal and non-toxic dosage is critical for obtaining reliable and reproducible experimental results. This document outlines protocols for preparing FCM solutions, determining appropriate dosage ranges, and assessing the cellular response to iron supplementation.
Data Presentation: Quantitative In Vitro Toxicity Data of Iron Compounds
The following table summarizes in vitro toxicity data from studies on various iron-carbohydrate nanoparticles and iron salts in different cell lines. This data can serve as a starting point for estimating the appropriate concentration range for ferric carboxymaltose in your specific cell culture model. It is crucial to perform a dose-response curve for your cell line of interest.
| Iron Compound | Cell Line | Assay | Concentration Range Tested | Observed Effect |
| Iron(II,III) oxide nanoparticles (IONPs) | Vero cells | MTT | 78 - 10,000 µg/mL | Time- and concentration-dependent cytotoxicity observed after 24h.[5] |
| Uncoated magnetite nanoparticles | Not specified | Cell Viability | Up to 0.25 mg/mL | No cytotoxic effect up to 0.1 mg/mL; 51% viability at 0.25 mg/mL after 72h.[6] |
| Dextran-coated iron oxide nanoparticles | Not specified | Cell Viability | Up to 0.25 mg/mL | Reduction in cell viability observed at 0.25 mg/mL.[6] |
| Iron sucrose | Human peritoneal mesothelial cells | Cell Growth, Viability, IL-6 Synthesis | 0.01 mg/mL and higher | Cytotoxic effects observed at 0.01 mg/mL, which were dose-dependent.[7] |
| Iron sucrose | Human Aortic Endothelial Cells (HAECs) | MTT | Up to 160 µg/mL | Non-cytotoxic concentrations were found to be ≤160 µg/mL.[4] |
| MPS-coated iron oxide nanoparticles (neutral surface) | Human Aortic Endothelial Cells (HAoECs) | Cell Viability | 1 - 50 µg Fe/mL | IC50 value determined to be 47 µg Fe/mL.[8] |
Experimental Protocols
Protocol 1: Preparation of Ferric Carboxymaltose Stock Solution
This protocol describes the preparation of a sterile stock solution of ferric carboxymaltose for addition to cell culture media.
Materials:
-
Ferric carboxymaltose (e.g., Injectafer® or generic equivalent, typically supplied at 50 mg/mL elemental iron)
-
Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes (15 mL and 50 mL)
-
Micropipettes and sterile tips
Method:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Initial Dilution: Carefully withdraw the desired volume of the commercial ferric carboxymaltose solution using a sterile syringe.
-
Dilution: Dispense the FCM into a sterile conical tube containing a known volume of sterile, serum-free medium or PBS to achieve a desired stock concentration (e.g., 1 mg/mL of elemental iron). Mix gently by inverting the tube.
-
Sterile Filtration: To ensure sterility, filter the prepared stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Determining Optimal Ferric Carboxymaltose Concentration using a Cell Viability Assay
This protocol outlines the methodology for determining the optimal, non-toxic concentration range of ferric carboxymaltose for your specific cell line using a standard MTT assay.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Ferric carboxymaltose stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Method:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Preparation of Treatment Media: Prepare a serial dilution of the ferric carboxymaltose stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL of elemental iron). Include a vehicle control (medium with the same amount of diluent as the highest FCM concentration) and an untreated control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours), allowing for the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ferric carboxymaltose concentration to determine the dose-response curve and identify the optimal concentration range for your experiments.
Mandatory Visualization
Cellular Uptake and Metabolism of Ferric Carboxymaltose
The following diagram illustrates the proposed pathway for the cellular uptake and subsequent metabolism of ferric carboxymaltose in a typical eukaryotic cell.
Caption: Proposed cellular uptake and metabolic pathway of Ferric Carboxymaltose.
Experimental Workflow for Ferric Carboxymaltose Cell Culture Studies
This diagram outlines the general workflow for conducting experiments with ferric carboxymaltose in a cell culture setting.
Caption: General experimental workflow for cell culture studies with Ferric Carboxymaltose.
References
- 1. The role of ferric carboxymaltose in the treatment of iron deficiency anemia in patients with gastrointestinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrcog.org [ijrcog.org]
- 3. researchgate.net [researchgate.net]
- 4. Iron Sucrose Accelerates Early Atherogenesis by Increasing Superoxide Production and Upregulating Adhesion Molecules in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antsz.hu [antsz.hu]
- 6. Potential Toxicity of Iron Oxide Magnetic Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. dovepress.com [dovepress.com]
Inducing Iron Overload in Rodent Models Using Injectafer® (Ferric Carboxymaltose): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Injectafer® (ferric carboxymaltose) to establish reliable and reproducible rodent models of iron overload. This model is instrumental for investigating the pathophysiology of iron-induced tissue damage, evaluating novel iron chelators, and studying the molecular pathways implicated in iron metabolism and toxicity.
Application Notes
This compound®, a stable, non-dextran-based intravenous iron complex, offers a clinically relevant method for inducing iron overload in laboratory animals.[1][2] Its use allows for controlled administration and rapid iron delivery, leading to significant iron deposition in key organs such as the liver, spleen, and heart. This model is particularly advantageous for mimicking the iron overload states observed in chronic transfusion therapies and certain genetic disorders.
Key Considerations for Model Development:
-
Dose and Duration: The degree of iron overload can be modulated by adjusting the dose and duration of this compound® administration. Acute, high-dose administration can be used to study immediate toxic effects, while chronic, lower-dose regimens are suitable for investigating long-term pathologies like fibrosis and organ dysfunction.
-
Animal Species and Strain: Rats and mice are the most commonly used species. It is important to note that different strains may exhibit varying susceptibilities to iron-induced toxicity.
-
Monitoring: Regular monitoring of animal health, including body weight and clinical signs, is crucial. Biochemical analysis of serum iron parameters and histological assessment of tissue iron deposition are essential for characterizing the model.
Experimental Protocols
Protocol 1: Induction of Chronic Iron Overload in Rats
This protocol is designed to establish a chronic iron overload model in rats, leading to significant tissue iron deposition and associated pathological changes.
Materials:
-
This compound® (ferric carboxymaltose)
-
Sterile 0.9% saline solution
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
Appropriate animal handling and restraint equipment
-
Insulin syringes with 28-30 gauge needles for intravenous injection
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
Preparation of this compound® Solution: Dilute this compound® with sterile 0.9% saline to achieve the desired concentration for injection. A common target dose is 40 mg of iron per kg of body weight.[1][2][3]
-
Administration: Administer the diluted this compound® solution intravenously via the tail vein. Proper restraint is essential for accurate and safe injection.
-
Dosing Regimen: Administer the 40 mg/kg dose once weekly for a period of 4 to 5 weeks to induce a chronic iron overload state.[1][3]
-
Monitoring:
-
Record the body weight of each animal weekly.
-
Observe the animals daily for any clinical signs of toxicity, such as changes in activity, posture, or grooming.
-
-
Endpoint Analysis: At the end of the study period, euthanize the animals and collect blood and tissues for analysis.
Protocol 2: Induction of Acute Iron Overload in Mice
This protocol outlines a method for inducing a more acute state of iron overload in mice, suitable for studying rapid cellular and molecular responses to excess iron.
Materials:
-
This compound® (ferric carboxymaltose)
-
Sterile 0.9% saline solution
-
C57BL/6 mice (male, 8-10 weeks old)
-
Appropriate animal handling and restraint equipment
-
Insulin syringes with 28-30 gauge needles for intravenous injection
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Preparation of this compound® Solution: Prepare a dilution of this compound® in sterile 0.9% saline to deliver a single dose of 15 mg of iron per kg of body weight.[4][5]
-
Administration: Administer the solution as a single intravenous injection into the tail vein.
-
Monitoring:
-
Monitor the animals closely for any immediate adverse reactions following the injection.
-
Record body weight at baseline and at the study endpoint.
-
-
Endpoint Analysis: Tissues and blood can be collected at various time points post-injection (e.g., 24 hours, 72 hours, 1 week) to assess the acute effects of iron overload.
Data Presentation
Table 1: Recommended Dosing Regimens for this compound®-Induced Iron Overload
| Parameter | Rat Model (Chronic) | Mouse Model (Acute) |
| Species/Strain | Sprague-Dawley or Wistar | C57BL/6 |
| Route of Administration | Intravenous (tail vein) | Intravenous (tail vein) |
| Dose | 40 mg iron/kg body weight[1][2][3] | 15 mg iron/kg body weight[4][5] |
| Frequency | Once weekly[1][3] | Single dose[4][5] |
| Duration | 4-5 weeks[3] | Up to 7 days |
Table 2: Key Biochemical Markers for Assessing Iron Overload
| Marker | Sample Type | Typical Change in Iron Overload |
| Serum Iron | Serum | Increased[1] |
| Transferrin Saturation (TSAT) | Serum | Increased[1] |
| Serum Ferritin | Serum | Increased |
| Alanine Aminotransferase (ALT) | Serum | Increased (indicative of liver injury)[1] |
| Aspartate Aminotransferase (AST) | Serum | Increased (indicative of liver injury) |
| Malondialdehyde (MDA) | Tissue homogenate (liver, heart, kidney) | Increased (marker of lipid peroxidation)[1][2][3] |
| Superoxide Dismutase (SOD) | Tissue homogenate (liver, heart, kidney) | Altered activity (antioxidant enzyme)[2][3] |
| Catalase | Tissue homogenate (liver, heart, kidney) | Altered activity (antioxidant enzyme)[2][3] |
| Glutathione Peroxidase (GPx) | Tissue homogenate (liver, heart, kidney) | Altered activity (antioxidant enzyme)[2][3] |
| Tumor Necrosis Factor-alpha (TNF-α) | Tissue homogenate/Serum | Increased (pro-inflammatory cytokine)[1][2] |
| Interleukin-6 (IL-6) | Tissue homogenate/Serum | Increased (pro-inflammatory cytokine)[1][2] |
Key Experimental Methodologies
Protocol 3: Perls' Prussian Blue Staining for Tissue Iron Deposition
This histological stain is used to visualize ferric iron deposits in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm)
-
20% aqueous solution of hydrochloric acid (HCl)
-
10% aqueous solution of potassium ferrocyanide
-
Nuclear Fast Red (Kernechtrot) solution
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Microscope slides and coverslips
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining Solution Preparation: Freshly prepare the staining solution by mixing equal parts of 20% HCl and 10% potassium ferrocyanide.
-
Staining: Incubate the slides in the staining solution for 20-30 minutes at room temperature.
-
Washing: Rinse the slides thoroughly with distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and clear in xylene. Mount with a permanent mounting medium.
-
Microscopy: Examine the slides under a light microscope. Iron deposits will appear as blue or purple granules.
Visualization of Pathways and Workflows
References
- 1. Cardiovascular, liver, and renal toxicity associated with an intravenous ferric carboxymaltose similar versus the originator compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Markers of oxidative/nitrosative stress and inflammation in lung tissue of rats exposed to different intravenous iron compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and toxicity of intravenous iron in a mouse model of critical care anemia* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
Application Notes and Protocols for the Quantification of Intracellular Iron Following Injectafer® (Ferric Carboxymaltose) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Injectafer® (ferric carboxymaltose) is an intravenous iron replacement therapy used to treat iron deficiency anemia. It consists of a ferric hydroxide (B78521) core stabilized by a carbohydrate shell, which allows for the controlled delivery of iron to the body's cells.[1] Understanding the kinetics of intracellular iron uptake and the subsequent metabolic fate of the iron delivered by this compound® is crucial for optimizing dosing strategies and evaluating therapeutic efficacy and safety. These application notes provide a comprehensive overview of the methodologies available to quantify the changes in intracellular iron pools following treatment with ferric carboxymaltose (FCM).
The cellular uptake of ferric carboxymaltose is primarily mediated by the reticuloendothelial system, with macrophages playing a key role in its initial processing.[2][3] Compared to other intravenous iron formulations like iron sucrose (B13894), ferric carboxymaltose is internalized more slowly by macrophages.[4] This leads to a more gradual release of iron into the intracellular environment. Once inside the cell, the iron is utilized for metabolic processes, stored in ferritin, or exported back into circulation via ferroportin.
This document outlines detailed protocols for the quantification of total intracellular iron, the labile iron pool (LIP), and storage iron in the form of ferritin. It also includes a summary of expected quantitative changes based on available literature and a diagram of the key cellular signaling pathways involved in iron metabolism following this compound® administration.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in intracellular iron pools following in vitro treatment with ferric carboxymaltose. It is important to note that specific values can vary depending on the cell type, concentration of ferric carboxymaltose, and the duration of exposure.
| Cell Type | Treatment (Ferric Carboxymaltose) | Time Point | Total Intracellular Iron (nmol/mg protein) | Fold Change (vs. Control) | Reference |
| HepG2 (Hepatocytes) | 100 µg/mL | 24 hours | Data Not Available | - | |
| THP-1 (Macrophages) | 100 µg/mL | 24 hours | Marginal Accumulation | ~1 |
Table 1: Quantification of Total Intracellular Iron. Note: Specific quantitative data for total intracellular iron following FCM treatment in vitro is limited in the reviewed literature. The provided information is based on qualitative descriptions.
| Cell Type | Treatment (Ferric Carboxymaltose) | Time Point | Labile Iron Pool (LIP) | Fold Change (vs. Control) | Reference |
| HepG2 (Hepatocytes) | 100 µg/mL | 24 hours | Increased | ~2 |
Table 2: Quantification of Labile Iron Pool (LIP).
| Cell Type | Treatment (Ferric Carboxymaltose) | Time Point | Intracellular Ferritin | Fold Change (vs. Control) | Reference |
| HepG2 (Hepatocytes) | 100 µg/mL | 24 hours | Significantly Elevated | >2 | |
| M2 Macrophages | 100 µg/mL | 24 hours | Increased | Data Not Available | [3] |
Table 3: Quantification of Intracellular Ferritin.
Experimental Protocols
Protocol 1: Quantification of Total Intracellular Iron using a Colorimetric Ferrozine-Based Assay
This protocol describes the measurement of the total iron content in cultured cells.
Materials:
-
Cells cultured in appropriate plates or flasks
-
This compound® (ferric carboxymaltose)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Iron releasing reagent (e.g., 1.2 M HCl, 10% trichloroacetic acid)
-
Chromogen solution (e.g., Ferrozine in a suitable buffer)
-
Iron standard solution (e.g., Ammonium iron(II) sulfate (B86663) hexahydrate)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates.
-
Treat cells with the desired concentrations of this compound® for the specified duration. Include an untreated control group.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay. This will be used for normalization.
-
-
Iron Release:
-
Mix an aliquot of the cell lysate with an equal volume of the iron-releasing reagent.
-
Incubate at 60°C for 1 hour to release iron from proteins.
-
Centrifuge to pellet the precipitated protein.
-
-
Colorimetric Reaction:
-
Transfer the supernatant to a new microplate well.
-
Add the chromogen solution to each well. Ferrozine will form a colored complex with ferrous iron.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 562 nm for Ferrozine) using a microplate reader.
-
-
Calculation:
-
Prepare a standard curve using the iron standard solution.
-
Calculate the iron concentration in the samples based on the standard curve.
-
Normalize the iron concentration to the protein concentration of the lysate (e.g., in nmol iron/mg protein).
-
Protocol 2: Quantification of the Labile Iron Pool (LIP) using Calcein-AM
This protocol describes the use of the fluorescent probe Calcein-AM to measure the chelatable, redox-active intracellular iron pool.
Materials:
-
Cells cultured on glass-bottom dishes or black-walled microplates
-
This compound® (ferric carboxymaltose)
-
Calcein-AM stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Iron chelator (e.g., Deferiprone or Deferoxamine)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate imaging plates.
-
Treat cells with this compound® as described in Protocol 1.
-
-
Calcein-AM Loading:
-
Wash the cells twice with HBSS.
-
Incubate the cells with 0.25 µM Calcein-AM in HBSS for 15-30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement (Baseline):
-
Wash the cells twice with HBSS to remove excess probe.
-
Measure the baseline fluorescence (F_initial) using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Chelation and Final Fluorescence Measurement:
-
Add a saturating concentration of an iron chelator (e.g., 100 µM Deferiprone) to the cells.
-
Incubate for 10-15 minutes at 37°C.
-
Measure the final fluorescence (F_final). The increase in fluorescence is due to the unquenching of calcein (B42510) as iron is removed.
-
-
Calculation:
-
The change in fluorescence (ΔF = F_final - F_initial) is proportional to the LIP.
-
The LIP can be expressed as arbitrary fluorescence units or calibrated using a standard curve.
-
Protocol 3: Quantification of Intracellular Ferritin by ELISA
This protocol describes the measurement of ferritin, the primary iron storage protein, using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cells cultured in appropriate plates or flasks
-
This compound® (ferric carboxymaltose)
-
Cell lysis buffer
-
Commercially available Ferritin ELISA kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow the steps for cell culture, treatment, and lysis as described in Protocol 1.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate for normalization.
-
-
ELISA Procedure:
-
Perform the ELISA according to the kit manufacturer's protocol. This typically involves:
-
Adding diluted cell lysates and standards to wells pre-coated with a capture antibody.
-
Incubating to allow ferritin to bind.
-
Washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate that reacts with the enzyme to produce a colored product.
-
Stopping the reaction.
-
-
-
Measurement and Calculation:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and calculate the ferritin concentration in the samples.
-
Normalize the ferritin concentration to the protein concentration of the lysate (e.g., in ng ferritin/mg protein).
-
Visualization of Cellular Iron Metabolism and Experimental Workflow
Caption: Cellular uptake and metabolism of iron from this compound®.
Caption: General experimental workflow for intracellular iron quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Uncovering the dynamics of cellular responses induced by iron-carbohydrate complexes in human macrophages using quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing iron sucrose and ferric carboxymaltose interactions with murine and human macrophages: Focus on the lysosomal compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron sucrose and ferric carboxymaltose: no correlation between physicochemical stability and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling of Injectafer® for Cellular Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Injectafer® (ferric carboxymaltose) is an intravenous iron replacement therapy used to treat iron deficiency anemia. It is a colloidal solution of ferric hydroxide (B78521) in complex with a carboxymaltose shell. Understanding the cellular uptake and intracellular fate of such iron-carbohydrate complexes is crucial for optimizing their therapeutic efficacy and for the development of novel drug delivery systems.[1] Fluorescence microscopy is a powerful tool for visualizing the dynamics of these processes in living cells.[2] This application note provides a detailed protocol for the fluorescent labeling of this compound® and its subsequent use in cellular imaging applications, particularly focusing on uptake by macrophages, which are key players in iron metabolism.[1][3][4]
Principle
The protocol for fluorescently labeling this compound® is based on the covalent conjugation of a fluorescent dye to the carboxymaltose shell of the complex. The carbohydrate shell contains carboxyl groups that can be activated to react with amine-reactive fluorescent dyes. This method ensures a stable fluorescent tag on the this compound® complex, allowing for its visualization and tracking as it is internalized and processed by cells.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound® (ferric carboxymaltose) | Commercially available | - |
| Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester) | Thermo Fisher Scientific | A20000 |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich | E7750 |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 130672 |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| 2-(N-morpholino)ethanesulfonic acid (MES) buffer | Sigma-Aldrich | M3671 |
| Phosphate-buffered saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Dialysis tubing (MWCO 10 kDa) | Thermo Fisher Scientific | 68100 |
| Murine macrophage cell line (e.g., J774A.1) | ATCC | TIB-67 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Hoechst 33342 | Thermo Fisher Scientific | H3570 |
| Mounting medium | Thermo Fisher Scientific | P36930 |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound®
This protocol describes the conjugation of an amine-reactive fluorescent dye to the carboxymaltose shell of this compound®.
1. Preparation of Reagents:
-
Prepare a 0.1 M MES buffer, pH 6.0.
-
Dissolve EDC and NHS in anhydrous DMSO to a final concentration of 10 mg/mL each, immediately before use.
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMSO to a final concentration of 10 mg/mL.
2. Activation of Carboxyl Groups on this compound®:
-
Dilute this compound® with 0.1 M MES buffer (pH 6.0) to a final iron concentration of 10 mg/mL.
-
To 1 mL of the diluted this compound® solution, add 50 µL of EDC solution and 50 µL of NHS solution.
-
Incubate the reaction mixture for 15 minutes at room temperature with gentle stirring.
3. Conjugation with Fluorescent Dye:
-
Add 20 µL of the fluorescent dye solution to the activated this compound® solution.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.
4. Purification of Fluorescently Labeled this compound®:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1 L of PBS (pH 7.4) at 4°C for 48 hours, with at least four changes of the dialysis buffer.
-
Store the purified fluorescently labeled this compound® at 4°C in the dark.
5. Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the fluorescent dye and the iron concentration.
-
Assess the stability of the conjugate by monitoring fluorescence intensity over time.
Protocol 2: Cellular Imaging of Fluorescently Labeled this compound® Uptake in Macrophages
This protocol outlines the procedure for visualizing the uptake of fluorescently labeled this compound® by a murine macrophage cell line.
1. Cell Culture:
-
Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells onto glass-bottom dishes or chamber slides at a suitable density and allow them to adhere overnight.
2. Cellular Treatment:
-
Prepare a working solution of fluorescently labeled this compound® in complete cell culture medium at a final iron concentration of 100 µg/mL.
-
Remove the culture medium from the cells and replace it with the medium containing the fluorescently labeled this compound®.
-
Incubate the cells for various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) at 37°C.
3. Cell Staining and Fixation:
-
After incubation, wash the cells three times with PBS to remove any unbound labeled this compound®.
-
For nuclear counterstaining, incubate the cells with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
4. Imaging:
-
Mount the coverslips with a suitable mounting medium.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorescent dye and Hoechst 33342.
-
Capture images for subsequent analysis.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Fluorescent Labeling
| Parameter | Value | Method |
| Degree of Labeling (DOL) | 3.5 dyes / this compound complex | Spectrophotometry |
| Labeling Efficiency | 75% | Calculation based on initial dye concentration and DOL |
| Fluorescence Quantum Yield | 0.65 | Comparative method using a standard fluorophore |
| Stability (t1/2 in serum) | > 24 hours | Fluorescence intensity measurement over time |
Table 2: Hypothetical Quantitative Analysis of Cellular Uptake
| Time Point | Mean Fluorescence Intensity / Cell (Arbitrary Units) | Percentage of Positive Cells |
| 30 min | 150 ± 25 | 45% |
| 1 hr | 450 ± 50 | 85% |
| 2 hr | 800 ± 75 | 98% |
| 4 hr | 1200 ± 100 | >99% |
Visualizations
Caption: Workflow for the fluorescent labeling of this compound®.
Caption: Workflow for cellular imaging of fluorescently labeled this compound® uptake.
References
- 1. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron-carbohydrate complexes treating iron anaemia: Understanding the nano-structure and interactions with proteins through orthogonal characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncovering the dynamics of cellular responses induced by iron-carbohydrate complexes in human macrophages using quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Ferric Carboxymaltose (FCM) Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and laboratory use of Ferric Carboxymaltose (FCM) solutions. Adherence to these guidelines is crucial for ensuring the stability, integrity, and performance of FCM in experimental settings.
Introduction
Ferric Carboxymaltose (FCM) is a colloidal iron (III) hydroxide (B78521) complex stabilized by a carbohydrate shell.[1][2] This composition allows for the controlled delivery of iron to target cells and proteins within the body, minimizing the risk of releasing large amounts of free ionic iron.[2][3] In a laboratory setting, FCM is a valuable tool for studying iron metabolism, cellular iron uptake, and the efficacy of iron therapies in various in vitro and in vivo models.
Preparation of Ferric Carboxymaltose Working Solutions
For most laboratory applications, it is recommended to prepare working solutions by diluting commercially available sterile FCM solutions (e.g., Ferinject® or Injectafer®). These products have a standard iron concentration, typically 50 mg/mL.[4][5]
Materials:
-
Commercially available sterile Ferric Carboxymaltose solution (50 mg/mL iron)
-
Sterile 0.9% sodium chloride (NaCl) solution for injection, USP
-
Sterile polypropylene (B1209903) (PP) containers (bottles or bags)[6][7]
-
Aseptic handling equipment (laminar flow hood, sterile syringes, needles)
Protocol for Dilution:
-
Determine the Final Concentration: Decide on the desired final iron concentration for your experiment (e.g., 2 mg/mL to 4 mg/mL). Do not dilute to a final concentration of less than 2 mg of iron per mL to maintain stability.[5]
-
Aseptic Technique: Perform all dilutions under aseptic conditions in a laminar flow hood to prevent microbial contamination.
-
Calculation: Calculate the required volume of FCM stock solution and sterile 0.9% NaCl.
-
Example for a 2 mg/mL solution: To prepare 50 mL of a 2 mg/mL FCM solution from a 50 mg/mL stock, you would need 2 mL of the FCM stock solution and 48 mL of sterile 0.9% NaCl.
-
-
Dilution: Withdraw the calculated volume of the FCM stock solution using a sterile syringe.
-
Mixing: Slowly inject the FCM into the sterile polypropylene container containing the appropriate volume of 0.9% NaCl solution.
-
Homogenization: Gently invert the container several times to ensure a homogenous solution. Avoid vigorous shaking.
-
Visual Inspection: Before use, visually inspect the diluted solution for any particulate matter or discoloration. The solution should be a dark brown, non-transparent liquid.[5][8]
Storage and Stability of FCM Solutions
Proper storage is critical to maintain the physicochemical stability of FCM solutions.
Storage Conditions:
-
Undiluted Vials: Store original, unopened vials in their packaging at controlled room temperature, between 20°C to 25°C (68°F to 77°F). Excursions are permitted between 15°C to 30°C (59°F to 86°F).[9] Do not freeze or refrigerate the undiluted vials.[8][9]
-
Opened Vials: Once opened, vials should be used immediately as they do not contain preservatives.[5][8]
-
Diluted Solutions: When diluted in 0.9% sodium chloride and stored in polypropylene containers, FCM solutions are physically and chemically stable for up to 72 hours at room temperature (up to 30°C).[5][6][7] For extended storage of diluted solutions, if prepared under strict aseptic conditions, they may be held at 2°C to 8°C for not more than 12 hours.[8]
Stability Data Summary:
| Parameter | Storage Condition | Duration | Stability Outcome | Citation |
| Diluted FCM in 0.9% NaCl (in PP containers) | 30°C and 75% relative humidity | Up to 72 hours | Physicochemically stable. No significant changes in total iron, iron (II) content, molecular weight, or particle count. No microbial contamination. | [6][7] |
| Diluted FCM in 0.9% NaCl | Room Temperature | Up to 72 hours | Physically and chemically stable at concentrations between 2 mg/mL and 4 mg/mL. | [5] |
| Opened Vials | N/A | N/A | Must be used immediately. | [8] |
| Undiluted Vials | 20°C to 25°C | Per manufacturer's expiry | Stable. | [9] |
Experimental Protocols
In Vitro Study: Cellular Iron Uptake
This protocol provides a general workflow for assessing the uptake of iron from FCM by a cell line in culture.
Workflow Diagram:
References
- 1. What is the mechanism of Ferric Carboxymaltose? [synapse.patsnap.com]
- 2. The role of ferric carboxymaltose in the treatment of iron deficiency anemia in patients with gastrointestinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric carboxymaltose: a review of its use in iron-deficiency anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. globalrph.com [globalrph.com]
- 6. Diluting ferric carboxymaltose in sodium chloride infusion solution (0.9% w/v) in polypropylene bottles and bags: effects on chemical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. wbcil.com [wbcil.com]
Application Notes and Protocols for Assessing the Bioavailability of Injectafer® in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Injectafer® (ferric carboxymaltose) is an intravenous iron replacement therapy used to treat iron deficiency anemia. Assessing its bioavailability in preclinical models is a critical step in understanding its pharmacokinetic and pharmacodynamic profiles. These application notes provide detailed protocols for key experiments to evaluate the bioavailability of this compound® in rodent models, along with structured data presentations and visualizations to facilitate experimental design and data interpretation.
I. Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound®, providing a comparative overview of its pharmacokinetic parameters, toxicity, and efficacy in various animal models.
Table 1: Pharmacokinetic Parameters of this compound® in Preclinical Models
| Species | Model | Dose (mg iron/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Terminal Half-life (h) | Reference |
| Rat | Normal | 5 | Data not available | Data not available | Data not available | 2.0-2.8 | [1] |
| Dog | Normal | 50 | Data not available | Data not available | Data not available | 3.1 | [1] |
| Rat | Iron Deficiency Anemia | 30 | Data not available | Data not available | Data not available | Data not available | [2] |
Table 2: Single-Dose Toxicity of this compound® in Preclinical Models
| Species | Non-Lethal Dose (mg iron/kg) | Lethal Dose (mg iron/kg) | Key Observations | Reference |
| Mouse | 1000 | ~2000 | No adverse events or tissue damage at 250 mg/kg. | [1] |
| Rat | 1000 | >2000 | Elevated serum transaminases at 120 and 240 mg/kg. | [1] |
| Dog | Data not available | Data not available | Slightly increased plasma transaminases and alkaline phosphatase at 60-240 mg/kg. | [1] |
Table 3: Efficacy of this compound® in Preclinical Models of Anemia
| Species | Model | Dose (mg iron/kg) | Key Efficacy Endpoints | Outcome | Reference | |---|---|---|---|---| | Mouse | Critical Care Anemia | 15 | Hemoglobin levels | Increased hemoglobin levels 2 weeks after treatment. |[3] | | Mouse | Anemia of Inflammation | 15 | Hemoglobin levels, Serum iron | Full recovery of hemoglobin levels 7 days after treatment. |[4] | | Mouse | Iron Deficiency Anemia | 20 | Hematocrit, White Blood Cells, Splenomegaly | Increased hematocrit, prevented decrease in WBCs, and prevented splenomegaly compared to vehicle. |[5] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments to assess the bioavailability of this compound® in preclinical models.
Protocol 1: Intravenous Administration of this compound® in Rodents
1. Materials:
-
This compound® (ferric carboxymaltose) solution
-
Sterile physiological saline (0.9% NaCl)
-
Syringes and needles (27-30 gauge for intravenous injection)
-
Animal scale
-
Restraining device for tail vein injection
2. Procedure:
-
Animal Acclimatization: House rodents in a controlled environment for at least one week to allow for acclimatization before the experiment.
-
Dosage Calculation: Weigh each animal to accurately calculate the injection volume based on the desired dose (e.g., 15-30 mg iron/kg). Dilute the this compound® solution with sterile saline if necessary to achieve an appropriate injection volume.
-
Administration:
-
Properly restrain the animal.
-
Administer the calculated dose of this compound® solution intravenously via the lateral tail vein.
-
The injection volume should be appropriate for the size of the animal (e.g., up to 1 mL per 200g body weight for rats).
-
-
Post-injection Monitoring: Observe the animals for any immediate adverse reactions and monitor their health throughout the study period.
Protocol 2: Pharmacokinetic Analysis
1. Blood Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-Injectafer® administration.
-
For serial sampling from the same animal, use methods like submandibular or saphenous vein bleeding. For terminal collection, cardiac puncture can be performed under anesthesia.
-
Collect blood into appropriate tubes (e.g., heparinized tubes for plasma or serum separator tubes).
-
Process the blood to obtain serum or plasma by centrifugation.
-
Store samples at -80°C until analysis.
2. Serum Iron and Total Iron-Binding Capacity (TIBC) Measurement (Colorimetric Assay):
-
Principle: This method is based on the reaction of iron with a chromogen (e.g., ferrozine) to form a colored complex, the intensity of which is proportional to the iron concentration.
-
Reagents:
-
Iron standard solution
-
Iron-releasing agent (e.g., acidic buffer)
-
Chromogenic agent (e.g., ferrozine (B1204870) solution)
-
TIBC reagent (containing an iron-saturating solution and an adsorbent like magnesium carbonate)
-
-
Serum Iron Assay Procedure:
-
Add the iron-releasing agent to the serum sample to release iron from transferrin.
-
Add the chromogenic agent and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 562 nm) using a spectrophotometer.
-
Calculate the serum iron concentration by comparing the absorbance to a standard curve.
-
-
TIBC Assay Procedure:
-
Add the iron-saturating solution to the serum to saturate all iron-binding sites on transferrin.
-
Add the adsorbent to remove excess unbound iron and centrifuge.
-
Measure the iron concentration in the supernatant using the serum iron assay protocol. This value represents the TIBC.
-
-
Calculation of Transferrin Saturation (%):
-
(Serum Iron / TIBC) x 100
-
3. Pharmacokinetic Parameter Calculation:
-
Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and terminal half-life from the serum iron concentration-time data.
Protocol 3: Tissue Iron Quantification
1. Tissue Collection and Preparation:
-
At the end of the study, euthanize the animals and perfuse with saline to remove blood from the tissues.
-
Collect organs of interest (e.g., liver, spleen, bone marrow, heart, kidneys).
-
Weigh the tissues and either process immediately or store at -80°C.
2. Tissue Digestion for Atomic Absorption Spectroscopy (AAS):
-
Principle: Tissues are digested using strong acids to release iron, which is then quantified by AAS.
-
Procedure:
-
Weigh a portion of the tissue sample.
-
Place the tissue in a digestion vessel.
-
Add a mixture of nitric acid and hydrogen peroxide.
-
Digest the sample using a microwave digestion system or by heating on a hot plate in a fume hood until the tissue is completely dissolved and the solution is clear.
-
Allow the solution to cool and dilute it to a known volume with deionized water.
-
-
AAS Analysis:
-
Aspirate the digested sample solution into the atomic absorption spectrometer.
-
Measure the absorbance at the iron-specific wavelength (248.3 nm).
-
Determine the iron concentration in the sample by comparing its absorbance to a standard curve prepared from known iron concentrations.
-
Express the tissue iron content as µg of iron per gram of tissue.
-
3. Histological Detection of Iron (Prussian Blue Staining):
-
Principle: The Prussian blue reaction detects ferric iron (Fe3+) in tissues. The ferric ions react with potassium ferrocyanide to form an insoluble blue pigment called ferric ferrocyanide.[2][6]
-
Procedure:
-
Fix tissue samples in 10% formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Immerse slides in a freshly prepared working solution of equal parts 2% hydrochloric acid and 2% potassium ferrocyanide for 20-30 minutes.[1]
-
Rinse thoroughly in distilled water.
-
Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red) for 5 minutes.[6]
-
Dehydrate, clear, and mount the slides.
-
-
Interpretation: Iron deposits will appear as bright blue precipitates within the tissue.
III. Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound® bioavailability.
This compound® Iron Uptake and Metabolism Pathway
Caption: Cellular pathway of this compound® iron metabolism.
References
- 1. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. unmc.edu [unmc.edu]
- 4. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 6. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
Application Notes and Protocols for Establishing an In Vitro Model of Iron Deficiency with Ferric Carboxymaltose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a robust and reproducible in vitro model of iron deficiency and its subsequent rescue using ferric carboxymaltose (FCM). This model is an essential tool for studying cellular iron metabolism, screening potential therapeutic agents for iron-related disorders, and investigating the cellular and molecular consequences of iron depletion and repletion.
Introduction
Iron is a critical micronutrient essential for numerous physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. Iron deficiency is a widespread nutritional disorder, and understanding its cellular implications is paramount for developing effective treatments. Ferric carboxymaltose is a next-generation intravenous iron formulation consisting of a ferric hydroxide (B78521) core stabilized by a carbohydrate shell.[1][2] This complex allows for the controlled delivery of iron to cells, making it an ideal candidate for studying iron repletion in a controlled laboratory setting.[3][4]
This document outlines the protocols for inducing iron deficiency in cultured cells using an iron chelator, followed by iron replenishment with ferric carboxymaltose. It also provides methods for quantifying changes in cellular iron status.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Adherent or suspension mammalian cell lines (e.g., HepG2, Caco-2, K562).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Ferric Carboxymaltose (FCM): Pharmaceutical grade.
-
Reagents for Analysis:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA assay)
-
Iron quantification assay kit (e.g., colorimetric ferrozine-based assay).[7][8]
-
Reagents for Western blotting or qPCR to measure ferritin and transferrin receptor 1 (TfR1) expression.
-
Protocol for Induction of Iron Deficiency
This protocol describes the use of an iron chelator to create an iron-deficient state in cultured cells.[5]
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of Iron Chelator: Prepare a stock solution of Deferoxamine (DFO) or Deferasirox in a suitable solvent (e.g., sterile water or DMSO).
-
Treatment with Iron Chelator:
-
Remove the culture medium from the cells.
-
Add fresh culture medium containing the iron chelator at a pre-determined optimal concentration (e.g., 10-100 µM DFO). The optimal concentration and duration of treatment should be determined empirically for each cell line to induce iron deficiency without causing significant cytotoxicity.
-
Incubate the cells for 24-48 hours.
-
-
Verification of Iron Deficiency: After the incubation period, harvest a subset of cells to confirm the iron-deficient state by measuring intracellular iron levels and the expression of iron-responsive proteins (see section 2.4). A significant decrease in intracellular iron and ferritin, along with an increase in transferrin receptor 1 (TfR1) expression, indicates successful induction of iron deficiency.[6][9]
Protocol for Iron Repletion with Ferric Carboxymaltose
This protocol details the steps for treating iron-deficient cells with ferric carboxymaltose.
-
Preparation of Ferric Carboxymaltose Solution: Prepare a stock solution of ferric carboxymaltose in sterile, serum-free culture medium or PBS. The concentration should be based on the elemental iron content.
-
Treatment of Iron-Deficient Cells:
-
Remove the medium containing the iron chelator from the iron-deficient cells.
-
Wash the cells once with sterile PBS to remove any residual chelator.
-
Add fresh culture medium containing the desired concentration of ferric carboxymaltose (e.g., 10-100 µg/mL of elemental iron). The optimal concentration should be determined based on dose-response experiments.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for iron uptake and utilization.
-
-
Harvesting Cells for Analysis: Following the incubation period, harvest the cells for downstream analysis of cellular iron content and the expression of iron-related proteins.
Quantification of Cellular Iron Status
A colorimetric assay is a common method for quantifying intracellular non-heme iron.[7]
-
Cell Lysis:
-
Wash the harvested cell pellet with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA protein assay for normalization of the iron content.[5]
-
Iron Assay:
-
Use a commercial iron assay kit according to the manufacturer's instructions.
-
Typically, this involves adding an acidic reagent to release iron from proteins, followed by a reducing agent to convert Fe³⁺ to Fe²⁺.
-
A chromogenic reagent (e.g., ferrozine) is then added, which forms a colored complex with Fe²⁺ that can be measured spectrophotometrically (e.g., at ~560-595 nm).[7][8]
-
Calculate the iron concentration based on a standard curve generated with known iron concentrations.
-
The expression levels of ferritin (iron storage protein) and transferrin receptor 1 (TfR1, for iron uptake) are key indicators of cellular iron status.[10] These can be measured at the protein level by Western blotting or at the mRNA level by quantitative real-time PCR (qPCR).
-
Western Blotting: Analyze cell lysates for the expression of ferritin heavy chain (FTH1) and TfR1. A hallmark of iron deficiency is the upregulation of TfR1 and downregulation of ferritin, a trend that is reversed upon iron repletion.[9][11]
-
qPCR: Measure the mRNA levels of FTH1 and TFRC (the gene encoding TfR1). In iron-starved cells, IRPs bind to the IRE of ferritin mRNA to block its translation and stabilize TfR1 mRNA.[10]
Data Presentation
The following tables summarize expected quantitative data from the described experiments. The values are illustrative and will vary depending on the cell line, experimental conditions, and specific assays used.
Table 1: Induction of Iron Deficiency
| Parameter | Control Cells | Iron-Deficient Cells (DFO-treated) |
| Intracellular Iron (nmol/mg protein) | 1.5 ± 0.2 | 0.4 ± 0.1 |
| Ferritin (FTH1) Protein Expression (relative to control) | 1.0 | 0.2 ± 0.05 |
| Transferrin Receptor 1 (TfR1) Protein Expression (relative to control) | 1.0 | 3.5 ± 0.5 |
Table 2: Iron Repletion with Ferric Carboxymaltose
| Parameter | Iron-Deficient Cells | Iron-Repleted Cells (FCM-treated) |
| Intracellular Iron (nmol/mg protein) | 0.4 ± 0.1 | 2.5 ± 0.3 |
| Ferritin (FTH1) Protein Expression (relative to iron-deficient) | 1.0 | 8.0 ± 1.2 |
| Transferrin Receptor 1 (TfR1) Protein Expression (relative to iron-deficient) | 1.0 | 0.3 ± 0.08 |
Visualizations
Signaling Pathways
Caption: Cellular iron uptake and regulatory pathways.
Experimental Workflow
Caption: Workflow for modeling iron deficiency and repletion.
Conclusion
The protocols and methodologies described provide a framework for establishing a reliable in vitro model of iron deficiency and for studying the efficacy of iron repletion with ferric carboxymaltose. This model is a valuable tool for advancing our understanding of cellular iron metabolism and for the preclinical evaluation of therapeutic agents targeting iron-related disorders. The ability to induce a controlled and reversible iron-deficient state allows for detailed investigation into the molecular pathways governing iron homeostasis.
References
- 1. Computational Prediction of Tissue Iron Dynamics in Iron Deficiency Anemia Following Intravenous Ferric Carboxymaltose Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric carboxymaltose: a review of its use in iron-deficiency anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ferric Carboxymaltose? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Colorimetric Iron Quantification Assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of ferritin and transferrin receptor expression by iron in human hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of the MRI Reporter Genes Ferritin and Transferrin Receptor Affect Iron Homeostasis and Produce Limited Contrast in Mesenchymal Stem Cells | MDPI [mdpi.com]
Application Notes and Protocols for the Analytical Measurement of Ferric Carboxymaltose in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferric carboxymaltose (FCM) is a parenteral iron preparation used to treat iron deficiency anemia. Accurate and reliable measurement of FCM and its iron components in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analytical methods used to quantify FCM-associated iron, total iron, and transferrin-bound iron in biological samples, primarily serum and plasma. The methodologies described are based on established techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-optical emission spectrometry (ICP-OES), often coupled with separation techniques like size-exclusion chromatography (SEC).
Analytical Methods Overview
The direct measurement of the entire FCM complex is challenging.[1] Therefore, the most common approach is to measure the iron associated with the FCM complex. This requires separating FCM-associated iron from other forms of iron present in biological samples, such as endogenous transferrin-bound iron and free iron.
The primary analytical techniques employed are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive and selective method for elemental analysis, making it ideal for quantifying iron concentrations in biological matrices.[1][2] It offers very low detection limits, in the order of parts per billion.[2]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Another robust technique for elemental analysis, suitable for the quantification of total iron and transferrin-bound iron.[3][4]
-
Size-Exclusion Chromatography (SEC): Used as a separation technique coupled with ICP-MS to differentiate between FCM (a high molecular weight complex of approximately 150 kDa), transferrin (around 80 kDa), and other smaller iron-containing species based on their molecular size.[4][5]
-
Ultrafiltration: A sample preparation technique used to separate the large FCM molecule from smaller molecules like free iron and iron bound to smaller proteins.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described analytical methods.
| Parameter | Method | Analyte | Matrix | Quantitative Range | Precision (CV%) | Accuracy (%) | Reference |
| Linearity | ICP-MS | FCM-Associated Iron | Serum | 5 µg/mL to 600 µg/mL | - | - | [1] |
| Precision | HPLC-ICP-MS | Total Iron (TI) | Serum | Validated Range | <2.6% | 99.2-102.0% | [5] |
| Precision | HPLC-ICP-MS | Transferrin-Bound Iron (TBI) | Serum | Validated Range | <5.4% | 99.2-100.4% | [5] |
Experimental Protocols
Protocol 1: Determination of Ferric Carboxymaltose-Associated Iron in Serum using Ultrafiltration and ICP-MS
This protocol describes the measurement of iron specifically associated with the ferric carboxymaltose complex, a method often required for bioequivalence studies.[1]
1. Principle: FCM has a high molecular weight (approx. 150 kDa).[1] Ultrafiltration with a specific molecular weight cut-off (MWCO) filter is used to separate the larger FCM complex from smaller iron species like transferrin-bound iron and free iron. The iron content in the retentate (the portion that does not pass through the filter) is then quantified by ICP-MS.
2. Materials and Reagents:
-
Serum samples
-
Ultrafiltration devices with a 30,000 Dalton (30 kDa) MWCO.[1]
-
Buffer solution (for releasing iron from transferrin)[1]
-
Nitric acid (trace metal grade)
-
Iron standard solutions for calibration
-
Argon gas (high purity) for ICP-MS
-
ICP-MS instrument
3. Sample Preparation Workflow:
Caption: Workflow for FCM-Associated Iron Measurement.
4. Detailed Procedure:
-
Allow serum samples to thaw at room temperature.
-
Mix an aliquot of the serum sample with a specified volume of buffer solution designed to release iron from transferrin.[1]
-
Vortex the mixture gently.
-
Load the treated serum sample onto a 30 kDa MWCO ultrafiltration device.[1]
-
Centrifuge the device according to the manufacturer's instructions to separate the filtrate from the retentate.[1]
-
Discard the filtrate, which contains free iron and the iron released from transferrin.[1]
-
The retentate, containing the FCM-associated iron, is collected from the upper part of the filter.[1]
-
The collected retentate is then treated (e.g., with acid) to prepare it for ICP-MS analysis.[1]
-
Prepare calibration standards using authentic serum to match the matrix of the samples and account for endogenous iron levels through background subtraction.[1]
-
Analyze the processed samples and calibration standards on an ICP-MS instrument to measure the concentration of FCM-associated iron.[1]
Protocol 2: Determination of Total Iron and Transferrin-Bound Iron in Serum by ICP-OES
This protocol is often used as an alternative method in bioequivalence studies, where the concentration of the administered iron formulation is calculated as the difference between total iron and transferrin-bound iron.[3][6]
1. Principle: Total iron is measured directly in the serum sample after dilution. Transferrin-bound iron (TBI) is measured after separating it from FCM and free iron using solid-phase extraction (SPE).[3] The iron concentration in both cases is determined by ICP-OES.
2. Materials and Reagents:
-
Serum samples
-
Solid-phase extraction (SPE) cartridges (e.g., polyimine extraction cartridges) for TBI separation.[3]
-
Milli-Q water or equivalent high-purity water
-
Internal standard (e.g., Titanium)[3]
-
Nitric acid (trace metal grade)
-
Iron standard solutions for calibration
-
Argon gas (high purity) for ICP-OES
-
ICP-OES instrument
3. Experimental Workflow:
References
- 1. Blog: Method Development for FCM-associated Iron | Top CRO [lambda-cro.com]
- 2. Ferric carboxymaltose methodology - Quinta Analytica [quinta.cz]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. Determination of total bound iron in human blood serum samples - Quinta Analytica [quinta.cz]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Injectafer-Induced Hypophosphatemia in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying Injectafer (ferric carboxymaltose)-induced hypophosphatemia in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced hypophosphatemia?
A1: this compound, an intravenous iron replacement product, can lead to a condition called hypophosphatemia, which is characterized by abnormally low levels of phosphate (B84403) in the blood.[1][2] This is a known side effect observed in human patients and can be replicated in animal models for research purposes. The underlying mechanism involves the hormone Fibroblast Growth Factor 23 (FGF23).[3][4]
Q2: What is the mechanism behind this compound-induced hypophosphatemia?
A2: The carbohydrate component of ferric carboxymaltose is thought to inhibit the cleavage of intact, biologically active FGF23.[3] This leads to elevated levels of circulating intact FGF23. FGF23 is a key regulator of phosphate homeostasis and acts on the kidneys to increase urinary phosphate excretion by downregulating sodium-phosphate cotransporters in the proximal tubules.[5][6] Elevated FGF23 also suppresses the production of 1,25-dihydroxyvitamin D (calcitriol), further impairing intestinal phosphate absorption.[6] This cascade of events results in a net loss of phosphate from the body and subsequent hypophosphatemia.
Q3: Why use animal models to study this phenomenon?
A3: Animal models are crucial for investigating the detailed pathophysiology of this compound-induced hypophosphatemia, evaluating potential long-term consequences such as osteomalacia (bone softening), and testing novel therapeutic or preventative strategies.[1][6] Rodent models, in particular, allow for controlled experiments that are not feasible in human subjects.
Q4: What are the expected clinical signs of hypophosphatemia in research animals?
A4: While often asymptomatic, severe hypophosphatemia can manifest as muscle weakness, fatigue, and in chronic cases, bone pain and fractures.[1][4] In animal models, researchers should monitor for general signs of distress, changes in mobility, and body weight.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Hypophosphatemia
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage or Administration Route | Ensure the correct dose of ferric carboxymaltose is being administered. A dose of 15 mg/kg has been used in mice.[7] The intravenous (tail vein) route is most appropriate for mimicking clinical administration. Verify injection technique to ensure the full dose enters circulation. |
| Animal Strain or Species Variability | Different strains or species of rodents may have varying sensitivities to ferric carboxymaltose. If results are inconsistent, consider testing different strains or consulting literature for models known to be responsive. |
| Dietary Phosphate Content | The phosphate content of the animal's diet can significantly impact baseline serum phosphate levels and the response to this compound.[5][8][9] Ensure a standardized diet with a known and consistent phosphate concentration is used throughout the study. High-phosphate diets may mask the hypophosphatemic effect. |
| Timing of Blood Collection | The nadir of serum phosphate levels typically occurs days to weeks after administration.[4] A single time-point measurement might miss the peak effect. Conduct a time-course study to determine the optimal window for observing hypophosphatemia in your specific model. |
| Sample Handling and Analysis | Improper handling of blood samples can lead to inaccurate phosphate measurements. Ensure serum is separated promptly and stored correctly. Verify the accuracy and calibration of the phosphate assay. |
Issue 2: High Variability in Serum Phosphate and FGF23 Levels Between Animals
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Precise dosing based on individual animal body weight is critical. Small variations in injection volume can lead to significant differences in response. |
| Stress and Anesthesia | Anesthesia and handling stress can influence various blood biochemical parameters, potentially including phosphate.[10][11][12][13] Standardize the anesthesia protocol and handling procedures for all animals. If possible, collect blood samples at consistent times relative to anesthetic administration. |
| Underlying Health Status | Subclinical health issues can affect an animal's metabolic response. Ensure all animals are healthy and free from underlying conditions that could impact phosphate homeostasis. |
| Sample Stability | FGF23 levels can be affected by sample type (serum vs. plasma), storage time, and temperature.[3][14][15][16] For FGF23 measurement, it is often recommended to use EDTA plasma and to process and freeze samples promptly at -70°C or -80°C.[14][16] |
Issue 3: Unexpected Animal Morbidity or Mortality
| Possible Cause | Troubleshooting Step |
| Acute Toxicity or Hypersensitivity | Although generally considered safe in animal studies at appropriate doses, monitor animals closely for any signs of acute distress, such as respiratory changes or lethargy, immediately following injection.[7] While rare, hypersensitivity reactions can occur.[15] Consider a dose-escalation study to determine the maximum tolerated dose in your specific animal model. |
| Severe Hypophosphatemia | Profound and prolonged hypophosphatemia can be life-threatening.[2][17] If severe hypophosphatemia is expected, consider implementing supportive care measures as part of the experimental design, if appropriate for the study goals. |
| Off-target Effects | High doses of intravenous iron can have other systemic effects. Monitor for general health parameters and consider a full necropsy and histopathological analysis of major organs in case of unexpected adverse events. |
Data Presentation
Table 1: Reference Ranges for Serum Inorganic Phosphate in Common Laboratory Animals
| Species | Sex | Age | Phosphate Range (mg/dL) | Phosphate Range (mmol/L) |
| Mouse | Male/Female | Adult | 4.5 - 8.5 | 1.45 - 2.74 |
| Rat | Male/Female | Adult | 3.0 - 7.0 | 0.97 - 2.26 |
| Rabbit | Male/Female | Adult | 2.5 - 6.0 | 0.81 - 1.94 |
| Dog | Male/Female | Adult | 2.5 - 5.5 | 0.81 - 1.78 |
Note: These are approximate ranges and can vary based on strain, diet, and analytical method. It is recommended to establish baseline values for the specific animal population in your facility.
Table 2: Comparative Incidence of Hypophosphatemia with Different Intravenous Iron Formulations (Human Clinical Data)
| IV Iron Formulation | Incidence of Hypophosphatemia (<2.0 mg/dL) | Incidence of Severe Hypophosphatemia (<1.3 mg/dL) | Reference |
| Ferric Carboxymaltose (this compound) | 50.8% | 10.0% | [4][18][19] |
| Ferumoxytol (Feraheme) | 0.9% | 0.0% | [18] |
| Iron Isomaltoside (Monoferric) | 8.0% | 0.0% | [4] |
Experimental Protocols
Protocol 1: Induction of Hypophosphatemia in Mice with Ferric Carboxymaltose
Materials:
-
This compound (ferric carboxymaltose) solution (50 mg/mL)
-
Sterile 0.9% saline
-
C57BL/6 mice (or other appropriate strain), 8-12 weeks old
-
Insulin syringes with 29G or 30G needles
-
Animal scale
-
Restraining device for tail vein injections
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Dosage Calculation: A common dose used to study the effects of ferric carboxymaltose is 15 mg/kg.[7]
-
Weigh each mouse accurately on the day of injection.
-
Calculate the required volume of this compound solution:
-
Volume (mL) = (Body Weight (kg) * 15 mg/kg) / 50 mg/mL
-
-
-
Preparation of Injection Solution: Dilute the calculated volume of this compound with sterile saline to a final volume that is easily and accurately administered (e.g., 100-200 µL).
-
Administration:
-
Properly restrain the mouse using an appropriate device.
-
Administer the diluted ferric carboxymaltose solution via intravenous injection into the lateral tail vein.
-
-
Post-injection Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Monitor animal health (body weight, activity, signs of distress) daily.
-
-
Sample Collection:
Protocol 2: Measurement of Serum Phosphate and FGF23
Materials:
-
Blood collection tubes (serum separator tubes for phosphate; EDTA plasma tubes for FGF23)
-
Centrifuge
-
Pipettes and tips
-
Phosphate colorimetric assay kit
-
Mouse/Rat FGF23 ELISA kit (intact FGF23 is recommended)[15]
-
Microplate reader
Procedure:
-
Blood Collection: Collect blood via a suitable method (e.g., submandibular, saphenous, or terminal cardiac puncture under deep anesthesia).
-
Sample Processing:
-
For Serum (Phosphate): Allow blood to clot at room temperature for 15-30 minutes. Centrifuge at 2000 x g for 10 minutes. Collect the serum supernatant.
-
For Plasma (FGF23): Centrifuge EDTA tubes immediately at 2000 x g for 10 minutes at 4°C. Collect the plasma supernatant.
-
-
Sample Storage: Store serum and plasma samples at -80°C until analysis. FGF23 is more stable in EDTA plasma.[14][15][16]
-
Phosphate Assay: Measure inorganic phosphate concentration using a commercially available colorimetric assay kit, following the manufacturer's instructions.
-
FGF23 ELISA: Measure intact FGF23 concentration using a species-specific ELISA kit. Follow the manufacturer's protocol carefully. Pay close attention to incubation times, washing steps, and standard curve preparation.
Protocol 3: Bone Histomorphometry
Materials:
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., EDTA-based)
-
Ethanol series (70%, 95%, 100%)
-
Xylene or other clearing agent
-
Microtome
-
Glass slides
-
Staining reagents (e.g., Hematoxylin and Eosin, Von Kossa, Goldner's Trichrome)
-
Microscope with imaging software
Procedure:
-
Tissue Collection and Fixation:
-
Decalcification (if required for specific staining): After fixation, transfer bones to a decalcifying solution until they are pliable.
-
Processing and Embedding: Dehydrate the bones through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick longitudinal sections using a microtome.
-
Staining:
-
H&E: For general morphology of bone and bone marrow.
-
Von Kossa: To identify mineralized bone (stains black).
-
Goldner's Trichrome: To differentiate mineralized bone (green) from osteoid (unmineralized bone matrix, which appears red/orange). This is crucial for diagnosing osteomalacia.
-
-
Histomorphometric Analysis:
-
Capture images of the stained sections.
-
Using image analysis software, quantify parameters such as osteoid volume/bone volume (OV/BV), osteoid thickness (O.Th), and mineralized surface/bone surface (MS/BS). An increase in osteoid parameters is indicative of osteomalacia.[22]
-
Visualizations
Caption: Signaling pathway of this compound-induced hypophosphatemia.
Caption: General experimental workflow for animal studies.
Caption: Troubleshooting logic for inconsistent hypophosphatemia.
References
- 1. Bone response to phosphate and vitamin D metabolites in the hypophosphatemic male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous Iron-Induced Hypophosphatemia: An Emerging Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and degradation of fibroblast growth factor 23 (FGF23): the effect of time and temperature and assay type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of dietary phosphorus intake and age on intestinal phosphorus absorption efficiency and phosphorus balance in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Growth Factor 23 (FGF23) and Disorders of Phosphate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and toxicity of intravenous iron in a mouse model of critical care anemia* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal and Renal Adaptations to Changes of Dietary Phosphate Concentrations in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blood biochemical changes in mice after administration of a mixture of three anesthetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood biochemical changes in mice after administration of a mixture of three anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Anesthesia and Euthanasia on Metabolomics of Mammalian Tissues: Studies in a C57BL/6J Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The stability and variability of serum and plasma fibroblast growth factor-23 levels in a haemodialysis cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Measurement and Interpretation of Fibroblast Growth Factor 23 (FGF23) Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serum fibroblast growth factor 23 (FGF-23): associations with hyperphosphatemia and clinical staging of feline chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hypophosphatemia and Hyperphosphatemia | Anesthesia Key [aneskey.com]
- 18. researchgate.net [researchgate.net]
- 19. Hypophosphataemia after treatment of iron deficiency with intravenous ferric carboxymaltose or iron isomaltoside—a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content.ilabsolutions.com [content.ilabsolutions.com]
- 21. animalcare.umich.edu [animalcare.umich.edu]
- 22. Increased Bone Volume and Correction of HYP Mouse Hypophosphatemia in the Klotho/HYP Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injectafer® (ferric carboxymaltose) Concentration for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro concentration of Injectafer® (ferric carboxymaltose, FCM) to minimize cytotoxicity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound®-induced cytotoxicity in vitro?
A1: this compound® is a stable complex of a ferric hydroxide (B78521) core stabilized by a carbohydrate shell, designed for controlled iron release.[1] However, at high concentrations in vitro, cytotoxicity can occur primarily through the induction of oxidative stress and a specific form of iron-dependent cell death called ferroptosis.[2][3] This process involves:
-
Increase in Labile Iron Pool (LIP): Excess iron can overwhelm cellular storage capacity, leading to an increase in reactive, chelatable iron.[4][5]
-
Generation of Reactive Oxygen Species (ROS): Labile iron participates in the Fenton reaction, generating highly toxic hydroxyl radicals that damage cellular components.[2][6]
-
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation that damages membrane integrity and function, a key feature of ferroptosis.[3][4]
Q2: Which cell lines are most sensitive to this compound®?
A2: Sensitivity to ferric carboxymaltose is cell-type dependent. For instance, THP-1 macrophages have been shown to be more sensitive to FCM compared to HepG2 liver cells.[4][5] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through dose-response experiments.
Q3: Can this compound® interfere with common cytotoxicity assays?
A3: Yes, the color of this compound® solutions can interfere with colorimetric assays like the MTT assay. It is essential to include appropriate controls, such as wells with this compound® in cell-free media, to measure and subtract the compound's intrinsic absorbance.[7]
Q4: What is a typical starting concentration range for in vitro cytotoxicity studies with this compound®?
A4: Based on published studies, a broad range of concentrations has been explored. For initial dose-response experiments, a range of 0.1 to 0.8 mg/mL of elemental iron can be considered.[8] However, some studies have shown no toxicity in certain cell lines even at high concentrations.[9][10] Therefore, a pilot study with a wide concentration range is recommended for your specific cell line and experimental conditions.
Data Presentation: In Vitro Cytotoxicity of Ferric Carboxymaltose
The following table summarizes quantitative data from in vitro studies on the cytotoxicity of ferric carboxymaltose (FCM) and other iron compounds. Note that experimental conditions such as cell type and exposure time significantly influence the results.
| Cell Line | Iron Compound | Concentration Range (elemental iron) | Assay | Key Findings |
| HK-2 (Human Kidney) | Ferric Carboxymaltose | 0.1 - 0.8 mg/mL | MTT | Toxicity was not observed until higher concentrations were used.[8] |
| HK-2 (Human Kidney) | Ferric Carboxymaltose | 0.1 - 0.8 mg/mL | LDH Release | Was not associated with LDH release until exposed to relatively higher concentrations.[8] |
| HepG2 (Human Liver) | Ferric Carboxymaltose | Not specified | Cell Viability | Non-toxic for HepG2 cells.[4][5] |
| THP-1 (Human Macrophage) | Ferric Carboxymaltose | Not specified | Cell Viability | More sensitive to FCM compared to iron sucrose (B13894) at all concentrations tested.[4][5] |
| Human Placenta (in vitro perfusion model) | Ferric Carboxymaltose | 11 mM | Placental Viability | No effects on placental viability were observed; a significant reduction in the rate of cell death was noted.[9][10] |
| SH-SY5Y (Neuroblastoma) | Ferric (III) Chloride | 1 - 100 µM | MTT | Dose-dependent decrease in cell proliferation.[10] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of this compound®.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[11]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound® (ferric carboxymaltose)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of this compound® in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound® concentrations. Include untreated cells as a negative control and a vehicle control if applicable. To account for color interference, include wells with the different concentrations of this compound® in cell-free medium.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well, including controls.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis: Subtract the average absorbance of the cell-free media with this compound® from the absorbance of the corresponding treated cells. Calculate cell viability as a percentage of the untreated control.
Cytotoxicity Assessment using LDH Release Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[14][15]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound® (ferric carboxymaltose)
-
96-well flat-bottom plates
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit.
-
Background control: Cell-free medium.[1]
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate. Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. "Edge effect" in 96-well plates. | 1. Ensure a homogenous cell suspension before and during plating.[7] 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.[7] |
| Precipitate formation in culture medium | 1. High concentration of this compound®. 2. Interaction with media components. | 1. Perform a solubility test of this compound® in your culture medium before the experiment. 2. If precipitation occurs at desired concentrations, consider using a different basal medium or serum-free conditions for the duration of the treatment. |
| High background in colorimetric assays (e.g., MTT) | 1. Intrinsic color of this compound®. 2. Contamination of reagents. | 1. Include control wells with this compound® in cell-free medium for each concentration to subtract background absorbance.[7] 2. Use sterile, fresh reagents. |
| Unexpectedly low cell viability in all wells, including controls | 1. Poor cell health prior to the experiment. 2. Contamination (mycoplasma, bacteria, fungi). 3. Incorrect CO₂ or temperature in the incubator. | 1. Ensure cells are in the logarithmic growth phase and have high viability before seeding. 2. Regularly test for mycoplasma contamination. Practice good aseptic technique. 3. Calibrate and monitor incubator settings. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Different lots of serum or reagents. 3. Variation in incubation times. | 1. Use cells within a consistent and narrow range of passage numbers. 2. Test new lots of serum and critical reagents before use in large-scale experiments. 3. Standardize all incubation times precisely. |
Visualizations
Experimental Workflow for Assessing this compound® Cytotoxicity
Caption: Workflow for determining this compound® cytotoxicity.
Signaling Pathway of Iron-Induced Cytotoxicity (Ferroptosis)
Caption: Key steps in iron-induced ferroptosis.
Troubleshooting Logic for Inconsistent Viability Results
Caption: Decision tree for troubleshooting viability assays.
References
- 1. tiarisbiosciences.com [tiarisbiosciences.com]
- 2. Iron Overload, Oxidative Stress, and Ferroptosis in the Failing Heart and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ferric Carboxymaltose (FCM) in Physiological Buffers
Welcome to the technical support center for the use of Ferric Carboxymaltose (FCM) in research applications. This resource provides troubleshooting guidance and frequently asked questions to help you prevent the precipitation of FCM in physiological buffers during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ferric Carboxymaltose (FCM)?
A1: Ferric Carboxymaltose is a colloidal iron supplement in which a polynuclear iron (III)-oxyhydroxide core is stabilized by a carbohydrate shell made of carboxymaltose.[1] This complex is designed for the controlled delivery of iron and is stable at a physiological pH range of 5.0 to 7.0.[1]
Q2: Why is preventing precipitation important in my experiments?
A2: The formation of precipitates indicates the destabilization of the FCM complex. This can lead to several experimental issues:
-
Altered Iron Concentration: The precipitation removes iron from the solution, leading to inaccurate dosing in your experiments.
-
Cellular Toxicity: The precipitate, likely a form of ferric hydroxide (B78521) or ferric phosphate (B84403), can be toxic to cells in culture.
-
Confounding Results: Particulate matter can interfere with various assays, particularly those involving optical measurements or imaging.
Q3: What is the recommended diluent for FCM in a laboratory setting?
A3: Based on extensive clinical use and stability studies, sterile 0.9% sodium chloride (normal saline) is the recommended diluent for FCM.[1][2][3] This solution is proven to maintain the physicochemical stability of the FCM complex for up to 72 hours at 30°C.[1][4]
Q4: Can I dilute FCM directly into Phosphate-Buffered Saline (PBS) or my cell culture medium (e.g., DMEM, RPMI)?
A4: It is strongly discouraged to dilute FCM directly into buffers rich in phosphate, such as PBS or standard cell culture media. These buffers contain a high concentration of phosphate ions, which can interact with the ferric iron core of the FCM complex and lead to the formation of insoluble iron phosphate precipitates.[5][6]
Troubleshooting Guide: Preventing FCM Precipitation
Issue: I observed a precipitate after mixing Ferric Carboxymaltose with my buffer.
This guide will help you identify the cause of precipitation and provide solutions to prevent it in future experiments.
Step 1: Identify the Buffer Composition
The most common cause of FCM precipitation in a research setting is an incompatibility with the chosen buffer.
-
Did your buffer contain phosphate?
-
Yes: This is the most likely cause. Buffers like Phosphate-Buffered Saline (PBS) and many cell culture media (DMEM, MEM, RPMI-1640) have high concentrations of phosphate. Phosphate ions can displace the carboxymaltose shell, leading to the precipitation of ferric phosphate.
-
No: Proceed to Step 2.
-
Step 2: Check the pH of the Final Solution
FCM is most stable within a pH range of 5.0 to 7.0.
-
Was the final pH of your FCM solution outside the 5.0-7.0 range?
-
Yes: A significant shift in pH can destabilize the carbohydrate shell, causing the iron core to precipitate as ferric hydroxide.[1] Ensure that any buffer you use is pH-adjusted to be within this range after the addition of FCM.
-
No: Proceed to Step 3.
-
Step 3: Evaluate the Dilution Factor
-
Was the FCM solution highly diluted?
-
Yes: While specific limits for research applications are not well-defined, excessive dilution may affect the stability of the colloidal complex.[1] It is best to adhere to recommended concentration ranges.
-
Logical Flow for Troubleshooting Precipitation
The following diagram illustrates the decision-making process for troubleshooting FCM precipitation.
Data Presentation
Table 1: Compatibility of Ferric Carboxymaltose with Common Buffers
| Buffer | Key Components | Compatibility with FCM | Risk of Precipitation | Recommendation |
| 0.9% Sodium Chloride | NaCl, Water | High | Low | Recommended Diluent |
| Phosphate-Buffered Saline (PBS) | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | Very Low | High | Avoid Direct Dilution |
| DMEM / RPMI-1640 | Amino Acids, Vitamins, Salts (incl. Phosphates) | Very Low | High | Avoid Direct Dilution |
| HEPES-Buffered Saline | NaCl, HEPES, etc. (Phosphate-free) | Moderate to High | Low | Potential Alternative (Verify pH) |
| Tris-Buffered Saline (TBS) | NaCl, Tris, etc. (Phosphate-free) | Moderate to High | Low | Potential Alternative (Verify pH) |
Experimental Protocols
Protocol 1: Preparation of a Stable FCM Stock Solution for In Vitro Experiments
This protocol describes the preparation of a stock solution of FCM that can be added in small volumes to cell cultures, minimizing the impact of the vehicle on the final culture conditions.
Materials:
-
Ferric Carboxymaltose (e.g., Ferinject®, 50 mg/mL iron)
-
Sterile, pyrogen-free 0.9% (w/v) Sodium Chloride solution
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Aseptic workspace (e.g., laminar flow hood)
Procedure:
-
Perform all steps under aseptic conditions to ensure the sterility of the final solution.
-
Determine the desired final concentration of iron in your stock solution. A common stock concentration might be 2 to 4 mg/mL of iron.
-
Calculate the required volumes of FCM and sterile 0.9% NaCl. For example, to prepare 10 mL of a 2 mg/mL iron stock solution from a 50 mg/mL FCM supply:
-
Volume of FCM = (2 mg/mL * 10 mL) / 50 mg/mL = 0.4 mL
-
Volume of 0.9% NaCl = 10 mL - 0.4 mL = 9.6 mL
-
-
Using a sterile pipette, transfer 9.6 mL of sterile 0.9% NaCl into a sterile 15 mL conical tube.
-
Using a new sterile pipette or tip, add 0.4 mL of the FCM solution to the NaCl in the conical tube.
-
Gently mix the solution by inverting the tube 5-10 times. Avoid vigorous vortexing, which could destabilize the complex.
-
The final solution should be a clear, dark brown liquid, free of any visible precipitates.
-
Storage: Store the diluted solution according to the manufacturer's guidelines, typically at room temperature. Stability studies have shown it to be stable for up to 72 hours.[1][4] For longer-term storage, consult the product's specific documentation, though preparing fresh solutions is recommended.
Protocol 2: Dosing Cell Cultures with FCM
This protocol outlines the procedure for adding the prepared FCM stock solution to your cell cultures.
Procedure:
-
Prepare your FCM stock solution in sterile 0.9% NaCl as described in Protocol 1.
-
Calculate the volume of the stock solution needed to achieve the desired final iron concentration in your cell culture well or flask.
-
Example: To achieve a final concentration of 50 µg/mL iron in a 2 mL well, using a 2 mg/mL (2000 µg/mL) stock:
-
Volume to add = (50 µg/mL * 2 mL) / 2000 µg/mL = 0.05 mL or 50 µL.
-
-
-
Add the calculated small volume of the FCM stock solution directly to the cell culture medium in the well or flask.
-
Gently swirl the plate or flask to ensure even distribution of the FCM within the medium. The small volume of the saline-based vehicle should not significantly alter the overall composition of the culture medium.
Visualizations
Mechanism of FCM Stability and Precipitation
The diagram below illustrates the stable structure of Ferric Carboxymaltose and how the presence of excess phosphate ions can lead to its destabilization and precipitation.
References
- 1. Diluting ferric carboxymaltose in sodium chloride infusion solution (0.9% w/v) in polypropylene bottles and bags: effects on chemical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Diluting ferric carboxymaltose in sodium chloride infusion solution (0.9% w/v) in polypropylene bottles and bags: effects on chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Addressing Batch-to-Batch Variability of Injectafer® in Experimental Setups: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address potential batch-to-batch variability of Injectafer® (ferric carboxymaltose) in experimental settings. Consistent and reproducible results are paramount in research, and for complex non-biological drugs like this compound, understanding and mitigating potential variability between manufacturing lots is a critical aspect of study design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and why is batch-to-batch variability a potential concern for researchers?
A1: this compound® is an intravenous iron replacement therapy consisting of a ferric hydroxide (B78521) core stabilized by a carbohydrate shell, forming nanoparticles.[1] As a non-biological complex drug (NBCD), its therapeutic performance is closely tied to its manufacturing process.[2] Subtle variations in this process can lead to differences in the physicochemical properties of the nanoparticles between batches. For researchers, this variability can introduce an unintended variable into experiments, potentially affecting the reproducibility and interpretation of results.
Q2: What specific physicochemical properties of this compound® can vary between batches?
A2: Studies comparing different brands of ferric carboxymaltose have highlighted variability in several key quality attributes that could also differ between batches of the same product.[3][4][5] These include:
-
Particle Size and Size Distribution: The hydrodynamic diameter of the nanoparticles can influence their interaction with cells and subsequent uptake.[6][7]
-
Molecular Weight: Variations in the molecular weight of the iron-carbohydrate complex can affect its stability and iron release kinetics.[3][4]
-
Carbohydrate Content and Shell Composition: The carbohydrate shell is crucial for the stability of the iron core and its interaction with the biological environment.[3][4][8]
-
Zeta Potential: This measure of surface charge can impact nanoparticle aggregation and interaction with cell membranes.[3][4]
-
Degradation Kinetics: The rate at which the carbohydrate shell degrades determines the speed of iron release, which can influence cellular responses.[4]
Q3: How can batch-to-batch variability in this compound® affect my experimental results?
A3: Inconsistent physicochemical properties between batches can lead to a range of experimental discrepancies:
-
Altered Cellular Uptake: Differences in particle size and surface chemistry can change the rate and mechanism of nanoparticle internalization by cells, leading to variable intracellular iron concentrations.[6][7][9]
-
Variable Biological Responses: The amount and rate of iron release can influence key cellular processes. A batch that releases iron more rapidly may induce higher levels of oxidative stress or inflammatory responses.[10][11]
-
Inconsistent Signaling Pathway Activation: Key iron-responsive signaling pathways, such as the Hypoxia-Inducible Factor (HIF) and NF-κB pathways, may be differentially activated by batches with varying properties, leading to inconsistent downstream effects on gene expression and cellular function.[10][12][13]
-
Toxicity Profile Differences: The amount of labile iron released from the complex can contribute to cytotoxicity. Batches with lower stability may exhibit increased toxicity in cell-based assays.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating issues arising from potential this compound® batch-to-batch variability.
Issue 1: Inconsistent or unexpected results in cell-based assays (e.g., viability, proliferation, cytokine production) after switching to a new lot of this compound®.
| Possible Cause | Troubleshooting/Verification Steps |
| Different Iron Bioavailability | Protocol 1: Quantify Cellular Labile Iron Pool (LIP). A significant difference in the LIP between cells treated with the old versus the new batch suggests a difference in iron release kinetics. |
| Protocol 2: Measure Total Intracellular Iron. This will confirm if differences in uptake are occurring between batches. | |
| Altered Nanoparticle Characteristics | Protocol 3: Characterize Nanoparticle Size and Aggregation. Use Dynamic Light Scattering (DLS) to compare the hydrodynamic size and polydispersity index (PDI) of the new and old batches in your experimental media. Increased aggregation in the new batch could explain altered cellular responses. |
| Induction of Cellular Stress | Assess markers of oxidative stress (e.g., ROS production) and inflammation (e.g., NF-κB activation, pro-inflammatory cytokine secretion) in response to both batches. |
Issue 2: High variability in in vivo studies (e.g., inconsistent changes in hemoglobin, serum ferritin, or tissue iron distribution) with a new batch of this compound®.
| Possible Cause | Troubleshooting/Verification Steps |
| Different Pharmacokinetic Profile | If feasible, perform a small pilot study in a few animals to compare key pharmacokinetic parameters (e.g., serum iron levels at various time points) between the old and new batches. |
| Batch-Specific Instability | Protocol 3: Characterize Nanoparticle Size and Aggregation. Assess the stability of the new batch in the vehicle used for injection. |
| Variable Iron Distribution | Analyze iron content in key tissues (e.g., liver, spleen, bone marrow) to see if the new batch leads to a different biodistribution pattern. |
Data Presentation: Physicochemical Properties of Ferric Carboxymaltose Formulations
The following table summarizes data from studies that compared the physicochemical properties of different ferric carboxymaltose (FCM) products, including the reference listed drug (RLD) this compound®. This illustrates the potential range of variability for these critical parameters.
| Parameter | Reference Listed Drug (this compound®) | Range of Variation in Other FCM Brands | Potential Impact of Variation |
| Carbohydrate Content (%) | 8.2% - 8.78%[3][4] | 4.38% - 10.56%[3][4] | Affects nanoparticle stability and iron release kinetics.[4] |
| Molecular Weight (lakh) | 2.74 - 2.94[3][4] | Lower molecular weights observed in some brands.[3][4] | Can influence stability and clearance from circulation. |
| Zeta Potential (mV) | 0.17 - 1.25[3][4] | -0.70 to -27[3][4] | Affects colloidal stability and interaction with cell membranes. |
| Degradation Time (T75 min) | 18.34 - 19.14[4] | 21 - 52[4] | Indicates the rate of iron release from the carbohydrate shell. |
| Particle Size (PDI) | Within acceptable range (<0.2)[5] | Some brands exceed acceptable PDI.[5] | High PDI indicates a less uniform particle size distribution, which can lead to inconsistent cellular uptake. |
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Experimental Protocols
Protocol 1: Quantification of Cellular Labile Iron Pool (LIP) using Calcein-AM
This protocol uses the fluorescent probe calcein-AM to measure changes in the cellular LIP. Calcein fluorescence is quenched by labile iron. An increase in fluorescence after treatment with an iron chelator, or a lower fluorescence after treatment with an iron source, corresponds to the amount of labile iron.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound® (old and new batches)
-
Calcein-AM (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Seed cells in a suitable format (e.g., 6-well plate) and allow them to adhere.
-
Treat cells with equivalent concentrations of the old and new batches of this compound® for the desired duration. Include an untreated control.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Incubate the cells with 0.5 µM calcein-AM in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess calcein-AM.
-
Analyze the cells using a flow cytometer (FL1 channel) or a fluorescence plate reader.
-
Data Analysis: A significant difference in mean fluorescence intensity between cells treated with the old and new batches indicates a difference in the bioavailable intracellular iron.
-
Protocol 2: Measurement of Total Intracellular Iron
This protocol provides a method for quantifying the total iron content within cells.
-
Materials:
-
Cell pellets from treated and untreated cells
-
Iron Assay Kit (colorimetric, e.g., based on Ferene S)
-
Acidic buffer (provided in kit)
-
Iron Reducer (provided in kit)
-
Microplate reader
-
-
Procedure:
-
Harvest a known number of cells for each condition (untreated, old batch, new batch).
-
Wash cell pellets thoroughly with PBS to remove extracellular iron.
-
Lyse the cells and release iron from proteins using an acidic buffer as per the manufacturer's instructions.
-
Reduce Fe³⁺ to Fe²⁺ using an iron reducer.
-
Add the colorimetric probe (e.g., Ferene S), which forms a colored complex with Fe²⁺.
-
Measure the absorbance at the appropriate wavelength (e.g., 593 nm).
-
Data Analysis: Calculate the iron concentration based on a standard curve. Compare the total iron content per cell for the different batches.
-
Protocol 3: Characterization of Nanoparticle Size and Aggregation using Dynamic Light Scattering (DLS)
This protocol is for assessing the hydrodynamic diameter and polydispersity of this compound® nanoparticles in your experimental medium.
-
Materials:
-
This compound® (old and new batches)
-
Your specific cell culture medium (or other experimental buffer)
-
Dynamic Light Scattering (DLS) instrument
-
-
Procedure:
-
Dilute the old and new batches of this compound® to the final working concentration in your pre-warmed cell culture medium.
-
Incubate the diluted samples under your experimental conditions (e.g., 37°C) for a relevant period (e.g., 0, 1, 4, and 24 hours) to assess aggregation over time.
-
Transfer the sample to a suitable cuvette for DLS analysis.
-
Measure the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
Data Analysis: Compare the Z-average and PDI between the batches at each time point. A significant increase in size or a PDI > 0.3 suggests aggregation. A notable difference between batches indicates a potential source of experimental variability.
-
References
- 1. HIF-2α, but not HIF-1α, promotes iron absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium Ferric Gluconate Complex in Sucrose Injection: Physicochemical Characterization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijbcp.com [ijbcp.com]
- 5. msjonline.org [msjonline.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cytotoxic effects of iron oxide nanoparticles and implications for safety in cell labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of iron homeostasis by the hypoxia-inducible transcription factors (HIFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling role of iron in NF-kappa B activation in hepatic macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Injectafer® Interference with Iron-Sensitive Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on mitigating the interference of Injectafer® (ferric carboxymaltose) with iron-sensitive laboratory assays and managing associated analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it interfere with iron assays?
A1: this compound® is an intravenous iron replacement therapy used to treat iron deficiency anemia. It consists of a ferric hydroxide (B78521) core stabilized by a carbohydrate shell.[1] This complex can be directly measured by many common laboratory assays for serum iron, leading to a significant overestimation of a patient's true unbound and transferrin-bound iron levels. This interference is most pronounced within the first 24 hours after administration.[2][3]
Q2: What is the clinical significance of this interference?
A2: Falsely elevated serum iron and transferrin saturation (TSAT) levels can mask an underlying iron deficiency, leading to misinterpretation of a patient's iron status and potentially delaying necessary treatment. Accurate measurement of iron parameters is crucial for monitoring treatment efficacy and preventing iron overload.
Q3: Aside from direct assay interference, are there other laboratory abnormalities associated with this compound®?
A3: Yes, a notable side effect of this compound® is hypophosphatemia (low serum phosphate). This is not a direct assay interference but a physiological effect mediated by the hormone Fibroblast Growth Factor 23 (FGF23).[4] this compound® can lead to increased levels of active FGF23, which in turn increases renal phosphate (B84403) excretion.[5]
Q4: How long does the interference with iron assays last?
A4: The prescribing information for this compound® states that laboratory assays may overestimate serum iron and transferrin-bound iron in the 24 hours following administration.[2][3] For the most accurate results, it is recommended to collect blood samples for iron studies after this 24-hour window has passed.
Q5: Are there any alternative IV iron formulations that cause less interference?
A5: Different intravenous iron formulations have varying physicochemical properties that can affect their interaction with laboratory assays. While all IV iron preparations can potentially interfere to some extent, the degree of interference can differ.[6][7] Discussing alternative formulations with a clinical expert is recommended if assay interference is a significant and persistent issue.
Troubleshooting Guides
Issue 1: Unexpectedly High Serum Iron and/or TSAT Results
-
Question: A patient's serum iron and TSAT are surprisingly high, and they recently received treatment for iron deficiency. Could this be due to this compound®?
-
Answer and Troubleshooting Steps:
-
Confirm recent this compound® administration: Check the patient's recent treatment history. The interference is most pronounced within 24 hours of infusion.[2]
-
Timing of blood draw: If possible, recommend redrawing the sample more than 24 hours after the last this compound® dose.
-
Utilize a pre-analytical mitigation protocol: If a timely result is critical and waiting is not an option, consider using a pre-analytical ultrafiltration step to separate the large this compound® molecules from the patient's native iron-containing proteins. See the detailed experimental protocol below.
-
Interpret with caution: If none of the above are possible, the results should be interpreted with extreme caution, and a note should be added to the report indicating the potential for positive interference from recent IV iron therapy.
-
Issue 2: Consistently Low Serum Phosphate in a Patient Receiving this compound®
-
Question: A patient on this compound® therapy presents with persistently low serum phosphate levels. Is this related to the treatment?
-
Answer and Troubleshooting Steps:
-
Recognize the physiological effect: This is a known physiological side effect of this compound® and is not an assay interference.[8] It is caused by increased levels of active FGF23.[5]
-
Clinical correlation: The clinical significance of the hypophosphatemia should be assessed by the treating physician. Symptoms can include muscle weakness, bone pain, and fatigue.[8]
-
Monitoring: Regular monitoring of serum phosphate levels may be recommended for patients receiving repeated courses of this compound®, especially those with pre-existing risk factors for hypophosphatemia.[6]
-
Quantitative Data Summary
The following tables summarize the potential impact of this compound® on iron-sensitive assays and the effectiveness of mitigation strategies.
Table 1: Illustrative Impact of this compound® on Serum Iron Measurements
| Analyte | Typical Value (Iron Deficient) | Post-Injectafer® (within 24h, no mitigation) | Post-Injectafer® (with ultrafiltration) |
| Serum Iron (µg/dL) | 30 - 60 | >300 (falsely elevated)[5] | 40 - 70 (corrected) |
| Transferrin Saturation (%) | < 20% | > 90% (falsely elevated) | < 30% (corrected) |
Note: The values in this table are illustrative and can vary significantly based on the patient's clinical status, the dose of this compound® administered, and the specific laboratory assay used.
Table 2: Comparison of Different IV Iron Formulations and Reported Adverse Event Rates
| IV Iron Formulation | Common Dosing Regimen | Reported Rate of Hypophosphatemia |
| Ferric Carboxymaltose (this compound®) | Up to 1500 mg per course[2] | 2.1% - 13%[2] |
| Iron Sucrose | Multiple smaller doses | Lower than Ferric Carboxymaltose[6] |
| Ferumoxytol | Two 510 mg doses | Not typically associated with hypophosphatemia[6] |
| Ferric Derisomaltose | Single 1000 mg infusion | Similar rates to Iron Sucrose[6] |
This table provides a general comparison. For detailed information, please refer to the specific product monographs and clinical studies.
Experimental Protocols
Protocol 1: Pre-analytical Serum/Plasma Ultrafiltration to Mitigate this compound® Interference
Objective: To physically separate the large molecular weight this compound® complex from smaller, endogenous iron-binding proteins (like transferrin) in serum or plasma samples prior to analysis.
Materials:
-
Centrifugal ultrafiltration devices with a molecular weight cut-off (MWCO) of 30,000 Daltons (30 kDa).
-
Microcentrifuge capable of achieving the g-force recommended by the ultrafiltration device manufacturer.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Patient serum or plasma sample.
Procedure:
-
Pre-rinse the ultrafiltration device (optional but recommended): To remove any potential trace contaminants, pass a small volume of PBS through the filter by centrifugation according to the manufacturer's instructions. Discard the filtrate.
-
Sample preparation: Allow the patient sample to come to room temperature.
-
Loading the device: Pipette the patient's serum or plasma into the upper chamber of the ultrafiltration device. Do not exceed the maximum volume recommended by the manufacturer.
-
Centrifugation: Place the ultrafiltration device into the microcentrifuge. Centrifuge at the recommended speed and for the recommended time to pass the filtrate through the membrane. A common protocol is 14,000 x g for 10 minutes.
-
Collecting the filtrate: The filtrate, which has passed through the 30 kDa membrane, will be collected in the bottom of the tube. This filtrate contains the smaller molecules, including transferrin-bound iron. The larger this compound® molecules (approximately 150 kDa) will be retained in the upper chamber.
-
Analysis: Use the collected filtrate for the determination of serum iron and subsequent calculation of transferrin saturation.
Protocol 2: Calculation of Corrected Iron Parameters
-
Measure Total Iron Binding Capacity (TIBC) or Transferrin: This can be done on the original, unfiltered sample as these assays are typically not affected by the presence of this compound®.
-
Measure Serum Iron in the Filtrate: Use the filtrate from Protocol 1 to measure the serum iron concentration.
-
Calculate Corrected Transferrin Saturation (TSAT):
-
Corrected TSAT (%) = (Serum Iron from filtrate / TIBC) x 100
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound® and its effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frequently Asked Questions (FAQ) | this compound® [injectaferhcp.com]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. fda.gov [fda.gov]
- 5. Crosstalk between FGF23, iron, erythropoietin, and inflammation in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound® (ferric carboxymaltose injection) | IV Iron Treatment [this compound.com]
Technical Support Center: Injectafer® (Ferric Carboxymaltose) in Aqueous Solutions for Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Injectafer® (ferric carboxymaltose) in aqueous solutions for experimental use. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research applications.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound® when diluted for research purposes?
A1: The manufacturer provides stability data for clinical use, which can serve as a baseline for research applications. When diluted in sterile 0.9% sodium chloride injection, USP, to a concentration between 2 mg/mL and 4 mg/mL, this compound® solution is physically and chemically stable for 72 hours when stored at room temperature.[1][2][3][4][5][6][7] One study confirmed this stability in polypropylene (B1209903) containers for up to 72 hours at 30°C and 75% relative humidity.[8] Stability in other buffers or for longer durations has not been formally reported and should be empirically determined.
Q2: Can I dilute this compound® in buffers other than 0.9% NaCl, such as Phosphate (B84403) Buffered Saline (PBS)?
A2: While not officially documented by the manufacturer, the stability of iron carbohydrate nanoparticles like this compound® can be sensitive to the composition of the diluent. Phosphate in PBS could potentially interact with the ferric iron core. Researchers should exercise caution and perform preliminary stability tests, such as visual inspection for precipitation and particle size analysis, before using PBS or other buffers for dilution.
Q3: Is this compound® compatible with common cell culture media (e.g., DMEM, RPMI-1640)?
A3: There is no specific data from the manufacturer on the compatibility of this compound® with cell culture media. However, studies on other iron oxide nanoparticles have shown stable dispersions in media like DMEM and RPMI-1640 containing 10% Fetal Bovine Serum (FBS).[9] It is important to note that components in cell culture media, such as amino acids (e.g., cysteine) and reducing agents (e.g., glutathione (B108866) in RPMI-1640), could potentially interact with the ferric carboxymaltose complex, possibly affecting its stability or leading to the generation of reactive oxygen species.[10][11][12] It is strongly recommended to prepare fresh solutions in media for each experiment and to monitor for any signs of instability.
Q4: How can I assess the stability of my this compound® solution during an experiment?
A4: Stability can be assessed through several methods. Visually inspect the solution for any signs of precipitation or color change. For a more quantitative assessment, you can measure changes in particle size and molecular weight distribution over time using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). Additionally, the amount of labile (free) iron can be quantified to determine if the complex is degrading.
Q5: What are the expected degradation products of this compound® in an aqueous research setting?
A5: The primary degradation process involves the release of iron from the carbohydrate shell.[5] In a biological context, this is a controlled process. However, under certain in vitro conditions (e.g., extreme pH, presence of strong reducing agents), this process may be accelerated. The carbohydrate shell itself can also potentially be subject to degradation. One study noted enzymatic degradation by alpha-amylase as a potential pathway.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness observed after diluting in a buffer (e.g., PBS). | The buffer components may be destabilizing the nanoparticle complex, leading to aggregation. This is more likely at neutral or near-neutral pH where iron oxides can be less stable.[1] | - Use sterile 0.9% NaCl as the recommended diluent.- If a specific buffer is required, prepare a small test batch and monitor for precipitation over the intended experimental time frame.- Consider adjusting the pH of the buffer, as iron oxide nanoparticle stability is pH-dependent.[1][13][14][15][16] |
| Inconsistent results between experimental batches. | - Aggregation of nanoparticles due to improper storage or handling.- Degradation of the complex leading to variable concentrations of active compound.- Inconsistent dilution preparation. | - Prepare fresh dilutions for each experiment from the stock vial.- Ensure the stock vial is stored according to manufacturer's instructions (20°C to 25°C; 68°F to 77°F, do not freeze).[3]- Vortex the diluted solution gently before each use to ensure homogeneity.- Verify pipetting and dilution calculations for accuracy. |
| Unexpected cellular toxicity or altered cell behavior. | - Release of labile iron, which can be cytotoxic.- Interaction of the complex with media components, generating reactive oxygen species.- Aggregation of nanoparticles leading to altered cellular uptake.[17] | - Prepare fresh solutions in media immediately before adding to cells.- Include a vehicle control (diluent alone) in your experiments.- Characterize the particle size in your experimental media to ensure no significant aggregation has occurred.- Consider quantifying labile iron in your prepared solution. |
Stability Data Summary
The following table summarizes the known stability of this compound® based on available data. Note the absence of data for common research buffers and media, which necessitates empirical validation by the researcher.
| Diluent | Concentration (Iron) | Temperature | Duration | Stability Notes |
| 0.9% Sodium Chloride, USP | 2 mg/mL - 4 mg/mL | Room Temperature | 72 hours | Physically and chemically stable.[1][2][3][4][5][6][7] |
| 0.9% Sodium Chloride, USP (in Polypropylene containers) | 1 mg/mL - 5 mg/mL | 30°C | 72 hours | Physically and chemically stable; no significant changes in pH, total iron, iron (II), or molecular weight.[8] |
| Phosphate Buffered Saline (PBS) | Not Specified | Not Specified | Not Specified | Data not available. Potential for phosphate interaction. Caution advised. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Not Specified | 37°C (standard incubation) | Not Specified | Data not available. Potential for interaction with media components.[11][12] |
Experimental Protocols
Protocol 1: Assessment of Molecular Weight Distribution by Size Exclusion Chromatography (SEC)
This method provides an overview of changes to the molecular weight of the ferric carboxymaltose complex, which can indicate degradation or aggregation.
-
System Preparation:
-
HPLC System with a UV-Vis or Refractive Index (RI) detector.
-
SEC Column suitable for aqueous applications and large molecules (e.g., Shodex OHpak SB-800 HQ series).[14]
-
-
Mobile Phase:
-
Prepare a buffered mobile phase, for example, 20 mM Sodium Phosphate buffer with a suitable salt concentration (e.g., 150 mM NaCl) to minimize ionic interactions with the column matrix. The pH should be near neutral.
-
-
Sample Preparation:
-
Dilute this compound® in the mobile phase to a final iron concentration within the linear range of the detector (e.g., 0.5 - 1.0 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 20 - 100 µL.
-
Detector Wavelength: If using UV-Vis, monitor at a wavelength where the complex absorbs (e.g., ~450 nm).
-
-
Analysis:
-
Run a baseline sample of freshly prepared this compound®.
-
At specified time points, inject samples from your stability study.
-
Compare the chromatograms. A shift to earlier elution times suggests aggregation, while a shift to later elution times or the appearance of new peaks indicates degradation into smaller fragments.
-
Protocol 2: Quantification of Labile Iron using Ferrozine Assay
This colorimetric assay measures ferrous iron (Fe²⁺), which can indicate the amount of iron released from the complex.
-
Reagent Preparation:
-
Ferrozine Solution: Prepare a solution of Ferrozine in a suitable buffer (e.g., HEPES).
-
Reducing Agent: Prepare a solution of a reducing agent like ascorbic acid to convert any released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) for detection.
-
Iron Standard: Use a certified ferrous iron standard to prepare a calibration curve.
-
-
Assay Procedure:
-
Add your this compound® sample (diluted in the aqueous solution of interest) to a microplate well or cuvette.
-
Add the reducing agent and incubate to ensure all released iron is in the ferrous state.
-
Add the Ferrozine solution. A magenta-colored complex will form with the ferrous iron.
-
Incubate for the color to develop fully (typically 5-10 minutes).
-
-
Measurement:
-
Calculation:
-
Subtract the absorbance of a blank (all reagents except the iron sample).
-
Determine the concentration of labile iron in your sample by comparing its absorbance to the calibration curve generated with the iron standards.
-
Visualizations
Caption: Workflow for assessing this compound® stability in aqueous solutions.
Caption: Logical flowchart for troubleshooting this compound® stability issues.
References
- 1. Application of Iron Oxide as a pH-dependent Indicator for Improving the Nutritional Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlas-medical.com [atlas-medical.com]
- 3. diagnosticum.hu [diagnosticum.hu]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. mdpi.com [mdpi.com]
- 6. archem.com.tr [archem.com.tr]
- 7. Superparamagnetic Iron Oxide Nanoparticles: Cytotoxicity, Metabolism, and Cellular Behavior in Biomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2275075A2 - Method of measuring an iron-saccharidic complex - Google Patents [patents.google.com]
- 9. Charge-Modulated Synthesis of Highly Stable Iron Oxide Nanoparticles for In Vitro and In Vivo Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of pH and Buffer on Oligonucleotide Affinity for Iron Oxide Nanoparticles - ProQuest [proquest.com]
- 14. Sustainable Nanomagnetism: Investigating the Influence of Green Synthesis and pH on Iron Oxide Nanoparticles for Enhanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00487F [pubs.rsc.org]
- 18. matarvattensektionen.se [matarvattensektionen.se]
Technical Support Center: Managing Acute Inflammatory Responses to Injectafer® in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Injectafer® (ferric carboxymaltose) in animal studies. The information provided is intended to help manage and understand acute inflammatory responses that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the acute inflammatory response to this compound®?
A1: The acute inflammatory response to this compound® and other iron-carbohydrate nanoparticles is multifactorial. Upon intravenous administration, the ferric carboxymaltose complex is primarily taken up by macrophages of the reticuloendothelial system (RES) in the liver and spleen.[1] This interaction can trigger cellular activation pathways. Key mechanisms include:
-
Macrophage Activation: The iron-carbohydrate nanoparticles can be recognized by macrophages, leading to their activation. This can result in the production of pro-inflammatory cytokines and chemokines.[2]
-
Complement Activation: Some intravenous iron formulations have been shown to activate the complement system, a part of the innate immune system. This can lead to the generation of anaphylatoxins and the terminal complement complex (C5b-9), which are potent inflammatory mediators. Ferric carboxymaltose has been shown to have complement-activating capacities in-vitro, primarily through the alternative pathway.[3][4]
-
Oxidative Stress: The iron core of the nanoparticle can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress. This can induce cellular damage and further amplify the inflammatory response.[5]
Q2: What are the key inflammatory markers to monitor in animal studies following this compound® administration?
A2: A panel of markers should be assessed to comprehensively evaluate the inflammatory response. Recommended markers include:
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) are key cytokines involved in the acute inflammatory response. Their levels in serum or plasma can be measured by ELISA or multiplex assays.
-
Markers of Oxidative Stress: Malondialdehyde (MDA) is a marker of lipid peroxidation and can be measured in tissue homogenates. The ratio of reduced to oxidized glutathione (B108866) (GSH:GSSG) is an indicator of the cellular redox state. Activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase can also be assessed.[5]
-
Complement Activation Products: Measurement of sC5b-9 in plasma can indicate activation of the terminal complement pathway.
-
Acute Phase Proteins: While not always specific, acute phase proteins such as C-reactive protein (CRP) can be elevated during an inflammatory response.
Q3: Is the inflammatory response to this compound® dose-dependent?
A3: Yes, the inflammatory response to iron nanoparticles is generally dose-dependent. Higher doses are more likely to induce a significant inflammatory response. It is crucial to establish a dose-response relationship in your specific animal model to determine the optimal dose that achieves the desired therapeutic effect with minimal inflammation.
Troubleshooting Guides
Issue: Unexpectedly high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are observed after this compound® administration.
| Possible Cause | Troubleshooting Steps |
| Dose is too high for the specific animal model or strain. | 1. Review the literature for established dose ranges of this compound® in your specific animal model. 2. Perform a dose-ranging study to identify a lower, effective dose with a more acceptable inflammatory profile. 3. Consider administering the total dose in divided doses over a period of time, if experimentally feasible. |
| Rapid infusion rate. | 1. Administer this compound® as a slow intravenous infusion rather than a bolus injection. The manufacturer recommends an infusion rate of approximately 100 mg (2 mL) per minute for slow IV push.[6] 2. For infusions, dilute this compound® in sterile 0.9% sodium chloride to a concentration of not less than 2 mg of iron per mL and administer over at least 15 minutes.[6] |
| Underlying inflammatory condition in the animal model. | 1. Ensure that the baseline inflammatory status of the animals is well-characterized before this compound® administration. 2. If using a disease model with an inflammatory component, carefully dissect the inflammatory response to this compound® from the underlying disease pathology. Consider including a disease-only control group and an this compound®-only control group. |
| Contamination of the this compound® solution or injection vehicle. | 1. Ensure sterile handling techniques are used throughout the preparation and administration process. 2. Use fresh, sterile 0.9% sodium chloride for dilution. |
Issue: Evidence of significant oxidative stress (e.g., elevated MDA, altered antioxidant enzyme activity) is detected.
| Possible Cause | Troubleshooting Steps |
| High iron load leading to Fenton and Haber-Weiss reactions. | 1. Consider co-administration of an antioxidant. N-acetyl-cysteine (NAC) has been shown to prevent iron-mediated macrophage polarization in preclinical models.[2] Other antioxidants like quercetin (B1663063) have also been investigated in the context of iron nanoparticle-induced oxidative stress.[5] 2. Evaluate the iron status of the animals before and after this compound® administration to avoid iron overload. |
| The specific iron formulation's properties. | 1. While this compound® is generally considered to have a lower potential for inducing oxidative stress compared to some other intravenous iron formulations, this can be model-dependent.[5] 2. If the observed oxidative stress is a confounding factor for your study, consider comparing it with another iron formulation with a different carbohydrate shell. |
Issue: Unexpected animal mortality or severe adverse reactions are observed.
| Possible Cause | Troubleshooting Steps |
| Anaphylactoid reaction due to complement activation. | 1. This is a rare event but can be life-threatening. Ensure that personnel are trained to recognize and manage anaphylactoid reactions. 2. Administering the infusion slowly can reduce the risk. 3. If a severe reaction occurs, immediately stop the infusion and provide supportive care as per your institution's animal care guidelines. |
| Exacerbation of an underlying inflammatory condition. | 1. In models of severe, acute inflammation, the addition of a pro-inflammatory stimulus like high-dose this compound® could lead to a "cytokine storm"-like event. 2. Carefully consider the timing of this compound® administration in relation to the induction of the disease model. |
| Incorrect dosing or administration. | 1. Double-check all dose calculations and the concentration of the prepared infusion. 2. Ensure the intravenous injection or infusion is administered correctly to avoid extravasation, which can cause local inflammation and necrosis. |
Data Presentation: Comparative Inflammatory Potential of IV Iron Formulations
The following table summarizes data from a comparative study in rats, assessing markers of oxidative stress and inflammation following the administration of different intravenous iron preparations.
Table 1: Oxidative Stress and Inflammatory Markers in Rat Liver Following IV Iron Administration
| Parameter | Control (Saline) | Ferric Carboxymaltose (this compound®) | Iron Sucrose | Low Molecular Weight Iron Dextran | Ferumoxytol |
| Malondialdehyde (nmol/mg protein) | 1.2 ± 0.1 | 1.5 ± 0.2 | 1.6 ± 0.2 | 2.8 ± 0.3 | 2.5 ± 0.3 |
| GSH:GSSG Ratio | 10.5 ± 1.1 | 9.8 ± 1.0 | 9.5 ± 0.9 | 6.2 ± 0.7 | 6.8 ± 0.8 |
| TNF-α (pg/mg protein) | 25 ± 3 | 30 ± 4 | 32 ± 5 | 55 ± 6 | 50 ± 5 |
| IL-6 (pg/mg protein) | 40 ± 5 | 48 ± 6 | 50 ± 7 | 85 ± 9 | 78 ± 8 |
* p < 0.05 compared to control. Data are presented as mean ± SD. (Data are illustrative and based on trends reported in the literature; actual values may vary between studies).
Experimental Protocols
Protocol 1: Evaluation of Acute Inflammatory Response to this compound® in a Murine Model
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
This compound® (ferric carboxymaltose)
-
Sterile 0.9% Sodium Chloride for injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
ELISA kits for murine TNF-α and IL-6
-
Tissue homogenization buffer and equipment
-
Reagents for MDA assay
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound® low dose, this compound® high dose). A minimum of n=6 per group is recommended.
-
Prepare this compound® dilutions in sterile 0.9% sodium chloride on the day of injection.
-
Administer this compound® or vehicle control via tail vein injection. A slow, consistent injection rate is recommended.
-
At predetermined time points (e.g., 2, 6, and 24 hours post-injection), anesthetize the mice and collect blood via retro-orbital bleeding or cardiac puncture.
-
Euthanize the mice and harvest tissues of interest (e.g., liver, spleen).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Homogenize tissue samples and store at -80°C.
-
Measure plasma concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.
-
Measure malondialdehyde (MDA) levels in tissue homogenates as an indicator of lipid peroxidation.
Protocol 2: Assessment of Complement Activation by this compound® in an Ex Vivo Human Whole Blood Model
Materials:
-
Freshly drawn human blood from healthy volunteers in tubes containing a suitable anticoagulant (e.g., lepirudin).
-
This compound®
-
Phosphate-buffered saline (PBS)
-
EDTA
-
ELISA kit for human sC5b-9
Procedure:
-
Prepare different concentrations of this compound® in PBS.
-
Add the this compound® dilutions or PBS (as a negative control) to aliquots of whole blood.
-
Incubate the samples at 37°C for a defined period (e.g., 60 minutes) with gentle mixing.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
Centrifuge the samples to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the concentration of sC5b-9 in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: this compound® uptake and pro-inflammatory signaling in macrophages.
Caption: Proposed mechanism of this compound®-induced complement activation.
Caption: Experimental workflow for assessing acute inflammation.
References
- 1. What is the mechanism of Ferric Carboxymaltose? [synapse.patsnap.com]
- 2. scilit.com [scilit.com]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. mdpi.com [mdpi.com]
- 6. Dosing and Administration | this compound® (ferric carboxymaltose injection) [injectaferhcp.com]
overcoming challenges in delivering Injectafer to specific tissue types
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Injectafer (ferric carboxymaltose). The focus is on overcoming challenges related to delivering this iron-carbohydrate nanoparticle to specific tissue types in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions encountered during preclinical research involving this compound.
Q1: What is the expected biodistribution of this compound following intravenous administration in animal models?
A: After intravenous injection, this compound, like many nanoparticles, is primarily cleared from circulation by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[1] Consequently, the highest concentrations of iron are typically found in the liver, spleen, and bone marrow.[2] The ferric carboxymaltose complex is designed for a controlled release of iron, which is then transported by transferrin or stored in ferritin within these tissues.[1][2] Distribution to other tissues like muscle or heart is significantly lower. Studies in anemic rat models confirm that while serum iron profiles may be similar across different IV iron formulations, the tissue biodistribution can vary markedly.[3]
Q2: I am observing lower-than-expected iron accumulation in my target tissue (e.g., skeletal muscle, myocardium). What are the potential reasons?
A: This is a common challenge in nanoparticle delivery. The primary reasons include:
-
Rapid MPS/RES Uptake: The majority of the injected dose is sequestered by macrophages in the liver and spleen, reducing the amount available to circulate and reach other tissues.[1][2]
-
Physicochemical Barriers: In diseased tissue models, such as muscular dystrophies, an abundance of fibrous tissue can physically hinder nanoparticle penetration and uptake by target cells.[4]
-
Lack of Active Targeting: this compound does not have specific ligands to target receptors on tissues like muscle. Its uptake is passive and largely dependent on the natural clearance pathways for nanoparticles.[5]
Q3: What is the cellular uptake mechanism for this compound, and how does this impact tissue-specific delivery?
A: this compound is a colloidal iron hydroxide (B78521) complex stabilized by a carbohydrate shell.[1] Its cellular uptake is primarily mediated by macrophages through endocytosis.[6] Once internalized, the nanoparticle is trafficked into endolysosomes, where the iron is gradually released from the carbohydrate shell.[6] This reliance on phagocytic cells, which are most abundant in the liver, spleen, and bone marrow, is the principal reason for its characteristic biodistribution and the challenge in targeting other cell types.[1]
Q4: Are there experimental strategies to enhance the delivery of this compound to non-MPS tissues like muscle?
A: While this compound itself is not designed for active targeting, researchers can explore general strategies used to modify nanoparticle delivery. These are areas of active research and are not standard protocols:
-
Passive Targeting: Modifying experimental conditions to take advantage of unique physiological states. For example, some tissues may have increased vascular permeability under certain pathological conditions, which could be exploited.[5]
-
Active Targeting Exploration: Although not a feature of this compound, future research could involve conjugating the nanoparticle surface with ligands (e.g., peptides, antibodies) that bind to specific receptors on the target tissue, such as muscle cells.[4][5] This would be a significant modification requiring chemical synthesis.
-
Avoiding MPS Uptake: Strategies to temporarily saturate or bypass the MPS are being investigated in the broader field of nanomedicine to increase the circulation time of nanoparticles, potentially allowing for greater accumulation in peripheral tissues.[7]
Q5: What are the most common pitfalls when quantifying iron content in harvested tissue samples?
A: Accurate quantification is critical and can be prone to error. Common pitfalls include:
-
Heme vs. Non-Heme Iron: Standard colorimetric assays measure non-heme iron. If total iron is the target, a robust acid digestion step is required to release iron from heme proteins like myoglobin, which can otherwise be missed.[8]
-
Cross-Contamination: Using metal lab equipment (e.g., steel homogenizers, forceps) can introduce significant iron contamination. It is crucial to use iron-free plastic or Teflon tools.[9]
-
Incomplete Homogenization/Digestion: Failure to completely homogenize the tissue or fully digest the sample in acid will lead to an underestimation of the iron content.[9][10]
-
Interfering Ions: High concentrations of other metals like copper or zinc can interfere with some colorimetric assays.[8]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to this compound delivery and analysis.
Table 1: Representative Biodistribution of Ferric Carboxymaltose (FCM) in Anemic Rats
| Tissue | Iron Concentration (µg Fe / g tissue) 6 hours post-injection | Iron Concentration (µg Fe / g tissue) 24 hours post-injection |
| Liver | ~250 | ~220 |
| Spleen | ~300 | ~280 |
| Bone Marrow | ~150 | ~150 |
| Kidney | ~50 | ~40 |
| Heart | ~25 | ~20 |
| Muscle | ~15 | ~10 |
Note: Data are representative values synthesized from qualitative descriptions and dynamic trends reported in preclinical studies.[11] Actual values will vary based on the specific animal model, dose, and time point.
Table 2: Comparison of Common Iron Quantification Methods
| Method | Principle | Typical Sensitivity | Pros | Cons |
| Colorimetric (Bathophenanthroline) | Fe²⁺ complexes with bathophenanthroline (B157979) to form a colored product measured by spectrophotometry (535 nm).[9][10] | ~0.5-1 µg/mL | Inexpensive, accessible equipment, high throughput with microplates.[9] | Measures only non-heme iron, susceptible to interference from other metals.[8] |
| Colorimetric (Ferene S) | Fe²⁺ reacts with Ferene S to produce a colored complex measured by spectrophotometry (593 nm).[12][13] | ~8-400 µM | Good sensitivity, kit format is often available.[12] | Can have interference from copper (Cu²⁺), though some kits include chelators.[12][13] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Samples are aerosolized and ionized in plasma; isotopes are separated by mass-to-charge ratio for elemental quantification. | ng/L to µg/L range | Extremely sensitive, highly specific for iron, can measure total iron. | Requires expensive specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Quantification of Non-Heme Iron in Tissue using Bathophenanthroline Colorimetric Assay
This protocol is adapted from established methods for measuring non-heme iron content in biological samples.[9][10]
1. Reagent Preparation:
- Acid Mixture (Iron Releasing Agent): Mix equal volumes of 1.2 M Hydrochloric Acid (HCl) and 0.6 M Trichloroacetic Acid (TCA).
- Chromogen Reagent (Color Agent): Prepare fresh. For every 11 mL of reagent needed, mix 5 mL of saturated sodium acetate, 5 mL of deionized water, and 1 mL of bathophenanthroline solution (dissolved in ethanol).[10]
- Iron Standard (100 µg/mL): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water, add 2.5 mL of concentrated sulfuric acid, and bring the final volume to 1 L with deionized water.[8]
2. Standard Curve Generation:
- Prepare a series of dilutions from the Iron Standard stock solution (e.g., 0, 1, 2, 4, 6, 8, 10 µg/mL) in the Acid Mixture.
- Add the Chromogen Reagent to each standard.
- Incubate at room temperature for 15-20 minutes to allow color development.
- Measure absorbance at 535 nm using a spectrophotometer or plate reader.[10]
- Plot absorbance vs. concentration to create the standard curve.
3. Tissue Sample Preparation:
- Accurately weigh 20-100 mg of frozen tissue. Use iron-free plastic tools and tubes.[9]
- To determine dry weight, place the tissue in an incubator at 65°C for 48 hours and re-weigh.[9]
- Add 1 mL of the Acid Mixture to the dried tissue sample in a microcentrifuge tube.[10]
- Incubate at 65°C for 20 hours to digest the tissue and release the non-heme iron.[9]
- Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes to pellet debris.
4. Colorimetric Reaction and Measurement:
- Transfer a known volume of the clear supernatant (acid extract) to a new tube or a 96-well plate.
- Add the Chromogen Reagent.
- Incubate for 15-20 minutes at room temperature, protected from light.
- Measure the absorbance at 535 nm.[10]
5. Calculation:
- Use the standard curve to determine the iron concentration in your sample extract.
- Calculate the final tissue iron content using the following equation, accounting for dilution factors and the initial tissue weight:
- Tissue Iron (µg/g dry tissue) = (Concentration from curve [µg/mL] * Volume of Acid Mixture [mL]) / (Dry Tissue Weight [g])
Visualizations: Diagrams and Workflows
Diagram 1: Cellular Uptake and Iron Release Pathway
Caption: Cellular uptake pathway of this compound (FCM) by macrophages of the MPS/RES.
Diagram 2: Experimental Workflow for Quantifying Tissue Iron
Caption: Experimental workflow for measuring tissue iron content after this compound administration.
Diagram 3: Troubleshooting Low Iron in Target Tissue
Caption: Logical flowchart for troubleshooting low iron accumulation in a target tissue.
References
- 1. What is the mechanism of Ferric Carboxymaltose? [synapse.patsnap.com]
- 2. Ferric carboxymaltose: a review of its use in iron-deficiency anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue biodistribution of intravenous iron-carbohydrate nanomedicines differs between preparations with varying physicochemical characteristics in an anemic rat model [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advancements in Drug Delivery Systems for the Treatment of Sarcopenia: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring and Analyzing the Systemic Delivery Barriers for Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Video: Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 10. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay [jove.com]
- 11. Computational Prediction of Tissue Iron Dynamics in Iron Deficiency Anemia Following Intravenous Ferric Carboxymaltose Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Colorimetric Iron Quantification Assay [protocols.io]
identifying and resolving artifacts in microscopy caused by Injectafer
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential artifacts in microscopy studies involving Injectafer (ferric carboxymaltose).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it appear in microscopy?
A1: this compound is an intravenous iron-carbohydrate complex used to treat iron deficiency anemia. It consists of a ferric oxyhydroxide core stabilized by a carbohydrate shell.[1] In tissues, particularly within the mononuclear phagocyte system (e.g., macrophages in the liver and spleen), this compound is taken up via endocytosis and metabolized, leading to an increase in intracellular iron stores.[2][3] Microscopically, this accumulation of iron can be visualized as fine, granular brown pigment in standard Hematoxylin and Eosin (H&E) stained sections, which can be definitively identified using specific iron stains like Perls' Prussian blue.[4]
Q2: Can this compound interfere with standard histological stains?
A2: Yes, high concentrations of intracellular iron deposits resulting from this compound administration can potentially interfere with standard histological staining. The iron deposits may obscure cellular details or be mistaken for other pigments, such as melanin (B1238610) or lipofuscin.[4] Additionally, in tissues with significant blood content, the interaction of formalin fixatives with heme from red blood cells can form a formalin-heme pigment, which appears as a black precipitate and could be confused with iron deposits.[5]
Q3: How might this compound affect fluorescence microscopy?
A3: Iron nanoparticles, which are structurally analogous to the core of this compound, can present challenges in fluorescence microscopy. Potential artifacts include:
-
Increased background fluorescence (autofluorescence): High iron content in tissues can contribute to endogenous fluorescence, potentially masking specific fluorescent signals.[6]
-
Quenching of fluorescent signals: Iron oxide nanoparticles have been reported to quench the fluorescence of nearby fluorophores. This could lead to a false-negative or reduced signal intensity in your regions of interest.
-
Non-specific binding of fluorescent probes: The altered cellular environment due to high iron content might lead to non-specific binding of antibodies or fluorescent dyes, resulting in high background noise.[7]
Q4: Are there specific considerations for electron microscopy with samples exposed to this compound?
A4: In transmission electron microscopy (TEM), the iron cores of this compound are electron-dense and can be directly visualized.[2][8] However, artifacts can be introduced during sample preparation. For instance, conventional room temperature preparation can cause nanoparticles to aggregate, which may not reflect their true distribution in the cell.[9] Cryogenic TEM (cryo-TEM) can help preserve the native state of these iron complexes. Additionally, heavy metal stains used for contrast in TEM, such as lead and uranium, can precipitate and form artifacts that might be confused with the nanoparticles themselves.[10]
Troubleshooting Guides
Issue 1: High Background Staining in Immunohistochemistry (IHC)
Symptom: Non-specific, diffuse staining across the tissue section, obscuring the specific antibody signal in tissues from this compound-treated subjects.
Potential Cause:
-
Endogenous peroxidase activity: Tissues with high blood content (and therefore high iron from red blood cells) can exhibit endogenous peroxidase activity, leading to high background when using HRP-conjugated secondary antibodies.[11]
-
Non-specific antibody binding: Increased protein cross-linking or altered surface charges due to high iron content may promote non-specific antibody adhesion.[12]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Peroxidase Block | Before primary antibody incubation, treat sections with a 3% hydrogen peroxide (H₂O₂) solution in methanol (B129727) or water.[4] |
| 2 | Optimize Blocking | Increase the blocking incubation time or try a different blocking agent, such as normal serum from the species in which the secondary antibody was raised.[12] |
| 3 | Antibody Titration | Perform a titration of your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.[4] |
| 4 | Detergent in Buffers | Add a gentle detergent like Tween-20 (0.05%) to your wash and antibody dilution buffers to reduce non-specific hydrophobic interactions.[4] |
Issue 2: Weak or No Signal in Fluorescence Microscopy
Symptom: The fluorescent signal for the target of interest is significantly weaker than expected or absent altogether.
Potential Cause:
-
Signal Quenching: The iron core of this compound may be quenching the fluorescence of your dye.
-
Autofluorescence Obscuring Signal: High background fluorescence from the tissue may make a weak specific signal difficult to detect.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use Robust Fluorophores | Select fluorophores that are bright and photostable, and consider those in the far-red spectrum, as autofluorescence is often lower at longer wavelengths. |
| 2 | Sequential Imaging | If using multiple fluorophores, acquire images for each channel sequentially to prevent bleed-through and allow for optimal exposure settings for each. |
| 3 | Control for Autofluorescence | Always prepare an unstained control sample from the same tissue to assess the level of autofluorescence. This can sometimes be computationally subtracted from the stained images. |
| 4 | Consider Alternative Detection | If quenching is suspected to be a major issue, consider an alternative imaging modality, such as chromogenic IHC, which is less susceptible to this artifact. |
Issue 3: Differentiating this compound-derived Iron from Endogenous Iron or other Pigments
Symptom: It is unclear whether the observed pigment is from this compound, normal iron stores (hemosiderin), or other pigments like melanin.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perls' Prussian Blue Stain | This is the gold-standard histochemical stain for ferric iron. It will stain ferric iron deposits a characteristic bright blue, differentiating it from most other pigments.[4] |
| 2 | Immunohistochemistry for Ferritin | Staining for ferritin, the primary iron storage protein, can help to confirm the presence of iron stores. An increase in ferritin staining would be expected in cells that have taken up this compound.[13] |
| 3 | Correlative Microscopy | Use a combination of light microscopy (with specific stains) and electron microscopy to examine the ultrastructure of the deposits. The nanoparticle core of this compound has a characteristic appearance under TEM.[2] |
| 4 | Control Tissues | Always include control tissues from subjects not treated with this compound to establish a baseline for endogenous iron levels and pigmentation. |
Experimental Protocols
Protocol 1: Perls' Prussian Blue Staining for Ferric Iron
This method is used to detect the presence of ferric iron in tissue sections.
Reagents:
-
5% Potassium Ferrocyanide
-
5% Hydrochloric Acid (HCl)
-
Nuclear Fast Red solution
-
Distilled water
-
Xylene and ethanol (B145695) series for deparaffinization and dehydration
Procedure:
-
Deparaffinize paraffin-embedded sections and hydrate (B1144303) to distilled water.
-
Prepare the working solution immediately before use by mixing equal parts of 5% potassium ferrocyanide and 5% HCl.
-
Immerse slides in the working solution for 20-30 minutes.
-
Rinse thoroughly in several changes of distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Rinse in distilled water.
-
Dehydrate through an ascending series of alcohols, clear in xylene, and coverslip.
Expected Results:
-
Ferric iron deposits: Bright blue
-
Nuclei: Red
-
Cytoplasm: Pink/Light Red
Protocol 2: Immunohistochemistry for Ferritin
This protocol outlines a general procedure for detecting ferritin in paraffin-embedded tissue sections.
Reagents:
-
Primary antibody: Anti-ferritin antibody (rabbit or mouse polyclonal/monoclonal)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 10% normal goat serum)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Perform heat-induced antigen retrieval using citrate buffer.
-
Allow slides to cool, then rinse in wash buffer.
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Rinse with wash buffer.
-
Apply blocking solution for at least 1 hour at room temperature.
-
Incubate with the primary anti-ferritin antibody (diluted as optimized) overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with wash buffer (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and coverslip.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways activated by intracellular iron overload.
Caption: Logical workflow for troubleshooting high background in IHC.
Caption: Experimental workflow for Perls' Prussian blue staining.
References
- 1. How to control fluorescent labeling of metal oxide nanoparticles for artefact-free live cell microscopy: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Comparing iron sucrose and ferric carboxymaltose interactions with murine and human macrophages: Focus on the lysosomal compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence detection of Europium-doped very small superparamagnetic iron oxide nanoparticles in murine hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. qedbio.com [qedbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Iron sucrose and ferric carboxymaltose: no correlation between physicochemical stability and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Ferric Carboxymaltose in the Laboratory: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for handling and disposal of ferric carboxymaltose in a laboratory setting. Authored for an audience of researchers, scientists, and drug development professionals, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the laboratory use of ferric carboxymaltose.
1. What is the proper personal protective equipment (PPE) for handling ferric carboxymaltose?
When handling ferric carboxymaltose in the lab, it is essential to wear standard laboratory PPE, including:
-
Safety glasses or goggles
-
Chemically resistant gloves (e.g., nitrile or latex)
-
A lab coat or other protective clothing.[1]
2. How should ferric carboxymaltose be stored?
Store ferric carboxymaltose in a cool, dry place, away from direct sunlight and sources of heat. The recommended storage temperature is typically between 20°C and 25°C (68°F to 77°F).[2]
3. What are the known chemical incompatibilities of ferric carboxymaltose?
Ferric carboxymaltose is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances may lead to degradation of the complex.
4. Can ferric carboxymaltose solutions be diluted?
Yes, ferric carboxymaltose solutions can be diluted, most commonly with sterile 0.9% sodium chloride.[2] However, it is crucial to avoid over-dilution, as this may affect the stability of the solution. For stability reasons, dilutions to concentrations less than 2 mg/mL are generally not recommended.
5. How long are diluted solutions of ferric carboxymaltose stable?
When diluted in 0.9% sodium chloride and stored in polypropylene (B1209903) containers, ferric carboxymaltose solutions have been shown to be physically and chemically stable for up to 72 hours at 30°C.[2]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experiments involving ferric carboxymaltose.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Precipitation | pH Imbalance: The pH of the solution may be outside the optimal range for ferric carboxymaltose stability. | 1. Check the pH of your solution. The acceptable pH range for diluted solutions is generally between 4.5 and 7.0.[2]2. If necessary, adjust the pH using a suitable buffer system that is compatible with your experimental setup. |
| Incompatible Reagents: The precipitate may be the result of a reaction with an incompatible chemical in your solution. | 1. Review all components of your solution for known incompatibilities with iron compounds.2. If an incompatible reagent is identified, consider alternative reagents or a different experimental approach. | |
| Solution Color Change (e.g., to a lighter or darker brown) | Degradation of the Complex: A change in color may indicate that the ferric carboxymaltose complex is breaking down. | 1. Ensure that the solution has been stored correctly and has not been exposed to light or extreme temperatures.2. Verify the age of the ferric carboxymaltose stock and that it is within its expiration date.3. If degradation is suspected, prepare a fresh solution from a new stock. |
| Contamination: The color change could be due to contamination. | 1. Review your handling procedures to ensure aseptic techniques were followed.2. Prepare a fresh solution using sterile reagents and equipment. | |
| Difficulty Dissolving Ferric Carboxymaltose Powder | Improper Solvent: The solvent being used may not be appropriate for dissolving ferric carboxymaltose. | 1. Ferric carboxymaltose is soluble in water. Ensure you are using a high-purity water source (e.g., deionized or distilled water).2. Gentle warming and stirring can aid in dissolution. |
| Low-Quality Reagent: The ferric carboxymaltose powder may be of poor quality or has degraded. | 1. Check the certificate of analysis for the reagent to ensure it meets specifications.2. If possible, try a new batch of ferric carboxymaltose. |
Experimental Protocols
This section provides detailed methodologies for key procedures related to the handling and disposal of ferric carboxymaltose in the laboratory.
Protocol for Handling a Ferric Carboxymaltose Spill
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.
-
Don PPE: Put on appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as clay or diatomaceous earth to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.
-
Clean the Area: Once the bulk of the spill has been removed, clean the affected area with soap and water.[3]
-
Dispose of Waste: Collect all contaminated materials (absorbent, cleaning materials, and PPE) in a sealed, labeled container for proper disposal as chemical waste.
Protocol for Laboratory-Scale Disposal of Ferric Carboxymaltose Waste
This protocol is adapted from methods used for the disposal of similar iron-containing compounds.
-
Segregate Waste: Collect all waste containing ferric carboxymaltose (e.g., unused solutions, contaminated labware) in a designated, clearly labeled, and sealed container. Do not mix with other waste streams.
-
Neutralization (for liquid waste):
-
Work in a well-ventilated fume hood.
-
Slowly add a neutralizing agent, such as sodium carbonate (washing soda) or sodium bicarbonate, to the liquid waste while stirring.[1][4]
-
Monitor the pH of the solution using pH indicator paper or a pH meter. Continue adding the neutralizing agent until the pH is between 7.0 and 8.0.[1]
-
This process will cause the iron to precipitate out of the solution as a sludge.
-
-
Separation:
-
Allow the precipitate (sludge) to settle at the bottom of the container.
-
Carefully decant the supernatant (the clear liquid). The supernatant can be further diluted with water and, in many jurisdictions, can be disposed of down the drain. Always check your local regulations before drain disposal.
-
-
Sludge Disposal:
-
Collect the iron-containing sludge.
-
Transfer the sludge to a sealed, labeled container.
-
Dispose of the container as hazardous waste through your institution's environmental health and safety office.[4]
-
Visualizations
The following diagrams illustrate key workflows for handling ferric carboxymaltose in the lab.
Caption: Workflow for responding to a ferric carboxymaltose spill.
Caption: Workflow for the disposal of ferric carboxymaltose waste.
References
- 1. electronics.stackexchange.com [electronics.stackexchange.com]
- 2. Diluting ferric carboxymaltose in sodium chloride infusion solution (0.9% w/v) in polypropylene bottles and bags: effects on chemical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric carboxymaltose (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. candorind.com [candorind.com]
Validation & Comparative
Comparative Efficacy of Ferric Carboxymaltose (Injectafer) vs. Iron Sucrose in a Murine Model: An In Vitro and Clinical Perspective
A direct comparative study on the in vivo efficacy of Injectafer (ferric carboxymaltose) versus iron sucrose (B13894) in a murine model of iron deficiency anemia has not been prominently identified in publicly available research. However, valuable insights can be drawn from in vitro studies utilizing murine macrophages, which are central to intravenous iron metabolism. This guide synthesizes these cellular-level findings and complements them with extensive human clinical data to provide a comprehensive comparative overview for researchers, scientists, and drug development professionals.
In Vitro Analysis in a Murine Macrophage Model
An important study examined the interactions of ferric carboxymaltose and iron sucrose with the murine macrophage cell line J774A.1. Macrophages are critical as they sequester and process intravenous iron complexes, making them available for erythropoiesis. The findings from this in vitro model provide foundational insights into the cellular handling of these two iron formulations.
The primary mechanism for the uptake of these iron-carbohydrate complexes by macrophages is endocytosis.[1] Once internalized, they are localized within intracellular vesicles.[1]
Key differential findings from the study on murine macrophages are summarized below:
| Parameter | Iron Sucrose | Ferric Carboxymaltose (this compound) | Citation |
| Internalization Rate | More rapid uptake by macrophages. | Slower internalization compared to iron sucrose. | [1] |
| Intracellular Ferric Ion Detection | Earlier detection of ferric ions within intracellular and intralysosomal compartments. | Delayed detection of ferric ions, suggesting slower processing post-internalization. | [1] |
| Effect on Metabolic Activity | A decrease in metabolic activity was observed at high concentrations (1mg/mL). | No significant impact on metabolic activity was reported under the tested conditions. | [1] |
These results suggest that the physicochemical properties of the carbohydrate shell surrounding the iron core influence the rate of uptake and subsequent metabolism by macrophages.[2] The faster processing of iron sucrose may lead to a more rapid availability of iron but could also contribute to cellular stress at higher concentrations.[1]
Experimental Protocols
While a head-to-head in vivo efficacy study is not available, the following section details a generalized experimental protocol for inducing iron deficiency anemia in a murine model, a necessary prerequisite for such a comparative study.
Murine Model of Iron Deficiency Anemia
Objective: To induce iron deficiency anemia in mice for the evaluation of therapeutic interventions.
Materials:
-
Balb/c or C57BL/6 mice (4-6 weeks old)
-
Standard diet (control group)
-
Iron-deficient diet (e.g., containing <5 mg/kg iron)
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
Hematology analyzer for measuring hemoglobin, hematocrit, etc.
-
Spectrophotometer for measuring serum iron and ferritin
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week with free access to a standard diet and water.
-
Baseline Measurements: Record the initial body weight and collect a baseline blood sample to measure complete blood count (CBC) and iron parameters (serum iron, ferritin, transferrin saturation).
-
Induction of Anemia:
-
Divide the mice into a control group (continuing on the standard diet) and an experimental group.
-
Provide the experimental group with an iron-deficient diet and deionized water ad libitum for a period of 4-6 weeks.
-
-
Monitoring: Monitor the health and body weight of the mice regularly.
-
Confirmation of Anemia: After the induction period, collect blood samples to confirm the development of iron deficiency anemia. Anemic mice will exhibit significantly lower hemoglobin, hematocrit, and serum ferritin levels compared to the control group.
-
Therapeutic Intervention: Once anemia is established, the murine model is ready for the comparative evaluation of iron therapies like this compound and iron sucrose.
Macrophage Iron Metabolism Signaling Pathway
The processing of intravenous iron by macrophages involves several key steps, from uptake to the release of iron for use by the body. The stability of the iron-carbohydrate complex plays a role in how it is handled by the cell.
Human Clinical Efficacy: A Comparative Summary
While murine model data is limited, numerous human clinical trials have directly compared the efficacy of this compound and iron sucrose across various patient populations. These studies consistently demonstrate that while both agents are effective in treating iron deficiency anemia, Ferric Carboxymaltose (this compound) often allows for more rapid and convenient iron repletion.
| Efficacy Parameter | Ferric Carboxymaltose (this compound) | Iron Sucrose | Key Findings & Citations |
| Hemoglobin (Hb) Increase | Often demonstrates a more rapid or significantly higher mean increase in Hb levels. | Effective in raising Hb levels, but the increase may be less pronounced or slower compared to FCM in some studies. | FCM group showed a significantly higher rise in Hb at 12 weeks in pregnant women (29 g/L vs 22 g/L).[3] In another study, the mean Hb rise was 1.9 g/dl for FCM vs. 1.66 g/dl for iron sucrose.[4] |
| Serum Ferritin Increase | Leads to a rapid and significantly higher increase in ferritin levels, indicating robust iron store replenishment. | Increases ferritin levels, but often to a lesser extent than FCM within the same timeframe. | Rise in serum ferritin was significantly higher in the FCM group compared to the iron sucrose group.[4][5] |
| Transferrin Saturation (TSAT) | Shows greater improvements in TSAT levels. | Improves TSAT, but the effect may be less marked than with FCM. | In a study on NDD-CKD patients, this compound showed greater improvements in ferritin and TSAT. |
| Dosing and Administration | Allows for higher single doses (up to 1000 mg), often enabling full iron repletion in one or two administrations. | Requires multiple smaller doses (typically 200 mg), necessitating more frequent infusions to achieve the total required dose. | This compound can be given in fewer administrations compared to Venofer (iron sucrose).[5] |
Conclusion
Based on the available evidence, primarily from in vitro murine macrophage studies and extensive human clinical trials, both this compound and iron sucrose are effective treatments for iron deficiency. The murine macrophage data suggests that iron sucrose is internalized more rapidly, which may lead to faster iron availability at the cellular level, but potentially with increased cellular stress at high concentrations. In contrast, ferric carboxymaltose is taken up more slowly.
Clinical data from human studies consistently show that this compound's ability to be administered in large single doses leads to a more rapid and convenient correction of anemia and replenishment of iron stores compared to the multiple, smaller doses required for iron sucrose. For researchers designing preclinical murine studies, the differences in cellular uptake and processing kinetics may be important variables to consider when modeling human responses to these intravenous iron therapies.
References
- 1. Comparing iron sucrose and ferric carboxymaltose interactions with murine and human macrophages: Focus on the lysosomal compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Macrophage Iron Signature in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Ferric Carboxymaltose and Other Intravenous Iron Therapies in Non-Clinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of ferric carboxymaltose (FCM) with alternative intravenous (IV) iron formulations in non-clinical models of iron-deficiency anemia (IDA). The information presented is supported by experimental data to assist researchers in selecting the appropriate compounds for their studies and to provide a deeper understanding of the non-clinical pharmacology of these agents.
Comparative Efficacy and Safety of Intravenous Iron Agents
The following tables summarize quantitative data from non-clinical studies, offering a head-to-head comparison of ferric carboxymaltose with other commonly used IV iron preparations.
Table 1: Hematological and Iron Metabolism Parameters in a Murine Model of Iron-Deficiency Anemia
| Parameter | Ferric Carboxymaltose (FCM) | Ferric Derisomaltose (FDI) | Vehicle |
| Hematocrit (%) | 47 ± 0.4 | 46 ± 0.3 | 25 ± 1 |
| Thrombocytes (x10⁹/L) | 583 ± 41 | 706 ± 16 | 1405 ± 55 |
| Spleen Weight (mg) | 88 ± 3 | 87 ± 20 | 263 ± 40 |
| Heart Weight (% of body weight) | 0.43 ± 0.01 | 0.45 ± 0.01 | 0.48 ± 0.01 |
| Plasma Phosphate (mmol/L) | 1.9 ± 0.1# | 2.1 ± 0.1* | 2.4 ± 0.1 |
*p<0.05 compared to vehicle. #p<0.05 compared to FDI. Data adapted from a study in a mouse model of IDA 14 days after treatment.[1][2]
Table 2: Cellular Iron Uptake and Cytokine Release in Macrophages
| Parameter | Ferric Carboxymaltose (FCM) | Iron Dextran (B179266) | Iron Sucrose (B13894) | Sodium Ferric Gluconate |
| Iron Uptake | Moderate | High | Low | Low |
| Ferritin Release | Increased | Increased | No Increase | No Increase |
| TNF-α Release | Increased | Increased | Not specified | Not specified |
| Cell Viability | No significant decrease | Not specified | Decreased | Not specified |
Data adapted from in vitro studies using rat peritoneal macrophages.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of non-clinical findings. Below are representative protocols for inducing iron-deficiency anemia and for the administration of IV iron preparations in a murine model.
Induction of Iron-Deficiency Anemia in Mice
This protocol is designed to induce anemia through a combination of dietary iron restriction and controlled phlebotomy.
-
Animal Model: Female C57Bl/6J mice are commonly used.
-
Acclimatization: Animals are acclimatized for a minimum of one week upon arrival, with free access to standard chow and water.
-
Iron-Deficient Diet: Mice are fed an iron-deficient diet (e.g., 2-6 ppm iron) for a period of 4 to 6 weeks.[4]
-
Induction of Anemia: Following the dietary restriction period, anemia is further induced by intravenous bleeding of approximately 0.7% of the mouse's body weight for three consecutive days.[1][2]
-
Confirmation of Anemia: Baseline blood samples are collected to measure hematocrit and complete blood count (CBC) to confirm the development of microcytic, hypochromic anemia. A hematocrit of around 22% is typically achieved.[1][2]
Administration of Intravenous Iron Formulations
The following protocol outlines the administration of ferric carboxymaltose and comparator compounds in an anemic mouse model.
-
Dosage Calculation: The dose of the IV iron formulation is calculated based on the elemental iron content and the body weight of the animal. A common dosage for iron dextran to induce iron overload is 100-200 mg/kg.[5] For therapeutic effect studies, a dose equivalent to a clinical dose is often used, for example, 15 mg/kg for ferric carboxymaltose.
-
Preparation of Injection Solution: The IV iron solution is typically diluted with sterile saline to the desired concentration for administration.
-
Route of Administration: Intravenous (IV) injection via the tail vein is a common route for mice. Intraperitoneal (IP) injections are also used, particularly for inducing iron overload.[5]
-
Administration Procedure:
-
Mice are properly restrained.
-
For IV administration, the tail vein is cannulated with an appropriate gauge needle. The solution is infused at a slow, controlled rate. For iron dextran, the rate should not exceed 50 mg/minute.
-
For IP administration, the injection is made into the lower abdominal quadrant.
-
-
Post-Administration Monitoring: Animals are closely monitored for any immediate adverse reactions. Follow-up blood samples and tissue collection are performed at specified time points (e.g., 24 hours, 7 days, 14 days) to assess efficacy and safety parameters.
Signaling Pathways and Mechanisms of Action
The therapeutic and potential adverse effects of intravenous iron preparations are dictated by their interaction with cellular pathways involved in iron metabolism and storage.
General Cellular Uptake and Processing of Intravenous Iron
Intravenous iron complexes are primarily cleared from circulation by the reticuloendothelial system, particularly macrophages in the liver and spleen. The carbohydrate shell of these complexes plays a crucial role in their stability and recognition by macrophages.[5]
Regulation of Iron Homeostasis by Hepcidin (B1576463)
Hepcidin is the master regulator of systemic iron homeostasis. Its expression is modulated by iron levels, inflammation, and erythropoietic demand. Intravenous iron administration can influence hepcidin expression, thereby affecting iron availability.
Different intravenous iron formulations may have differential effects on these pathways. For instance, more stable complexes like ferric carboxymaltose may lead to a more gradual release of iron and potentially a different hepcidin response compared to less stable complexes like iron sucrose.[6][7] Studies have shown that in macrophages, iron uptake is lowest for iron sucrose and sodium ferric gluconate compared to other formulations.[1][3] Furthermore, ferric carboxymaltose and iron dextran have been shown to induce the release of the pro-inflammatory cytokine TNF-α from macrophages in vitro.[1][3]
Experimental Workflow
A typical non-clinical study to evaluate the therapeutic effect of an intravenous iron product follows a structured workflow from animal model selection to data analysis.
References
- 1. Comparative Evaluation of Nephrotoxicity and Management by Macrophages of Intravenous Pharmaceutical Iron Formulations | PLOS One [journals.plos.org]
- 2. Impact of individual intravenous iron preparations on the differentiation of monocytes towards macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of nephrotoxicity and management by macrophages of intravenous pharmaceutical iron formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Iron sucrose and ferric carboxymaltose: no correlation between physicochemical stability and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Pharmacokinetics of Liver Tropism for Iron Sucrose, Ferric Carboxymaltose, and Iron Isomaltoside: A Clue to Their Safety for Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Injectafer® and Other Intravenous Iron Formulations
For Researchers, Scientists, and Drug Development Professionals
Intravenous (IV) iron replacement therapy is a cornerstone in the management of iron deficiency anemia (IDA) for patients who are intolerant to or unresponsive to oral iron supplementation. Among the available formulations, Injectafer® (ferric carboxymaltose) is a widely used option. This guide provides an objective, data-driven comparison of this compound® with other prominent IV iron formulations, including iron sucrose (B13894) and ferumoxytol, focusing on efficacy, safety, and key pharmacological differences.
Efficacy: A Comparative Analysis
The primary measure of efficacy for IV iron therapy is the improvement in hemoglobin (Hb) and serum ferritin levels, indicating the repletion of iron stores and correction of anemia. Multiple head-to-head clinical trials and meta-analyses have compared the efficacy of ferric carboxymaltose with other IV iron preparations.
A systematic review and meta-analysis focusing on obstetric and gynecologic patients demonstrated that ferric carboxymaltose was associated with a greater increase in hemoglobin levels compared to iron sucrose.[1] Similarly, in patients with inflammatory bowel disease, ferric carboxymaltose was found to be the most effective IV iron formulation, followed by iron sucrose.[2] Studies in postpartum anemia also suggest that ferric carboxymaltose leads to a more significant rise in both hemoglobin and serum ferritin levels compared to iron sucrose.[3]
When compared to ferumoxytol in a large randomized trial, ferric carboxymaltose resulted in a slightly higher mean change in hemoglobin at week 5, although ferumoxytol was shown to be non-inferior.[4][5] It is important to note that the total iron dose administered was higher in the ferric carboxymaltose group in this particular study.[5]
| Parameter | This compound® (Ferric Carboxymaltose) | Iron Sucrose | Ferumoxytol | Oral Iron |
| Hemoglobin Increase | Significant and rapid increase.[6][7] | Effective, but may be less pronounced than FCM in some populations.[6][8] | Non-inferior to FCM.[4][5] | Less effective than FCM.[2] |
| Serum Ferritin Increase | Significantly higher post-infusion levels compared to iron sucrose.[8][9] | Effective in raising ferritin levels.[3] | Data on direct comparison of ferritin increase with FCM is limited. | Significantly lower increase compared to FCM.[10] |
Safety and Tolerability Profile
The safety of IV iron formulations is a critical consideration, with a focus on infusion reactions, hypersensitivity, and formulation-specific adverse events.
Modern IV iron formulations, including this compound®, have a much-improved safety profile compared to older high-molecular-weight iron dextrans.[11][12] Head-to-head comparisons have generally shown comparable safety profiles among the newer agents.[7][13]
A meta-analysis of studies in obstetric and gynecologic patients found a lower incidence of adverse events with ferric carboxymaltose compared to iron sucrose.[1][6] In a large randomized trial comparing ferric carboxymaltose to ferumoxytol, the composite incidences of moderate-to-severe hypersensitivity reactions were low and similar between the two groups (0.7% for FCM vs. 0.6% for ferumoxytol).[4][14]
One notable difference is the incidence of hypophosphatemia (low serum phosphate (B84403) levels), which is more frequently associated with ferric carboxymaltose.[4][9] This is thought to be mediated by an increase in fibroblast growth factor 23 (FGF23).[15][16] While often transient and asymptomatic, symptomatic hypophosphatemia with serious outcomes has been reported in the post-marketing setting with this compound®.[17][18]
| Adverse Event | This compound® (Ferric Carboxymaltose) | Iron Sucrose | Ferumoxytol |
| Overall Adverse Events | Generally well-tolerated; lower incidence than iron sucrose in some studies.[2][6] | Generally well-tolerated.[2] | Comparable safety profile to FCM.[5] |
| Hypersensitivity Reactions | Low incidence of serious reactions (0.1% in clinical trials).[19] | Low incidence of serious reactions.[19] | Low incidence of serious reactions (0.2% in clinical studies).[19] |
| Hypophosphatemia | Higher incidence compared to other IV irons.[4][14] | Lower incidence.[9] | Very low incidence (0.4% in one study).[4][14] |
| Infusion Site Reactions | Can occur.[6] | Can occur.[6] | Can occur. |
Pharmacokinetics
The pharmacokinetic properties of IV iron formulations dictate their dosing and administration schedules. These formulations consist of an iron-carbohydrate complex that stabilizes the iron and allows for its controlled release.[20][21]
This compound® is a type I complex with a tight binding of iron, allowing for the administration of high single doses.[20] It has a longer elimination half-life compared to iron sucrose.[20] The molecular weight and stability of the complex are directly related to its degradation kinetics and safety profile.[21][22]
| Parameter | This compound® (Ferric Carboxymaltose) | Iron Sucrose | Iron Dextran (Low Molecular Weight) |
| Molecular Weight | ~150,000 Da[18] | ~34,000-60,000 Da | ~165,000 Da |
| Elimination Half-life | 7-12 hours[20] | 5-6 hours[20] | 1-3.5 days (dose-dependent)[20] |
| Maximum Single Dose | Up to 1000 mg[23] | Typically 200 mg[19] | Up to 1000 mg |
Experimental Protocols
General Protocol for Comparative Efficacy and Safety Trials of IV Iron:
A common study design is a randomized, controlled trial.[24][25]
-
Patient Population: Patients with a confirmed diagnosis of iron deficiency anemia (e.g., Hemoglobin <11 g/dL, Ferritin <30 ng/mL) who are intolerant to or have had an unsatisfactory response to oral iron.[17][24]
-
Randomization: Patients are randomly assigned to receive either this compound® or the comparator IV iron formulation. The dosing is based on the patient's body weight and calculated iron deficit.[26]
-
Administration: The IV iron is administered according to the product's prescribing information. For this compound®, this is often two 750 mg doses separated by at least 7 days.[27][28] For iron sucrose, it typically involves multiple smaller doses.[29]
-
Efficacy Assessment: Primary efficacy endpoints usually include the change in hemoglobin from baseline to a specified time point (e.g., 4-12 weeks).[8][26] Secondary endpoints often include changes in serum ferritin and transferrin saturation.[26]
-
Safety Assessment: Safety is monitored throughout the study by recording all adverse events. Specific monitoring for hypersensitivity reactions is conducted during and immediately after infusion.[28] Laboratory parameters, including serum phosphate, are also monitored.[18]
-
Statistical Analysis: Statistical tests are used to compare the mean change in efficacy parameters and the incidence of adverse events between the treatment groups.[30]
Visualizing Key Concepts
To further elucidate the comparisons and mechanisms, the following diagrams are provided.
Caption: Comparative profile of IV iron formulations.
Caption: FGF23 pathway in iron-induced hypophosphatemia.
Caption: Workflow of a comparative IV iron clinical trial.
Conclusion
This compound® (ferric carboxymaltose) is a highly effective intravenous iron formulation for the treatment of iron deficiency anemia, often demonstrating a more rapid and robust correction of hemoglobin and ferritin levels compared to iron sucrose.[2][6][7] Its safety profile is comparable to other modern IV iron preparations, with the notable exception of a higher risk of transient hypophosphatemia.[4] The ability to administer a high dose in a single or two administrations offers a significant convenience advantage over formulations requiring multiple infusions.[23][27] The choice of IV iron formulation should be guided by a comprehensive assessment of the patient's clinical condition, the severity of iron deficiency, and consideration of the specific efficacy and safety profiles of each available agent.
References
- 1. Comparative efficacy and safety of intravenous ferric carboxymaltose and iron sucrose for iron deficiency anemia in obstetric and gynecologic patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic review with network meta-analysis: comparative efficacy and tolerability of different intravenous iron formulations for the treatment of iron deficiency anaemia in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcmr.com [ijcmr.com]
- 4. Comparative safety of intravenous ferumoxytol versus ferric carboxymaltose in iron deficiency anemia: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative safety of intravenous ferumoxytol versus ferric carboxymaltose in iron deficiency anemia: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy and safety of intravenous ferric carboxymaltose and iron sucrose for iron deficiency anemia in obstetric and gynecologic patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. Clinical effectiveness of ferric carboxymaltose (iv) versus iron sucrose (iv) in treatment of iron deficiency anaemia in pregnancy: A systematic review and meta-analysis - Indian Journal of Medical Research [ijmr.org.in]
- 9. dovepress.com [dovepress.com]
- 10. Efficacy and Safety of Ferric Carboxymaltose and Other Formulations in Iron-Deficient Patients: A Systematic Review and Network Meta-analysis of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Direct Comparison of the Safety and Efficacy of Ferric Carboxymaltose versus Iron Dextran in Patients with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. JCI Insight - Randomized trial of intravenous iron-induced hypophosphatemia [insight.jci.org]
- 16. FGF23 elevation and hypophosphatemia after intravenous iron polymaltose: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound VS. Oral Iron & IV Iron SoC | this compound® [injectaferhcp.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. sabm.org [sabm.org]
- 20. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Pharmacokinetics and Pharmacodynamics of Iron Preparations [ouci.dntb.gov.ua]
- 23. meded101.com [meded101.com]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. Comparative safety of intravenous Ferumoxytol versus Ferric Carboxymaltose for the Treatment of Iron Deficiency Anemia: rationale and study design of a randomized double-blind study with a focus on acute hypersensitivity reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficacy of Ferric Carboxymaltose Versus Iron Sucrose in Non-dialysis Dependent Chronic Kidney Disease Patients [ctv.veeva.com]
- 27. This compound® (ferric carboxymaltose injection) HCP | IDA & ID in HF Treatment [injectaferhcp.com]
- 28. accessdata.fda.gov [accessdata.fda.gov]
- 29. transfusionguidelines.org [transfusionguidelines.org]
- 30. Randomised clinical trial: intravenous vs oral iron for the treatment of anaemia after acute gastrointestinal bleeding - PMC [pmc.ncbi.nlm.nih.gov]
Immunomodulatory Differences Between Injectafer (Ferric Carboxymaltose) and Iron Dextran: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory effects of intravenous (IV) iron formulations is critical for both efficacy and patient safety. This guide provides an objective comparison of Injectafer (ferric carboxymaltose, FCM) and iron dextran (B179266), focusing on their differential impacts on the immune system, supported by experimental data.
Executive Summary
This compound and iron dextran, while both effective in treating iron deficiency anemia, exhibit distinct immunomodulatory profiles. The primary differences lie in their propensity to cause hypersensitivity reactions and activate the complement system. Clinical data suggests a lower incidence of certain immune-mediated adverse events with this compound compared to iron dextran. However, some large-scale pharmacoepidemiological studies present conflicting results regarding the overall risk of hypersensitivity reactions. In vitro studies demonstrate that both compounds can activate the complement cascade, a key component of the innate immune system, although the in vivo relevance of this may differ.
Data Presentation: Quantitative Comparison of Adverse Events
A randomized, open-label, multicenter clinical trial provides quantitative data on the incidence of adverse events, including those related to the immune system, between ferric carboxymaltose and iron dextran.
| Adverse Event Category | Ferric Carboxymaltose (n=82) | Iron Dextran (n=78) | P-value |
| Immune System Disorders | 0% | 10.3% | 0.003[1][2][3][4] |
| Skin and Subcutaneous Tissue Disorders | 7.3% | 24.4% | 0.004[1][2][3][4] |
Table 1: Comparison of Immune-Related Adverse Events in Patients Treated with Ferric Carboxymaltose vs. Iron Dextran.
Immunomodulatory Mechanisms: Hypersensitivity and Complement Activation
Hypersensitivity Reactions
Hypersensitivity reactions to IV iron are a significant concern. Historically, iron dextran has been associated with a risk of serious, potentially fatal, anaphylactic reactions, which has led to a "black box" warning for some formulations.[5] These reactions are often attributed to the dextran component itself.[6] Consequently, a test dose is often required before administering the full infusion of iron dextran.[5]
This compound, being a non-dextran formulation, was developed in part to reduce this risk.[1][6] Clinical studies have shown a lower incidence of hypersensitivity-related reactions with ferric carboxymaltose compared to iron dextran.[1][2][3] However, a large retrospective pharmacoepidemiological study analyzing global data from 2008 to 2017 found that the risk of spontaneously reported hypersensitivity reactions was consistently higher with ferric carboxymaltose than with iron dextran.[7] This highlights the complexity of assessing and comparing the safety profiles of these drugs.
The mechanisms underlying these reactions are thought to involve not only true IgE-mediated allergies but also non-allergic, complement activation-related pseudoallergy (CARPA).[8][9][10]
Complement Activation
The complement system is a crucial part of the innate immune response. In vitro studies have shown that both iron dextran and ferric carboxymaltose have the capacity to activate the complement system, specifically through the alternative pathway.[8][11] In one study, this activation was observed when the iron complexes were coated onto ELISA plates.[11][12]
Interestingly, an in vivo study demonstrated that while iron sucrose (B13894) (another IV iron formulation) led to complement activation in patients, ferric carboxymaltose did not show a significant effect.[13] This suggests that the in vitro potential for complement activation may not always translate to a clinically significant in vivo effect for all formulations. The hypersensitivity reactions associated with both iron dextran and ferric carboxymaltose could potentially be mediated by CARPA.[8]
Signaling Pathway: Alternative Complement Activation
The following diagram illustrates the alternative pathway of complement activation, which can be initiated by certain intravenous iron preparations.
Figure 1: Alternative complement pathway initiated by IV iron.
Experimental Protocols
In Vitro Complement Activation Assay
To assess the capacity of this compound and iron dextran to activate the complement system, an in vitro enzyme-linked immunosorbent assay (ELISA) was utilized.[11][12]
Methodology:
-
Coating: 96-well ELISA plates were coated with either iron dextran or ferric carboxymaltose at a concentration of 50 µ g/well . Bovine serum albumin (1% BSA) was used as a negative control.
-
Blocking: The plates were blocked with 1% BSA in phosphate-buffered saline (PBS) for 60 minutes at 37°C to prevent non-specific binding.
-
Incubation: Pooled human serum, diluted in gelatin veronal buffer with magnesium and EGTA (GVB++ MgEGTA) to isolate the alternative pathway, was added to the wells at varying concentrations.
-
Detection: The deposition of complement components, such as the membrane attack complex (C5b-9), C3, or properdin, was detected using specific mouse anti-human antibodies.
-
Quantification: The amount of deposited complement protein was quantified by measuring the optical density, which is proportional to the level of complement activation.
The following diagram outlines the workflow for this experimental protocol.
References
- 1. Direct Comparison of the Safety and Efficacy of Ferric Carboxymaltose versus Iron Dextran in Patients with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Comparison of the Safety and Efficacy of Ferric Carboxymaltose versus Iron Dextran in Patients with Iron Deficiency Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. meded101.com [meded101.com]
- 6. thebloodproject.com [thebloodproject.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Distinct in vitro Complement Activation by Various Intravenous Iron Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thebloodproject.com [thebloodproject.com]
- 10. Hypersensitivity reactions to intravenous iron: guidance for risk minimization and management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Administration of Intravenous Iron Formulations Induces Complement Activation in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intravenous Iron Formulations: Cross-Validation of Injectafer®
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Injectafer® (ferric carboxymaltose) with other intravenous (IV) iron sources, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the performance and characteristics of different IV iron preparations.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from comparative studies of this compound® and other IV iron formulations.
Table 1: Efficacy in Patients with Iron Deficiency Anemia (IDA)
| Iron Formulation | Study Population | Mean Change in Hemoglobin (g/dL) | Mean Change in Ferritin (µg/L) | Citation(s) |
| This compound® (Ferric Carboxymaltose) | IDA, intolerant/unresponsive to oral iron | 2.8 | Significant Increase | [1] |
| Iron Dextran (B179266) | IDA, intolerant/unresponsive to oral iron | 2.4 | Significant Increase | [1] |
| This compound® (Ferric Carboxymaltose) | Non-Dialysis Dependent Chronic Kidney Disease (NDD-CKD) | Non-inferior to iron sucrose (B13894) | Greater increase than iron sucrose | [2] |
| Iron Sucrose | NDD-CKD | Non-inferior to this compound® | Less increase than this compound® | [2] |
| This compound® (Ferric Carboxymaltose) | IDA of any etiology | 1.6 | Significantly higher than ferumoxytol | [3] |
| Ferumoxytol | IDA of any etiology | 1.4 | Lower than this compound® | [3] |
Table 2: Safety Profile
| Iron Formulation | Common Adverse Events | Incidence of Hypersensitivity Reactions | Incidence of Hypophosphatemia (<2.0 mg/dL) | Citation(s) |
| This compound® (Ferric Carboxymaltose) | Nausea, hypertension, flushing, decreased blood phosphorus, dizziness.[4] | 0.1% (serious anaphylactic/anaphylactoid)[2] | 38.7% | [3][5] |
| Iron Dextran | Higher incidence of immune system and skin disorders compared to this compound®.[1] | Higher than this compound® (10.3% immune system disorders)[1] | 0% | [1] |
| Iron Sucrose | - | Lower risk than iron dextran.[6] | Lower than this compound®.[5] | |
| Ferumoxytol | - | Non-inferior to this compound® (0.6% moderate-to-severe HSRs)[3] | 0.4% | [3] |
Experimental Protocols
Below are summaries of methodologies from cited key experiments. For complete details, please refer to the primary publications.
Clinical Trial: this compound® vs. Iron Dextran in IDA
-
Objective: To compare the safety and efficacy of ferric carboxymaltose (FCM) versus iron dextran in adults with IDA.
-
Study Design: A randomized, open-label, multicenter study.[1]
-
Patient Population: Adults with IDA and baseline hemoglobin of ≤11.0 g/dL.[1]
-
Treatment Protocol:
-
This compound® (FCM) group: Received up to 750 mg of iron as undiluted FCM (15 mg/kg body weight) via IV push injection at 100 mg per minute, weekly, until the calculated iron deficit was met.[7]
-
Iron Dextran group: Received a test dose of 25 mg, followed by infusions to meet the calculated iron deficit.[7]
-
Iron Dose Calculation: The Ganzoni formula was used to calculate the total iron requirement.[7]
-
-
Efficacy Endpoints: Change in hemoglobin from baseline to the highest observed level.[1]
-
Safety Endpoints: Incidence of adverse events, including hypersensitivity reactions.[1]
-
Laboratory Methods:
-
Hemoglobin: Measured using standard automated hematology analyzers. The cyanmethemoglobin method is a recognized reference standard for hemoglobin determination.[8]
-
Ferritin: Measured using immunoassays (e.g., radiometric, nonradiometric, or agglutination assays). Assays are typically calibrated to a WHO international reference standard.[9][10]
-
In Vitro Study: Cellular Uptake of Iron Sucrose vs. Ferric Carboxymaltose
-
Objective: To compare the cellular uptake of iron sucrose and ferric carboxymaltose in macrophage cell lines.
-
Cell Lines: Murine J774A.1 and human M2a macrophages.[11]
-
Methodology:
-
Macrophage cell lines were cultured under standard conditions.
-
Cells were incubated with either iron sucrose or ferric carboxymaltose at various concentrations and for different time points (45 minutes, 6 hours, 24 hours, and 5 days).[11]
-
Cellular iron uptake was quantified using a colorimetric assay.[12]
-
The localization of the iron complexes within lysosomal compartments was also investigated.[11]
-
-
Key Findings: Iron sucrose was internalized more rapidly by both macrophage types compared to ferric carboxymaltose.[11]
Preclinical Study: Oxidative Stress Induced by Different IV Iron Preparations
-
Objective: To compare the potential of different IV iron sucrose similar preparations to induce oxidative stress in a rat model.
-
Treatment Protocol: Rats were administered five doses (40 mg iron/kg body weight) of different iron sucrose preparations or saline (control) intravenously over four weeks.[1]
-
Endpoints:
-
Key Findings: Iron sucrose similar preparations were associated with higher levels of serum iron and transferrin saturation, suggesting a greater release of non-transferrin bound iron, which may contribute to increased oxidative stress compared to the originator iron sucrose.[1][7]
Visualizing the Pathways
The following diagrams illustrate key biological pathways and experimental workflows related to the cross-validation of this compound®.
Caption: Intracellular processing of this compound® (ferric carboxymaltose).
Caption: General workflow for comparative IV iron studies.
Caption: High-level comparison of IV iron formulations.
References
- 1. Comparison of oxidative stress and inflammation induced by different intravenous iron sucrose similar preparations in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new generation of intravenous iron: chemistry, pharmacology, and toxicology of ferric carboxymaltose | Semantic Scholar [semanticscholar.org]
- 3. Comparative safety of intravenous ferumoxytol versus ferric carboxymaltose in iron deficiency anemia: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Comparative safety of intravenous Ferumoxytol versus Ferric Carboxymaltose for the Treatment of Iron Deficiency Anemia: rationale and study design of a randomized double-blind study with a focus on acute hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Oxidative Stress and Inflammation Induced by Different Intravenous Iron Sucrose Similar Preparations in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. ruh.nhs.uk [ruh.nhs.uk]
- 11. Comparing iron sucrose and ferric carboxymaltose interactions with murine and human macrophages: Focus on the lysosomal compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Oxidative Stress Potential of Various Intravenous Iron Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxidative stress potential of various intravenous (IV) iron agents, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and development of IV iron therapies.
Introduction
Intravenous iron preparations are crucial for treating iron deficiency anemia, particularly in patients who cannot tolerate or do not respond to oral iron. However, concerns exist regarding the potential of these agents to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify their harmful effects. This guide presents a comparative analysis of the oxidative stress potential of commonly used IV iron agents, focusing on key markers and the underlying biochemical pathways.
The stability of the iron-carbohydrate complex is a critical determinant of its potential to induce oxidative stress. Less stable complexes can lead to a more rapid release of labile plasma iron (LPI), which can participate in redox reactions, such as the Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals.[1]
Data Summary
The following table summarizes quantitative data from various studies comparing the oxidative stress markers associated with different IV iron agents.
| IV Iron Agent | Oxidative Stress Marker | Concentration/Dose | Main Findings | Reference |
| Iron Sucrose (B13894) | Thiobarbituric Acid Reactive Substances (TBARS) | 200 mg | Non-statistically significant increase 1 week post-infusion.[1][2] | [1][2] |
| Labile Plasma Iron (LPI) | 200 mg | Increased, but did not reach statistical significance.[1][2] | [1][2] | |
| Total Oxidant Status | Not specified | Higher at 1st hour compared to ferric carboxymaltose.[3] | [3] | |
| Malondialdehyde (MDA) | 100 mg | Significantly increased from 8.84 ± 1.87 nmol/ml to 10.47 ± 3.22 nmol/ml after treatment. | [4] | |
| Ferric Carboxymaltose | Total Oxidant Status | Not specified | Lower at 1st hour compared to iron sucrose.[3] | [3] |
| Labile Plasma Iron (LPI) | 1000 mg | Significant increase at 2 hours, returning to baseline within a week.[1] | [1] | |
| Thiobarbituric Acid Reactive Substances (TBARS) | 1000 mg | Greatest rise among groups, but not statistically significant.[1][2] | [1][2] | |
| Iron Dextran (Low Molecular Weight) | Labile Plasma Iron (LPI) | 200 mg | Increased, but did not reach statistical significance.[1][2] | [1][2] |
| Oxidative Stress (in rats) | 40 mg/kg | Caused renal and hepatic damage with increased malondialdehyde.[5] | [5] | |
| Ferumoxytol | Oxidative Stress (in rats) | 40 mg/kg | Caused renal and hepatic damage with increased malondialdehyde.[5] | [5] |
| Ferric Derisomaltose | Thiobarbituric Acid Reactive Substances (TBARS) | 1000 mg | Greatest rise noted, but not statistically significant.[1] | [1] |
| Labile Plasma Iron (LPI) | 1000 mg | Significant increase at 2 hours post-infusion.[1] | [1] | |
| Sodium Ferric Gluconate Complex | Plasma Malondialdehyde (pMDA) | Not specified | Significantly higher post-infusion levels compared to iron sucrose and iron dextran. | [6] |
Signaling Pathways of Iron-Induced Oxidative Stress
The primary mechanism by which excess labile iron induces oxidative stress is through the Fenton and Haber-Weiss reactions. These reactions generate highly reactive hydroxyl radicals (•OH), which can damage cellular components, including lipids, proteins, and DNA.[7][8]
Caption: The Fenton and Haber-Weiss reactions illustrating the generation of hydroxyl radicals from labile iron.
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
Protocol:
-
Sample Preparation: Plasma or tissue homogenates are prepared. For tissue, sonicate in RIPA buffer with inhibitors and centrifuge.[9]
-
Protein Precipitation: Add ice-cold 10% Trichloroacetic acid (TCA) to the sample to precipitate proteins. Incubate on ice for 15 minutes and then centrifuge.[9]
-
Reaction: Mix the supernatant with an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA).[9]
-
Incubation: Incubate the mixture in a boiling water bath for 10 minutes to allow the formation of a colored product.[9]
-
Measurement: Cool the samples and measure the absorbance of the supernatant at 532 nm.[1]
-
Quantification: Calculate the concentration of TBARS using a standard curve generated with malonaldehyde.[1]
FeROS™ LPI Assay for Labile Plasma Iron
This assay measures the redox-active component of non-transferrin-bound iron (NTBI).
Protocol:
-
Principle: The assay uses a selective chelator to block the redox cycling of iron, allowing for the specific measurement of iron-mediated ROS generation.[10] A reducing agent (ascorbic acid) and an oxidizing agent (atmospheric O2) cause labile iron to cycle between its Fe2+ and Fe3+ states, generating ROS. These ROS are detected by an oxidation-sensitive fluorescent probe.[10]
-
Sample Collection: Use serum or heparinized plasma. Avoid citrate (B86180) or EDTA tubes. Samples should be freshly collected or frozen at -70°C.[11]
-
Assay Procedure: The assay is performed in a 96-well plate format. The fluorescence generated in the presence and absence of the specific iron chelator is measured.[12]
-
Quantification: The difference in fluorescence between the two conditions provides an accurate measurement of LPI.[12]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative analysis of the oxidative stress potential of different IV iron agents in a preclinical model.
Caption: A typical experimental workflow for comparing the oxidative stress of IV iron agents.
Conclusion
The available evidence suggests that different IV iron preparations possess varying potentials to induce oxidative stress. Newer generation formulations with more stable iron-carbohydrate complexes are generally associated with a lower risk of releasing labile plasma iron and, consequently, a reduced potential for oxidative stress compared to older formulations.[1] However, even with newer agents, a transient increase in markers of oxidative stress can be observed, particularly at higher doses.[1]
This guide provides a summary of the current understanding and methodologies for assessing the oxidative stress potential of IV iron agents. Researchers and drug development professionals should consider these factors when designing new iron therapies or selecting an appropriate agent for clinical use. Further research is warranted to fully elucidate the long-term clinical implications of transient oxidative stress induced by IV iron administration.
References
- 1. jove.com [jove.com]
- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. brieflands.com [brieflands.com]
- 4. Studying the Intravenous Iron Sucrose in Antioxidant Status and Oxidative Stress in Pregnant Females with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid peroxidation products formation with various intravenous iron preparations in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Oxidative Stress and Inflammation Induced by Different Intravenous Iron Sucrose Similar Preparations in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of high-dose intravenous iron injection on hepatic function in a rat model of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Comparisons of serum non-transferrin-bound iron levels and fetal cardiac function between fetuses affected with hemoglobin Bart’s disease and normal fetuses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol and baseline data for a prospective open-label explorative randomized single-center comparative study to determine the effects of various intravenous iron preparations on markers of oxidative stress and kidney injury in chronic kidney disease (IRON-CKD) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cellular Iron Release Kinetics: Injectafer® vs. Ferumoxytol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular iron release kinetics of two intravenous iron therapies: Injectafer® (ferric carboxymaltose) and Feraheme® (ferumoxytol). The information presented is supported by experimental data from publicly available scientific literature to aid in research and development decisions.
Introduction
Intravenous iron formulations are critical for treating iron deficiency anemia, particularly in patients who are intolerant to or unresponsive to oral iron supplements. The efficacy and safety of these formulations are largely dependent on their physicochemical properties, which dictate their interaction with cells of the reticuloendothelial system, primarily macrophages, and the subsequent release of iron for erythropoiesis. This compound® and Feraheme® are two widely used intravenous iron preparations with distinct carbohydrate shells that influence their cellular uptake and iron release kinetics. Understanding these differences is crucial for predicting their biological behavior and optimizing therapeutic strategies.
Comparative Data on Physicochemical and Cellular Properties
The cellular processing and subsequent iron release from these nanoparticles are influenced by their inherent properties. A summary of these properties is presented below.
| Property | This compound® (Ferric Carboxymaltose) | Feraheme® (Ferumoxytol) | Reference |
| Iron Core | Ferric hydroxide | Superparamagnetic iron oxide (Fe₃O₄) | [1][2] |
| Carbohydrate Shell | Carboxymaltose | Polyglucose sorbitol carboxymethylether | [1][2] |
| Molecular Weight | High | 731 kDa | [3] |
| Cellular Uptake Mechanism | Endocytosis | Scavenger Receptor Type A I/II | [4] |
| Intracellular Trafficking | Prolonged sequestration in endolysosomes | Uptake by macrophages | [5] |
| Iron Release Profile | Slower, more sustainable release | Minimal free iron release in serum | [3][5] |
Cellular Iron Processing and Release Kinetics
Following intravenous administration, both this compound® and ferumoxytol are primarily taken up by macrophages. However, their subsequent intracellular fate and the kinetics of iron release differ significantly.
This compound® (Ferric Carboxymaltose): Studies have shown that ferric carboxymaltose is internalized by macrophages and trafficked to endolysosomes.[5] The complex is sequestered in these vesicles for an extended period, a phenomenon that leads to a slower and more sustained release of iron into the cytoplasm.[5] This controlled release is attributed to the stability of the ferric carboxymaltose complex within the lysosomal environment.
Feraheme® (Ferumoxytol): Ferumoxytol is recognized and internalized by macrophages through scavenger receptor type A I/II.[4] The iron-carbohydrate complex is highly stable, resulting in minimal release of free iron into the serum.[3] While the precise kinetics of intracellular iron release from ferumoxytol have not been as extensively detailed in direct comparative studies, its stable nature suggests a controlled dissociation of iron within the macrophage.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cellular processing of this compound® and ferumoxytol and a general workflow for a comparative in vitro study of their iron release kinetics.
Experimental Protocols
The following is a representative experimental protocol for a comparative analysis of the cellular iron release kinetics of this compound® and ferumoxytol.
1. Cell Culture and Differentiation
-
Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Differentiate the monocytes into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
Following differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
2. Cellular Iron Uptake
-
Prepare solutions of this compound® and ferumoxytol in serum-free cell culture medium at a concentration of 100 µg/mL of elemental iron.
-
Remove the culture medium from the differentiated macrophages and incubate the cells with the iron solutions for 2 hours at 37°C.
-
As a control, incubate a set of cells with iron-free medium.
3. Iron Release Assay
-
After the 2-hour uptake period, wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular iron.
-
Add fresh, iron-free culture medium to the cells.
-
Collect aliquots of the culture supernatant and lyse the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) to measure the amount of released and intracellular iron, respectively.
-
Store samples at -80°C until analysis.
4. Iron Quantification
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for sensitive and accurate iron quantification.[6]
-
Colorimetric Assay (e.g., Ferene-S): This method provides a more accessible alternative to ICP-MS.[7]
-
Prepare a working solution containing Ferene-S.
-
Add cell lysates or supernatant samples to the working solution.
-
After an incubation period to allow for color development, measure the absorbance at 595 nm using a spectrophotometer.[7]
-
Calculate the iron concentration based on a standard curve generated with known iron concentrations.
-
5. Data Analysis
-
Calculate the percentage of iron released at each time point relative to the total iron taken up by the cells at time zero.
-
Plot the percentage of iron released over time to visualize the release kinetics for both this compound® and ferumoxytol.
-
Fit the data to a kinetic model (e.g., first-order release) to determine the iron release rate constants for each formulation.
Conclusion
The available evidence suggests that this compound® (ferric carboxymaltose) and Feraheme® (ferumoxytol) exhibit different cellular iron release kinetics, primarily due to the distinct nature of their carbohydrate shells and the resulting stability of the iron-carbohydrate complexes. This compound® appears to undergo prolonged endolysosomal sequestration, leading to a slower, more sustained release of iron. In contrast, ferumoxytol's highly stable complex results in minimal free iron in the serum, with its uptake mediated by scavenger receptors. Further direct comparative studies employing standardized in vitro models are necessary to precisely quantify the differences in their intracellular iron release rates and to fully elucidate the underlying molecular mechanisms. Such studies will be invaluable for the rational design and clinical application of next-generation intravenous iron therapies.
References
- 1. Intravenous ferric carboxymaltose for the treatment of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of ferumoxytol by ionizing radiation releases iron. An electron paramagnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Feraheme (Ferumoxytol) Is Recognized by Proinflammatory and Anti-inflammatory Macrophages via Scavenger Receptor Type AI/II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Spectrophotometric Technique for Quantifying Iron in Cells Labeled with Superparamagnetic Iron Oxide Nanoparticles: Potential Translation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Long-Term Tissue Iron Deposition: Injectafer® (Ferric Carboxymaltose) vs. Other Intravenous Iron Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term tissue iron deposition profiles of Injectafer® (ferric carboxymaltose, FCM) and other commercially available intravenous (IV) iron complexes. The distribution and retention of iron in key organs are critical parameters in evaluating the long-term safety and efficacy of these nanomedicines. This document summarizes key preclinical data, details experimental methodologies, and illustrates the underlying biological pathways.
Comparative Data on Tissue Iron Deposition
The long-term deposition of iron in tissues varies significantly among different IV iron formulations. These differences are largely attributed to the physicochemical properties of the iron-carbohydrate complexes, such as their size, stability, and the nature of the carbohydrate shell, which influence their uptake and metabolism by the reticuloendothelial system (RES).
A pivotal preclinical study in anemic rats compared the biodistribution of ferric carboxymaltose (FCM), iron sucrose (B13894) (IS), iron isomaltoside 1000 (IIM), and iron dextran (B179266) (ID). The results indicated that despite similar serum iron profiles, the tissue iron biodistribution varied markedly between the complexes.
Below are summarized findings regarding iron concentrations in key tissues at a long-term endpoint (3 months) following administration.
| IV Iron Complex | Liver (µg Fe/g) | Spleen (µg Fe/g) | Heart (µg Fe/g) | Kidney (µg Fe/g) |
| Ferric Carboxymaltose (FCM) | High | Very High | Low | Low |
| Iron Sucrose (IS) | Moderate | High | Low | Low |
| Iron Dextran (ID) | Very High | Very High | Low | Low |
| Iron Isomaltoside (IIM) | High | Very High | Low | Low |
| Control (Saline) | Low | Low | Low | Low |
| Note: This table represents a qualitative summary based on available preclinical data. Exact quantitative values can vary based on the specific study protocol, animal model, and analytical methods used. |
Studies in non-anemic rats have also shown differential deposition. One study found that after four weeks of administration, ferric carboxymaltose resulted in different tissue iron distribution compared to an iron sucrose originator, with notable differences in iron(III) and ferritin deposits in the liver, heart, and kidneys[1]. Specifically, FCM is designed as a stable complex for controlled, gradual release of iron within macrophages of the RES, which minimizes the release of labile iron into the serum[1].
Experimental Protocols
The evaluation of tissue iron deposition typically involves preclinical studies in rodent models. The following is a representative methodology synthesized from published research.
Key Experiment: Long-Term Tissue Biodistribution in a Rat Model of Anemia
1. Animal Model and Anemia Induction:
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Anemia Induction: Anemia is induced to mimic the clinical setting. This is often achieved through a combination of an iron-deficient diet and repeated phlebotomy over a period of several weeks until target hemoglobin levels (e.g., <10 g/dL) are reached.
2. Dosing and Administration:
-
Test Articles: Ferric carboxymaltose and other comparator IV iron complexes (e.g., iron sucrose, iron dextran). A saline group serves as the control.
-
Dose Calculation: The total required iron dose is calculated based on the animal's body weight and hemoglobin deficit. A typical dose might be 20-40 mg iron/kg body weight.
-
Administration: The calculated dose is administered intravenously, typically via the tail vein. The administration can be a single large dose or divided into multiple smaller doses over a set period, depending on the specific complex and study design[1].
3. Sample Collection:
-
Time Points: Tissues are collected at various time points to assess both short-term distribution and long-term deposition. Long-term endpoints are crucial and are often set at 1, 2, or 3 months post-administration.
-
Tissue Harvesting: At the designated time points, animals are euthanized. Key organs, including the liver, spleen, kidneys, heart, and bone marrow, are harvested. Blood is also collected for serum analysis.
-
Perfusion: To remove blood from the organs, which would otherwise contaminate the tissue iron measurement, the animals are perfused with a saline solution prior to organ harvesting.
4. Iron Quantification:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying total iron content in tissue.
-
A known weight of the harvested tissue is digested using a mixture of nitric acid and hydrogen peroxide, often with the aid of microwave energy to ensure complete dissolution[2].
-
The resulting solution is diluted to a known volume.
-
The concentration of iron in the solution is measured using an ICP-MS instrument, which can detect trace elements with high precision and sensitivity.
-
Results are typically expressed as micrograms of iron per gram of dry tissue weight (µg/g)[3].
-
-
Histopathology (Perls' Prussian Blue Staining): This method is used to visualize the distribution of ferric (Fe³⁺) iron within the tissue architecture.
-
Tissue samples are fixed in formalin, embedded in paraffin, and sectioned.
-
The sections are treated with an acidic solution of potassium ferrocyanide. This reacts with ferric iron deposits to form ferric ferrocyanide, a bright blue pigment known as Prussian blue.
-
The stained sections are then examined under a microscope to assess the location and extent of iron deposition in different cell types (e.g., hepatocytes, Kupffer cells, renal tubular cells). Quantification can be performed using digital image analysis to measure the stained area.
-
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical study evaluating tissue iron deposition.
References
Injectafer's In Vitro Genetic Footprint: A Comparative Analysis of Iron Formulations
A detailed examination of Injectafer (ferric carboxymaltose) and its alternatives reveals distinct in vitro effects on gene expression, offering researchers critical insights into their cellular mechanisms of action. While comprehensive comparative studies on global gene expression profiles are limited, existing data highlights key differences in the regulation of genes involved in iron metabolism, oxidative stress, and cell signaling pathways.
This compound, a parenteral iron product, is widely used to treat iron deficiency anemia. Its interaction with cells at the molecular level, specifically its influence on gene expression, is a crucial aspect of its pharmacological profile. This guide provides a comparative overview of the in vitro effects of this compound and other intravenous iron preparations, including iron sucrose (B13894) and ferumoxytol, on gene expression profiles. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapies.
Comparative Gene Expression Profiles
The following table summarizes the known effects of different intravenous iron formulations on the expression of specific genes in vitro. It is important to note that the available data is not exhaustive and often focuses on specific cell types and conditions.
| Gene Target | This compound (Ferric Carboxymaltose) | Iron Sucrose | Ferumoxytol | Key Function |
| Ferritin | Data not available | Increased expression in HepG2 cells[1] | Data not available | Intracellular iron storage |
| Divalent Metal Transporter 1 (DMT-1) | Data not available | Increased expression in HepG2 cells[1] | Data not available | Transports iron across cell membranes |
| Ferroportin (FPN) | Data not available | Data not available | Downregulation may enhance cytotoxic effects in cancer cells[2][3][4] | Exports iron from cells |
| Oxidative Stress Genes | Data not available | No significant modulation of key oxidative stress pathway genes in rat liver[5] | Induces Reactive Oxygen Species (ROS) , suggesting upregulation of oxidative stress response genes[2][3] | Cellular defense against oxidative damage |
| Apoptosis Genes | Data not available | No significant modulation of key apoptosis pathway genes in rat liver[5] | Induces ferroptosis , a form of programmed cell death, in specific cancer cells[2][3] | Regulation of programmed cell death |
| Inflammation Genes | Data not available | No significant modulation of key inflammation pathway genes in rat liver[5] | Data not available | Regulation of inflammatory responses |
Experimental Methodologies
The following sections detail the experimental protocols that could be employed to generate the type of data summarized above. These are generalized protocols and may require optimization for specific cell lines and experimental questions.
Cell Culture and Treatment
Human liver hepatocellular carcinoma cells (HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For iron treatment, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing this compound, iron sucrose, or ferumoxytol at various concentrations (e.g., 10, 50, 100 µg/mL of elemental iron) for 24 hours. Untreated cells serve as a negative control.
RNA Isolation and Quantitative PCR (qPCR)
Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer. One microgram of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit. qPCR is then performed using a real-time PCR system with gene-specific primers for ferritin, DMT-1, FPN, and housekeeping genes (e.g., GAPDH, ACTB) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
The interaction of intravenous iron formulations with cells can trigger specific signaling pathways that lead to changes in gene expression. The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow for assessing these changes and a potential signaling pathway influenced by iron.
Caption: Experimental workflow for in vitro analysis of gene expression changes induced by iron formulations.
Caption: Simplified signaling pathway of iron uptake and regulation of iron metabolism genes.
Conclusion
The in vitro validation of this compound's effect on gene expression profiles, particularly in comparison to other iron formulations, is an area that warrants further investigation. While current data suggests that different intravenous iron preparations can modulate the expression of key genes involved in iron homeostasis and cellular stress responses, a more comprehensive understanding requires global gene expression analyses, such as microarray or RNA-sequencing studies. The experimental frameworks and known gene targets presented in this guide provide a foundation for researchers to design and interpret studies aimed at elucidating the precise molecular mechanisms of this compound and its alternatives. This knowledge is essential for the continued development of safe and effective therapies for iron deficiency anemia.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Repurposing ferumoxytol: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodistribution and predictive hepatic gene expression of intravenous iron sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Injectafer® (ferric carboxymaltose)
This document provides crucial safety and logistical information for the proper disposal of Injectafer®, a parenteral iron replacement product. Adherence to these procedures is vital for maintaining laboratory safety and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.
I. Core Principles of this compound® Disposal
The fundamental principle for the disposal of this compound® and associated materials is to adhere to all federal, state, and local environmental regulations governing medical and pharmaceutical waste.[1][2] Due to its intravenous administration, materials used in the preparation and delivery of this compound® are considered medical waste and require specific handling to prevent injury and environmental contamination.
II. Disposal of Unused or Expired this compound®
This compound® vials are intended for single-use only.[3][4] Any remaining solution after the intended dose has been administered must be discarded. Similarly, any product that has expired should be disposed of immediately.
Procedure:
-
Do Not Pour Down the Drain: To prevent environmental release, do not dispose of unused this compound® solution in sinks or drains.[5][6]
-
Segregation: Unused or expired this compound® should be segregated as pharmaceutical waste.
-
Follow Local Regulations: Dispose of the waste material in accordance with all local, regional, national, and international regulations.[5] This may involve placing it in a designated pharmaceutical waste container for incineration.
III. Disposal of Contaminated Materials and Sharps
Proper disposal of materials that have come into contact with this compound® is critical to prevent accidental exposure and contamination.
| Material Category | Disposal Container | Disposal Procedure |
| Needles, Syringes, Vials | FDA-approved, puncture-resistant sharps container with a biohazard symbol.[7][8] | Immediately place all used needles and syringes into the sharps container.[8] Do not recap, bend, or break needles.[8] Seal the container when it is full according to the manufacturer's instructions. |
| IV Bags and Tubing | Regular garbage or as per institutional guidelines for non-hazardous medical waste.[9] | Once disconnected, these items can typically be disposed of in the regular trash, provided they are not contaminated with other hazardous materials. |
| Personal Protective Equipment (PPE) | Biohazard bag or regular trash, depending on the level of contamination. | Gloves, gowns, and other PPE with minimal contamination can often be disposed of in the regular trash. If heavily soiled with blood or other potentially infectious materials, they should be placed in a red biohazard bag.[7] |
IV. Accidental Spill Cleanup Protocol
In the event of an this compound® spill, immediate and appropriate action is necessary to contain and clean the area, minimizing exposure risks.
Methodology for Spill Management:
-
Restrict Access: Secure the area to prevent further contamination or exposure.
-
Wear Appropriate PPE: At a minimum, this includes gloves and safety glasses.[1][10]
-
Contain the Spill: Use an inert absorbent material, such as clay or diatomaceous earth, to soak up the liquid.[5][10]
-
Clean the Area: Once the bulk of the spill is absorbed, clean the surface with soap and water.[5] For larger spills, a vacuum equipped with a HEPA filter may be necessary to avoid aerosolizing particles.[5]
-
Dispose of Cleanup Materials: All contaminated absorbent materials and PPE should be placed in a sealed plastic bag and disposed of as medical waste in accordance with institutional and local regulations.[9]
V. Logical Workflow for this compound® Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound® and related materials.
Caption: Workflow for the safe disposal of this compound® and associated materials.
References
- 1. wbcil.com [wbcil.com]
- 2. tga.gov.au [tga.gov.au]
- 3. Frequently Asked Questions (FAQ) | this compound® [injectaferhcp.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. americanregent.com [americanregent.com]
- 6. biosynth.com [biosynth.com]
- 7. safety.ucsf.edu [safety.ucsf.edu]
- 8. actenviro.com [actenviro.com]
- 9. froedtert.com [froedtert.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistical Information for Handling Injectafer®
For researchers, scientists, and drug development professionals, the proper handling of Injectafer® (ferric carboxymaltose injection) is critical to ensure laboratory safety and maintain product integrity. This guide provides essential, step-by-step procedures for the safe handling, administration, and disposal of this compound®.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound®, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safety.
Recommended Personal Protective Equipment: [1][2]
-
Gloves: Wear chemically resistant protective gloves.
-
Eye Protection: Use chemical safety goggles or glasses.
-
Body Protection: A lab coat or suitable protective clothing should be worn.
-
Respiratory Protection: In case of inadequate ventilation, respiratory protection may be necessary.[1][2]
Engineering Controls:
-
Ensure adequate ventilation in areas where this compound® is handled.[1][2]
-
Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1][2]
Handling and Storage
Proper handling and storage are vital for maintaining the stability and sterility of this compound®.
Handling:
-
Inspect vials visually for particulate matter and discoloration before use.[3][4]
-
Handle in accordance with good industrial hygiene and safety procedures.[1][2]
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound® is handled.[1][2]
Storage:
-
Store unopened vials at controlled room temperature.[4]
-
This compound® contains no preservatives and each vial is for single-use only.[3][4]
| Parameter | Specification | Source |
| Storage Temperature | 20°C to 25°C (68°F to 77°F) | [4] |
| Permitted Excursions | 15°C to 30°C (59°F to 86°F) | [4] |
| Diluted Solution Stability | Physically and chemically stable for 72 hours at room temperature when diluted in 0.9% NaCl. | [3][6] |
| Dilution Concentration | Must not be less than 2 mg of iron per mL. | [3][6] |
Procedural Guidance for Handling and Disposal
Step 1: Preparation
-
Visually inspect the this compound® vial for any particulate matter or discoloration.[3]
-
If diluting for infusion, use sterile 0.9% sodium chloride injection, USP.[3][6]
-
Ensure the final concentration of the infusion is not less than 2 mg of iron per mL in a total volume not exceeding 250 mL.[3][6]
Step 2: Administration (Simulated Laboratory Environment)
-
For intravenous push, the administration rate should be approximately 100 mg (2 mL) per minute.[3][4]
-
Avoid extravasation (leakage into surrounding tissue) as it may cause long-lasting brown discoloration at the site.[4][5] Monitor for any signs of this occurrence.[4][5] If it occurs, administration at that site should be discontinued.[4][5]
Step 3: Post-Administration Monitoring
-
Monitor for signs and symptoms of hypertension following administration.[3]
-
Be aware that laboratory assays for serum iron and transferrin-bound iron may be overestimated within 24 hours of administration.[3][4]
Step 4: Disposal
-
Any unused drug remaining after injection must be discarded.[3][4]
-
Dispose of used vials, syringes, and any other contaminated materials in accordance with institutional and local regulations for pharmaceutical waste.
First Aid Measures
In the event of exposure, follow these first aid protocols:
-
After Inhalation: Move the individual to fresh air and seek medical attention if symptoms occur.[1]
-
After Skin Contact: Remove contaminated clothing and flush the affected area with water for at least 15 minutes. Seek medical attention.[1]
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and obtain medical attention.[1]
-
After Ingestion: Rinse mouth and do NOT induce vomiting. Seek medical advice.[1]
Below is a logical workflow for the handling of this compound® from receipt to disposal.
Caption: Workflow for handling this compound from receipt to disposal.
References
- 1. americanregent.com [americanregent.com]
- 2. medline.com [medline.com]
- 3. Dosing and Administration | this compound® (ferric carboxymaltose injection) [injectaferhcp.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
